molecular formula C7H16OS B149205 3-MERCAPTO-3-METHYL-1-HEXANOL CAS No. 307964-23-4

3-MERCAPTO-3-METHYL-1-HEXANOL

Cat. No.: B149205
CAS No.: 307964-23-4
M. Wt: 148.27 g/mol
InChI Key: PSALIMFZUGITJC-UHFFFAOYSA-N
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Description

3-methyl-3-sulfanylhexan-1-ol is a primary alcohol that is hexan-1-ol which is substituted by a methyl group and a thiol group at position 3. It is the odor component of human axilla sweat and the major species at pH 7.3. It has a role as a human metabolite. It is a thiol, a primary alcohol and a volatile organic compound. It derives from a hexan-1-ol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-sulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSALIMFZUGITJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435943
Record name 3-methyl-3-sulfanylhexan-1-ol
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Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307964-23-4
Record name 3-Mercapto-3-methylhexan-1-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-3-sulfanylhexan-1-ol
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Record name 1-Hexanol, 3-mercapto-3-methyl
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-mercapto-3-methyl-1-hexanol. It includes a detailed summary of its physicochemical and spectroscopic data, presented in structured tables for clarity. Furthermore, this document outlines detailed experimental protocols for its synthesis and analysis, drawing from established methodologies for analogous compounds. A biochemical pathway illustrating its biogenesis from cysteine conjugates is also presented. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a chiral thiol and primary alcohol with the molecular formula C₇H₁₆OS.[1] Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

IdentifierValue
IUPAC Name3-methyl-3-sulfanylhexan-1-ol
CAS Number307964-23-4
Molecular FormulaC₇H₁₆OS[1]
Molecular Weight148.27 g/mol [1]
InChI KeyPSALIMFZUGITJC-UHFFFAOYSA-N[2]
Canonical SMILESCCCC(C)(CCO)S[3]

The physicochemical properties of this compound are crucial for its handling, purification, and use in experimental settings. The following table summarizes key physical and chemical data, largely derived from estimations and publicly available databases.

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point220.55 °C (estimated at 760 mmHg)[4]
Vapor Pressure0.023 mmHg at 25 °C (estimated)[4]
Flash Point87.20 °C (estimated)[4]
logP (o/w)2.193 (estimated)[4]
Water Solubility1133 mg/L at 25 °C (estimated)[4]
Density~0.952 g/cm³[3]
pKaNot available
AppearanceNeat liquid[1]
OdorPassion fruit, black currant, green, fruity[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data

TechniqueExpected Chemical Shifts / Peaks
¹H NMR δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.3 (s, 3H, -C(CH₃)-), ~1.4-1.6 (m, 4H, -CH₂-CH₂-), ~1.7 (t, 2H, -CH₂-C(SH)-), ~1.8 (s, 1H, -SH), ~3.7 (t, 2H, -CH₂-OH), ~2.5-4.0 (br s, 1H, -OH)
¹³C NMR δ (ppm): ~14 (-CH₃), ~20-30 (-CH₂-), ~40-50 (-C(SH)-), ~60 (-CH₂-OH)
FTIR ν (cm⁻¹): ~3300 (broad, O-H stretch), ~2950 (C-H stretch), ~2550 (S-H stretch), ~1050 (C-O stretch)
Mass Spec (MS) m/z: 148 (M+), fragments corresponding to loss of H₂O, SH, and alkyl chains.

Experimental Protocols

Synthesis Protocol: Enantioselective Synthesis via Sharpless Asymmetric Epoxidation and Epoxide Ring-Opening

This protocol describes a plausible enantioselective synthesis of (S)-3-mercapto-3-methyl-1-hexanol, adapted from the well-established Sharpless asymmetric epoxidation methodology and subsequent nucleophilic ring-opening of the resulting epoxide.

Workflow for the Synthesis of (S)-3-mercapto-3-methyl-1-hexanol

G cluster_0 Step 1: Sharpless Asymmetric Epoxidation cluster_1 Step 2: Epoxide Ring-Opening cluster_2 Step 3: Purification A 3-methyl-1-hexen-3-ol C Epoxy alcohol intermediate A->C CH2Cl2, -20 °C B Titanium(IV) isopropoxide (+)-Diethyl tartrate t-Butyl hydroperoxide B->C D Epoxy alcohol intermediate F (S)-3-mercapto-3-methyl-1-hexanol D->F Methanol, rt E Sodium hydrosulfide (B80085) (NaSH) E->F G (S)-3-mercapto-3-methyl-1-hexanol I Pure (S)-3-mercapto-3-methyl-1-hexanol G->I H Silica gel chromatography H->I G A Sample Preparation (e.g., dilution, addition of internal standard) B HS-SPME Extraction A->B Incubation C GC-MS Analysis B->C Thermal Desorption D Data Processing (e.g., peak integration, library search) C->D E Quantification D->E Calibration Curve G cluster_0 Bacterial Cell A Cysteine-Thiol Conjugate (Non-volatile precursor) B Cysteine-S-conjugate β-lyase A->B Substrate C Volatile Thiol (e.g., this compound) B->C Product D Pyruvate B->D Product E Ammonia B->E Product

References

In-Depth Technical Guide: 3-Mercapto-3-methyl-1-hexanol (CAS: 307964-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-mercapto-3-methyl-1-hexanol, a volatile thiol of significant interest in the fields of sensory science, microbiology, and organic synthesis. The document details the compound's physicochemical properties, outlines its pivotal role as a key odorant in human axillary sweat, and describes the biochemical pathway responsible for its formation by skin microbiota. Furthermore, this guide presents conceptual and detailed experimental protocols for its chemical synthesis and analytical characterization. The information is intended to serve as a valuable resource for researchers and professionals engaged in studies related to olfaction, microbiology, and the development of novel flavor and fragrance compounds.

Introduction

This compound (3M3MH1H) is a sulfur-containing organic compound that has garnered considerable attention for its potent and distinct aroma profile.[1] Initially identified as a major contributor to the characteristic scent of human underarm odor, this molecule is a subject of extensive research in understanding the biochemistry of body odor formation.[1][2] Beyond its biological significance, 3M3MH1H and its stereoisomers possess unique sensory properties, with applications in the flavor and fragrance industry.[1] The presence of both a hydroxyl and a thiol functional group makes it a versatile chiral building block in organic synthesis. This guide aims to consolidate the current knowledge on 3M3MH1H, providing detailed technical information for its study and application.

Physicochemical and Spectroscopic Data

A summary of the known physical, chemical, and spectroscopic data for this compound is presented below. It is important to note that some of the data, particularly physical properties, are estimated values.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 307964-23-4[1]
Molecular Formula C₇H₁₆OS[3]
Molecular Weight 148.27 g/mol [3]
Appearance Colorless to pale yellow liquid (likely)-
Boiling Point ~250 °C (estimated)[1]
Density ~0.97 g/cm³ (estimated)[1]
Solubility Soluble in polar solvents-
InChI Key PSALIMFZUGITJC-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data of this compound

TechniqueDataSource
¹H NMR Characteristic thiol proton signals at ~1.3–1.6 ppm.[1]
¹³C NMR Data not readily available in literature.-
FTIR S-H stretch (~2550 cm⁻¹), Hydroxyl group (~3300 cm⁻¹).[1]
Mass Spectrometry (EI) Key fragments and their relative intensities. (Data for the related compound 3-(Methylthio)-1-hexanol shows major fragments at m/z 55, 41, 61, 57, 75).[4] For alcohols, common fragmentation includes alpha-cleavage and dehydration (loss of H₂O, M-18).[5]-

Biochemical Significance and Signaling Pathway

This compound is a key molecule in the formation of human axillary odor. It is not directly secreted but is generated from an odorless precursor by the enzymatic action of commensal skin bacteria.[2]

The primary precursor is the dipeptide-conjugate, [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine.[6] Specific bacteria, most notably Staphylococcus hominis, transport this precursor into their cytoplasm.[6] Inside the bacterium, a two-step enzymatic process releases the volatile 3M3MH1H. First, a dipeptidase cleaves the glycine (B1666218) residue. Subsequently, a specific carbon-sulfur (C-S) lyase acts on the remaining cysteine conjugate to liberate this compound, which then diffuses out of the cell and evaporates, producing the characteristic body odor.[2][6][7]

Below is a diagram illustrating this biochemical pathway.

Biochemical_Pathway_of_3M3MH1H_Formation Precursor [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine (Odorless Precursor) Transport Bacterial Cell Membrane (Staphylococcus hominis) Precursor->Transport Transport Dipeptidase Dipeptidase Transport->Dipeptidase Intermediate Cysteine Conjugate Dipeptidase->Intermediate Cleavage Glycine Glycine Dipeptidase->Glycine CS_Lyase C-S Lyase Intermediate->CS_Lyase Product This compound (Volatile Odorant) CS_Lyase->Product Release

Caption: Biochemical pathway of this compound formation.

Experimental Protocols

Chemical Synthesis: Enantioselective Synthesis via Sharpless Asymmetric Epoxidation (Adapted Protocol)

Workflow of the Proposed Synthesis:

Synthesis_Workflow Start 3-Methyl-1-hexen-3-ol (Starting Material) Step1 Sharpless Asymmetric Epoxidation Start->Step1 Intermediate1 Chiral Epoxide Step1->Intermediate1 Step2 Epoxide Ring-Opening (with Sulfur Nucleophile) Intermediate1->Step2 Intermediate2 Epithio-alcohol Intermediate Step2->Intermediate2 Step3 Reduction/Hydrolysis Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Step 1: Sharpless Asymmetric Epoxidation of 3-Methyl-1-hexen-3-ol

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.

  • Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the flask to -20 °C.

  • To the cooled suspension, add L-(+)-diethyl tartrate (for one enantiomer) or D-(-)-diethyl tartrate (for the other).

  • Add titanium(IV) isopropoxide (Ti(OⁱPr)₄) via syringe and stir the mixture for 30 minutes at -20 °C.

  • Add the substrate, 3-methyl-1-hexen-3-ol, to the reaction mixture.

  • Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) dropwise, maintaining the internal temperature below -20 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral epoxide by flash column chromatography.

Step 2: Epoxide Ring-Opening

  • Dissolve the purified chiral epoxide in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Add a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude epithio-alcohol intermediate.

Step 3: Reduction and Hydrolysis (if necessary)

  • If thiourea was used in the previous step, the intermediate will be an isothiouronium salt, which requires hydrolysis (e.g., with aqueous NaOH) to yield the thiol.

  • If a direct nucleophile like NaSH was used, this step may not be necessary.

  • Purify the final product, this compound, by vacuum distillation or column chromatography.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify the components of a sample and to obtain the mass spectrum of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient suitable for eluting a semi-volatile compound (e.g., initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

  • Injection: Splitless or split injection of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane).

  • MS Detection: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-350.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the different protons in the molecule.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and chemical environment of the carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent can be analyzed in a liquid cell.

  • Data Acquisition: Scan the mid-infrared region (4000-400 cm⁻¹) and identify characteristic absorption bands for the O-H and S-H stretching vibrations.

Applications and Future Perspectives

This compound holds potential in several areas:

  • Flavor and Fragrance Industry: The distinct aroma profiles of its enantiomers make it a valuable ingredient for creating specific sensory experiences in food and consumer products.[1]

  • Biochemical Research: As a key component of human body odor, it serves as a target molecule for studies on the human microbiome and the development of novel deodorant and antiperspirant technologies.

  • Organic Synthesis: Its bifunctional nature and chirality make it a useful building block for the synthesis of more complex molecules, potentially including pharmaceuticals and other biologically active compounds.

Future research is likely to focus on elucidating the precise enzymatic mechanisms of its formation, exploring the diversity of microorganisms capable of its production, and developing more efficient and scalable synthetic routes to its enantiomerically pure forms. Further investigation into its interaction with human olfactory receptors will also provide deeper insights into the science of smell.

Safety and Handling

Detailed toxicological data for this compound is not widely available. However, as with most thiols, it should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, often unpleasant odors and can be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a multifaceted molecule with significant implications in both biological and chemical sciences. Its role in the intricate ecosystem of the human axilla provides a fascinating model for studying host-microbe interactions and the biochemistry of olfaction. Concurrently, its unique chemical structure presents opportunities for the development of new flavors, fragrances, and synthetic methodologies. This guide has provided a comprehensive overview of the current technical knowledge surrounding this compound, with the aim of facilitating further research and innovation in the field.

References

The Discovery and Scientific Journey of 3-Mercapto-3-methyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, sulfur-containing organic compound that has garnered significant scientific interest due to its profound impact on human sensory perception and its presence in various biological and fermented matrices. Initially identified as a key contributor to human axillary odor, its discovery has since paved the way for extensive research in fields ranging from flavor and fragrance chemistry to microbiology and olfactory science.[1][2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analysis of 3M3MH1H, tailored for a scientific audience.

Discovery and Historical Context

The investigation into volatile sulfur compounds (VSCs) has a long history, initially focused on potent and often unpleasant smells.[1] However, the specific identification of this compound is a more recent development, emerging from detailed analyses of the chemical composition of human underarm sweat.[1][2] In the early 2000s, researchers identified (S)-3-methyl-3-sulfanylhexan-1-ol as a major descriptor for the characteristic sulfury and onion-like notes of human axilla-sweat odor.[2] This discovery was pivotal, as it revealed that the malodor was not directly secreted but was the result of bacterial enzymatic action on odorless precursors present in sweat.[1][3] Specifically, a strain of Staphylococcus haemolyticus was found to be highly efficient at converting a cysteinylglycine (B43971) conjugate of the molecule into the volatile and odorous thiol.[3]

Subsequent research has identified 3M3MH1H and its precursors in various other sources, most notably in fermented beverages like wine and beer, where it contributes to desirable fruity and tropical aromas.[4] This has spurred significant research into the biosynthetic pathways of this compound in grapes and hops, and the mechanisms by which yeast releases it during fermentation.

Chemical and Physical Properties

This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-, which possess distinct sensory properties. The (S)-enantiomer is typically associated with sweaty and onion-like odors, while the (R)-enantiomer is described as having fruity, grapefruit-like characteristics.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆OS[5]
Molecular Weight 148.27 g/mol [5]
CAS Number 307964-23-4[1][5]
Boiling Point (est.) 220.55 °C @ 760.00 mm Hg[6]
Vapor Pressure (est.) 0.023000 mmHg @ 25.00 °C[6]
Flash Point (est.) 189.00 °F (87.20 °C)[6]
logP (o/w) (est.) 2.193[6]
Solubility Soluble in alcohol; Water: 1133 mg/L @ 25 °C (est.)[6]
Density 0.952 g/cm³[5]

Enantioselective Synthesis

Conceptual Experimental Protocol: Sharpless Asymmetric Epoxidation Route
  • Asymmetric Epoxidation: The synthesis would commence with the Sharpless asymmetric epoxidation of a suitable allylic alcohol, such as 3-methyl-1-hexen-3-ol. This reaction utilizes a titanium tetraisopropoxide (Ti(OⁱPr)₄) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of (+)- or (-)-DET dictates the stereochemistry of the resulting epoxide, leading to an enantiomerically enriched product (e.g., (2R,3R)-2,3-epoxy-3-methyl-1-hexanol) with high enantiomeric excess (>90% ee).[1]

  • Epoxide Ring-Opening: The chiral epoxide is then subjected to a ring-opening reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thioacetic acid. This step introduces the thiol group at the C3 position.

  • Reduction and Hydrolysis (if necessary): If a protected thiol (e.g., thioacetate) is used, a subsequent hydrolysis step is required to yield the free thiol. If the ring is opened to form an episulfide, a reduction step would be necessary to obtain the final mercapto alcohol.[1]

Occurrence and Biosynthesis

In Human Axillary Sweat

In the human axilla, 3M3MH1H is not directly secreted. Odorless, non-volatile precursors, primarily the cysteinylglycine-S-conjugate, are present in sterile sweat.[1][3] Skin-resident bacteria, particularly Staphylococcus haemolyticus, possess enzymes that cleave this precursor to release the volatile and odorous (S)-3-mercapto-3-methyl-1-hexanol.[2][3]

Biosynthesis of 3M3MH1H in Human Axilla Odorless Precursor\n([1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine) Odorless Precursor ([1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine) Volatile Odorant\n((S)-3-Mercapto-3-methyl-1-hexanol) Volatile Odorant ((S)-3-Mercapto-3-methyl-1-hexanol) Odorless Precursor\n([1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine)->Volatile Odorant\n((S)-3-Mercapto-3-methyl-1-hexanol) Cleavage Bacterial Enzyme\n(e.g., from S. haemolyticus) Bacterial Enzyme (e.g., from S. haemolyticus) Bacterial Enzyme\n(e.g., from S. haemolyticus)->Odorless Precursor\n([1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine)

Bacterial release of 3M3MH1H in sweat.
In Wine and Beer

In wine grapes, particularly Sauvignon blanc, 3M3MH1H exists as non-volatile precursors, primarily S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (Glut-3MH).[5] During alcoholic fermentation, yeast, such as Saccharomyces cerevisiae, utilizes its enzymatic machinery, including cystathionine (B15957) β-lyase (encoded by the STR3 gene), to cleave these precursors and release the free, aromatic thiol.[7][8] Similarly, in beer, precursors from both malt (B15192052) and hops can be converted by yeast to 3M3MH1H, contributing to the beer's aroma profile.[4]

Release of 3M3MH1H in Wine Fermentation Grape Precursors\n(Cys-3MH, Glut-3MH) Grape Precursors (Cys-3MH, Glut-3MH) Aromatic Thiol\n(this compound) Aromatic Thiol (this compound) Grape Precursors\n(Cys-3MH, Glut-3MH)->Aromatic Thiol\n(this compound) Cleavage Yeast (S. cerevisiae)\nEnzymes (e.g., STR3) Yeast (S. cerevisiae) Enzymes (e.g., STR3) Yeast (S. cerevisiae)\nEnzymes (e.g., STR3)->Grape Precursors\n(Cys-3MH, Glut-3MH)

Yeast-mediated release of 3M3MH1H in wine.

Analytical Methodologies

The analysis of 3M3MH1H and its precursors is challenging due to their low concentrations and the complexity of the matrices in which they are found. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common techniques employed.

GC-MS Analysis of 3M3MH1H in Beer

This protocol is a general guideline based on headspace trap GC-MS methods used for analyzing volatile compounds in beer.

  • Sample Preparation: Beer samples are first decarbonated, often by sonication or sparging with an inert gas. An internal standard (e.g., a deuterated analog of 3M3MH1H) is added for quantification.

  • Extraction: Headspace solid-phase microextraction (HS-SPME) or headspace trap (HS-trap) is commonly used to extract and concentrate the volatile compounds from the sample.[9] The choice of fiber coating (for SPME) or sorbent (for HS-trap) is critical for efficient trapping of thiols.

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for volatile sulfur compound analysis (e.g., DB-WAX or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. Key ions for 3M3MH1H and the internal standard are monitored.[9]

  • Quantification: The concentration of 3M3MH1H is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared in a model beer matrix.

HPLC-MS/MS Analysis of 3M3MH1H Precursors in Human Axillary Sweat

This protocol is based on methods used for identifying and analyzing precursors in human sweat.[3]

  • Sample Collection and Preparation: Axillary sweat is collected using absorbent pads. The collected sweat is then extracted from the pads, and proteins are precipitated using a suitable solvent (e.g., ethanol). The sample is centrifuged, and the supernatant is collected and filtered.

  • HPLC Separation:

    • Chromatograph: A high-performance liquid chromatograph.

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • MS/MS Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for high sensitivity and specificity.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for the precursor molecules (e.g., the cysteinylglycine conjugate of 3M3MH1H) and a suitable internal standard are monitored for quantification.

  • Quantification: The concentration of the precursors is determined using a calibration curve prepared with synthesized standards.

Sensory Perception and Olfactory Signaling

3M3MH1H is a potent odorant with a very low detection threshold, meaning it can be perceived by the human nose at extremely low concentrations.[1] The perception of this and other odorants is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

While the specific human olfactory receptor for this compound has not been definitively identified in the reviewed literature, research on the structurally similar and potent onion odorant, 3-mercapto-2-methylpentan-1-ol, has shown it to be a highly specific ligand for the human olfactory receptor OR2M3.[10] This interaction is likely representative of how 3M3MH1H is detected.

The binding of an odorant to its receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

Olfactory Signaling Pathway cluster_membrane Olfactory Neuron Membrane OR Olfactory Receptor (e.g., OR2M3) G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Conversion CNG Cyclic Nucleotide-Gated Ion Channel Depolarization Depolarization CNG->Depolarization Influx 3M3MH1H 3M3MH1H 3M3MH1H->OR Binding ATP ATP ATP->AC cAMP->CNG Opening Ca2+, Na+ Ca2+, Na+ Ca2+, Na+->CNG Action Potential\nto Brain Action Potential to Brain Depolarization->Action Potential\nto Brain

Generalized olfactory signal transduction cascade.

Table 2: Sensory Data for this compound and Related Compounds

CompoundEnantiomerOdor DescriptionOdor Threshold (in water)Source
This compound (S)-Sweaty, onion-likeNot explicitly found[2]
This compound (R)-Fruity, grapefruit-likeNot explicitly found[2]
3-Mercaptohexan-1-ol RacemicTropical fruit, passion fruit, guava, grapefruit, sulfurous0.04 ppb[11]
3-Mercapto-2-methylpentan-1-ol RacemicBroth-like, slightly sweaty, onion-likeDetection: ~0.90 ppb; Recognition: ~5 ppb

Note: Odor thresholds can vary significantly depending on the methodology and the matrix.

Conclusion

The discovery of this compound has significantly advanced our understanding of human body odor and the complex chemistry of flavors and fragrances in fermented products. From its origins as a bacterial metabolite in sweat to its role as a desirable aroma compound in wine and beer, the scientific journey of 3M3MH1H highlights the intricate interplay between chemistry, microbiology, and sensory science. Continued research into its biosynthesis, enantioselective synthesis, and interaction with olfactory receptors will undoubtedly uncover further insights into the world of volatile sulfur compounds and their impact on our perception of the environment.

References

The Genesis of a Unique Aroma: A Technical Guide to the Natural Precursors of 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the biogenesis of a key organosulfur compound.

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile thiol recognized for its distinct aroma profile, contributing significantly to the characteristic scent of human axillary sweat. Unlike many other aroma compounds that are directly synthesized and secreted, 3M3MH1H is released from non-volatile, odorless precursors present in natural biological secretions. This guide provides a comprehensive technical overview of the known natural precursors of 3M3MH1H, their biosynthetic pathways, methods for their analysis, and the mechanisms of their conversion to the final volatile compound. The primary focus of current scientific literature is on the precursors found in human sweat, with limited information available on their occurrence in other natural sources such as food and beverages.

The Primary Precursor in Human Axillary Sweat: A Cysteinylglycine (B43971) Conjugate

The predominant natural precursor of this compound identified to date is S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine .[1] This dipeptide conjugate is a non-volatile and odorless molecule secreted in human axillary sweat. Its structure is key to understanding the delayed release of the potent aroma of 3M3MH1H.

While the cysteinylglycine conjugate is the main precursor detected in sterile sweat, the broader biosynthetic pathway suggests the potential involvement of related conjugates.[1] Specifically, the corresponding glutathione (B108866) conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-glutathione , and the cysteine conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteine , are considered potential upstream precursors, although they have not been detected in sterile axillary secretions.[1]

Biosynthesis of the Precursor

The formation of S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine is intrinsically linked to the glutathione S-transferase (GST) detoxification pathway, also known as the mercapturic acid pathway.[2][3] This pathway is a major route for the metabolism of a wide range of electrophilic compounds, both endogenous and xenobiotic.

The proposed biosynthetic pathway for the 3M3MH1H precursor is as follows:

  • Conjugation with Glutathione: The pathway is initiated by the conjugation of an electrophilic substrate with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). This reaction is often catalyzed by glutathione S-transferases (GSTs).[2][3] The exact endogenous electrophile that leads to the formation of the 3M3MH1H precursor has not been definitively identified.

  • Formation of the Cysteinylglycine Conjugate: The resulting glutathione S-conjugate is then metabolized by the enzyme γ-glutamyltransferase (GGT), which removes the γ-glutamyl residue, yielding the cysteinylglycine S-conjugate.[2][3] This is the primary precursor found in sweat.

  • Formation of the Cysteine Conjugate: Subsequently, a dipeptidase can cleave the glycine (B1666218) residue from the cysteinylglycine conjugate to form the corresponding cysteine S-conjugate.[2]

Biosynthesis_of_3M3MH1H_Precursor Electrophile Electrophilic Substrate Glutathione_Conj S-[1-(2-hydroxyethyl)-1-methylbutyl]- glutathione Electrophile->Glutathione_Conj GSH Glutathione (GSH) GSH->Glutathione_Conj GST Glutathione S-Transferase (GST) GST->Glutathione_Conj CysGly_Conj S-[1-(2-hydroxyethyl)-1-methylbutyl]- L-cysteinylglycine (Primary Precursor in Sweat) Glutathione_Conj->CysGly_Conj GGT γ-Glutamyltransferase (GGT) GGT->CysGly_Conj Cys_Conj S-[1-(2-hydroxyethyl)-1-methylbutyl]- L-cysteine CysGly_Conj->Cys_Conj Dipeptidase Dipeptidase Dipeptidase->Cys_Conj

Enzymatic Release of this compound

The conversion of the non-volatile precursors into the odorous 3M3MH1H is a crucial step mediated by the microflora residing on the human skin, particularly in the axillary region. Specific bacteria, notably species of Corynebacterium and Staphylococcus, possess the necessary enzymatic machinery to cleave the C-S bond of the cysteine and cysteinylglycine conjugates.[4]

The key enzymes involved in this process are cysteine-S-conjugate β-lyases (EC 4.4.1.13).[1][4][5] These pyridoxal (B1214274) 5'-phosphate-dependent enzymes catalyze the β-elimination of the amino acid moiety, resulting in the release of the free thiol, pyruvate, and ammonia.[4][6] Studies have identified a cystathionine (B15957) β-lyase from Corynebacterium striatum as being capable of this transformation.[4]

Enzymatic_Release_of_3M3MH1H Precursor S-[1-(2-hydroxyethyl)-1-methylbutyl]- L-cysteinylglycine Thiol This compound (Volatile Aroma Compound) Precursor->Thiol Byproducts Pyruvate + Ammonia + Glycine Precursor->Byproducts Enzyme Cysteine-S-conjugate β-lyase (from Corynebacterium/ Staphylococcus spp.) Enzyme->Thiol

Quantitative Data

Quantitative analysis of the precursors of 3M3MH1H in human axillary sweat has been a subject of investigation, with studies indicating gender-specific differences in their concentrations. However, specific concentration values for S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine are not widely reported in a standardized format. The following table summarizes the available information on related compounds in biological fluids, which can provide a contextual reference.

AnalyteBiological FluidConcentration RangeReference
L-CysteineSweat (Arms)< 10 µM[3]
CysteinylglycinePlasma2.50 - 124.25 µM[7]
GlutathionePlasma2.50 - 124.25 µM[7]
HomocysteinePlasma2.50 - 124.25 µM[7]
Various Amino AcidsSweat (Fingertips)Variable[8][9]

Experimental Protocols

The identification and quantification of the non-volatile precursors of 3M3MH1H require sensitive and specific analytical techniques. The primary method employed in the literature is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), often with Atmospheric Pressure Chemical Ionization (APCI).

Sample Collection and Preparation
  • Sweat Collection: Axillary sweat is collected from subjects, typically after a period of physical activity to induce sweating. It is crucial to ensure the collected sweat is sterile to prevent premature enzymatic conversion of the precursors.

  • Extraction: The collected sweat is often fractionated to separate the non-volatile components from other constituents. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.

  • Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, the thiol groups in the precursors can be derivatized. However, for direct analysis of the S-conjugates, derivatization may not be necessary if using a sufficiently sensitive mass spectrometer.

HPLC-MS/MS Analysis

A detailed protocol for the analysis of thiol precursors, adapted from methodologies for similar compounds, is outlined below.[4][5]

  • Chromatographic Separation:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column is typically used (e.g., 2.1 x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a period of 10-20 minutes is employed to elute the analytes.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is essential for selective and sensitive detection.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI has been specifically mentioned for the analysis of these precursors.[1]

    • Ionization Mode: Positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for the target analytes and their stable isotope-labeled internal standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sweat_Collection Axillary Sweat Collection (Sterile) Extraction Solid-Phase Extraction (SPE) Sweat_Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC MS MS/MS Detection (APCI or ESI, MRM mode) HPLC->MS Quantification Quantification (Internal Standard Calibration) MS->Quantification

Conclusion and Future Perspectives

The primary known natural precursor of the potent aroma compound this compound is S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine, found in human axillary sweat. Its biosynthesis is linked to the glutathione detoxification pathway, and its conversion to the volatile thiol is mediated by the enzymatic activity of the skin microbiome. While the understanding of this specific precursor has advanced, several areas warrant further investigation.

The identification of the initial electrophilic substrate in the biosynthetic pathway remains an open question. Furthermore, a comprehensive quantitative analysis of the precursor concentrations in a larger cohort, considering factors such as age, diet, and genetic background, would be of significant value. Finally, exploring the potential existence of 3M3MH1H precursors in other natural sources, particularly in food and beverages where its analogue 3-mercaptohexan-1-ol is prevalent, could unveil new dimensions of flavor and aroma chemistry. Such research would not only enhance our fundamental understanding of natural product biosynthesis but also have potential applications in the fields of personal care, food science, and diagnostics.

References

The Biosynthesis of 3-Mercapto-3-methyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile sulfur compound of significant interest due to its primary role as a key contributor to human axillary odor. Its potent and distinct aroma profile has also led to its identification in various food products, including wine, where it can impact the sensory characteristics. The biosynthesis of 3M3MH1H is a fascinating example of a multi-stage process involving both human metabolism and the enzymatic activity of the skin microbiome. This technical guide provides an in-depth exploration of the core biosynthetic pathway of 3M3MH1H, detailing the formation of its odorless precursor and the subsequent microbial enzymatic release of the volatile thiol. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Two-Stage Biosynthetic Pathway of this compound

The formation of 3M3MH1H is not a direct biosynthetic route but rather a two-stage process:

  • Formation of an Odorless Precursor: In the human body, a non-volatile, odorless precursor molecule is synthesized and subsequently secreted in axillary sweat. This precursor is the S-conjugated form of 3M3MH1H.

  • Enzymatic Cleavage by Axillary Microbiota: Commensal bacteria residing in the axilla, primarily from the Corynebacterium genus, produce enzymes that cleave the precursor, releasing the volatile and odorous 3M3MH1H.

Stage 1: Biosynthesis of the Odorless Precursor, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine

The primary precursor to 3M3MH1H secreted in human sweat has been identified as S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine . The formation of this dipeptide conjugate is believed to follow the well-established mercapturic acid pathway, a major route for the detoxification of xenobiotics and endogenous electrophilic compounds.

While the specific enzymes involved in the biosynthesis of the C7 alcohol backbone, 1-(2-hydroxyethyl)-1-methylbutanol, are not yet fully elucidated, it is hypothesized to be derived from branched-chain amino acid metabolism or related pathways. Following its formation, this alcohol is thought to undergo conjugation with glutathione (B108866) (GSH).

The key steps in the formation of the precursor are:

  • Glutathione Conjugation: A putative Glutathione S-transferase (GST) catalyzes the conjugation of the C7 alcohol, likely an electrophilic derivative, with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).

  • Degradation of the Glutathione Moiety: The resulting glutathione conjugate is then sequentially broken down by peptidases.

    • A γ-glutamyltransferase (GGT) removes the glutamyl residue.

    • A dipeptidase then cleaves the glycine (B1666218) residue, yielding the S-cysteine conjugate. However, in the case of 3M3MH1H, the secreted precursor is the cysteinyl-glycine dipeptide conjugate.

dot

Precursor_Biosynthesis cluster_host Host Metabolism C7_backbone 1-(2-hydroxyethyl)- 1-methylbutanol (Putative) GSH_conjugate S-[1-(2-hydroxyethyl)-1-methylbutyl]glutathione (Putative Intermediate) C7_backbone->GSH_conjugate Conjugation GST Glutathione S-transferase (GST) (Putative) GST->GSH_conjugate Glutathione Glutathione (GSH) Glutathione->GSH_conjugate CysGly_conjugate S-[1-(2-hydroxyethyl)-1-methylbutyl] -L-cysteinylglycine (Secreted Precursor) GSH_conjugate->CysGly_conjugate Glutamate removal GGT γ-Glutamyl- transferase (GGT) GGT->CysGly_conjugate

Putative Biosynthesis of the 3M3MH1H Precursor.
Stage 2: Bacterial Release of this compound

The odorless precursor, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine, is secreted onto the skin surface via apocrine sweat glands. There, it is metabolized by specific bacteria of the axillary microbiome. Corynebacterium species are the principal organisms responsible for the release of 3M3MH1H. The enzymatic cleavage is a two-step process:

  • Dipeptide Cleavage: A dipeptidase produced by Corynebacterium species first hydrolyzes the peptide bond between the cysteine and glycine residues of the precursor, releasing glycine and forming the S-cysteine conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteine.

  • C-S Bond Cleavage: A specific carbon-sulfur (C-S) β-lyase , also produced by Corynebacterium species, then catalyzes the cleavage of the C-S bond of the S-cysteine conjugate. This reaction releases this compound, along with pyruvate (B1213749) and ammonia.

dot

Thiol_Release cluster_bacteria Bacterial Metabolism (Corynebacterium sp.) CysGly_conjugate S-[1-(2-hydroxyethyl)-1-methylbutyl] -L-cysteinylglycine (Secreted Precursor) Cys_conjugate S-[1-(2-hydroxyethyl)-1-methylbutyl] -L-cysteine CysGly_conjugate->Cys_conjugate Hydrolysis Glycine Glycine CysGly_conjugate->Glycine Dipeptidase Dipeptidase Dipeptidase->Cys_conjugate Thiol This compound (Volatile Odor) Cys_conjugate->Thiol Cleavage Pyruvate Pyruvate Cys_conjugate->Pyruvate Ammonia Ammonia Cys_conjugate->Ammonia CS_lyase C-S β-lyase CS_lyase->Thiol

Bacterial Release of this compound.

Quantitative Data

Quantitative understanding of the biosynthesis of 3M3MH1H is crucial for developing effective odor-controlling strategies. The following tables summarize the available quantitative data for the key enzymes involved in this pathway.

Table 1: Kinetic Parameters of C-S β-Lyases

Enzyme SourceSubstrateKm (mM)Vmax (nmol/min/mg protein)Reference
Corynebacterium jeikeiumS-benzyl-L-cysteine0.28160[1]
Corynebacterium jeikeiumCys-Gly-(S)-conjugate of 3M3MH1H-25-fold lower than with S-benzyl-L-cysteine[1]

Note: Specific kinetic data for the dipeptidase and C-S β-lyase from axillary Corynebacterium species acting on the 3M3MH1H precursor are limited in the literature. The data presented are for related enzymes and substrates, providing an indication of their activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 3M3MH1H biosynthesis pathway.

Protocol 1: Quantification of 3M3MH1H Precursors in Sweat by HPLC-MS/MS

This protocol is adapted from methods used for the analysis of similar thiol precursors in biological matrices.[2][3]

1. Sample Collection and Preparation: a. Collect axillary sweat samples using absorbent pads. b. Extract the sweat from the pads by centrifugation. c. Spike the sweat sample with a known concentration of a stable isotope-labeled internal standard (e.g., deuterated S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine). d. Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

2. HPLC Separation: a. Use a reversed-phase C18 column. b. Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). c. Set a flow rate of 0.4 mL/min.

3. MS/MS Detection: a. Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. b. Operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.

4. Quantification: a. Construct a calibration curve using known concentrations of the 3M3MH1H precursor standard. b. Quantify the precursor in the sweat sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

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HPLC_Workflow Sample_Collection Sweat Sample Collection Extraction Extraction and Internal Standard Spiking Sample_Collection->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC HPLC Separation (C18 column) SPE->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Cleavage_Assay_Workflow Culture Bacterial Culture (e.g., Corynebacterium sp.) Harvest Cell Harvesting and Washing Culture->Harvest Incubation Incubation with 3M3MH1H Precursor Harvest->Incubation Extraction Solvent Extraction of 3M3MH1H Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification of Released Thiol GCMS->Quantification

References

Olfactory Characteristics of 3-Mercapto-3-methyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1O) is a potent volatile thiol recognized for its significant impact on the aroma profile of various natural products, most notably in the context of food and beverage chemistry, as well as its role as a key component of human axillary sweat.[1] Its extremely low odor threshold means it can exert a considerable sensory effect even at trace concentrations.[1] This technical guide provides an in-depth overview of the olfactory characteristics, analytical methodologies, and biochemical origins of 3M3MH1O, tailored for professionals in research and development. The chirality of this molecule plays a crucial role in its aroma profile, with its enantiomers possessing distinct sensory properties.[1]

Olfactory Profile and Stereochemistry

The sensory perception of this compound is highly dependent on its stereochemistry. The molecule has a chiral center at the C3 position, leading to two enantiomers, (R)-3-mercapto-3-methyl-1-hexanol and (S)-3-mercapto-3-methyl-1-hexanol, each with a unique and distinct aroma profile.

The (R)-enantiomer is generally characterized by pleasant, fruity notes. Descriptions often include grapefruit, passion fruit, and black currant aromas.[1] This enantiomer is often associated with the desirable "exotic" fruit notes in certain foods and beverages.

In contrast, the (S)-enantiomer possesses a more complex and often less desirable aroma profile. It is described as having green, herbaceous, and even onion-like or sweaty notes.[1] This enantiomer is a significant contributor to the characteristic scent of human underarm sweat.

This stark difference in the olfactory perception of the two enantiomers underscores the high specificity of human olfactory receptors.

Quantitative Olfactory Data

Precise, universally agreed-upon quantitative data for the odor threshold of this compound is not extensively documented in publicly available literature. However, it is widely acknowledged to be a potent odorant with a very low detection threshold.[1][2]

For illustrative purposes, the following table presents the odor detection thresholds for the closely related and well-studied compound, 3-mercaptohexan-1-ol (3MH), which is a key aroma compound in Sauvignon Blanc wines. It is important to note that these values are for 3MH and not 3M3MH1O, but they provide a relevant context for the potency of similar volatile thiols.

Table 1: Odor Detection Thresholds of 3-Mercaptohexan-1-ol (3MH) Enantiomers in a Hydroalcoholic Solution

EnantiomerOdor DescriptorOdor Detection Threshold (ng/L)
(R)-3-mercaptohexan-1-olGrapefruit50
(S)-3-mercaptohexan-1-olPassion fruit60

Source: Data for 3-mercaptohexan-1-ol, a related volatile thiol.

Table 2: Concentration Ranges of 3-Mercaptohexan-1-ol (3MH) in Wine

Wine TypeTypical Concentration Range (ng/L)
Sauvignon Blanc26 - 18,000

Source: Data for 3-mercaptohexan-1-ol, a related volatile thiol.

Experimental Protocols

The analysis of potent, reactive, and often low-concentration volatile thiols like this compound requires specialized and sensitive analytical techniques. Gas Chromatography-Olfactometry (GC-O) is a pivotal method for characterizing the sensory impact of individual volatile compounds in a complex mixture.

Gas Chromatography-Olfactometry (GC-O) for Thiol Analysis

Objective: To separate volatile compounds and identify those that are odor-active by using a human assessor as a detector.

Methodology:

  • Sample Preparation:

    • Extraction: For liquid samples like wine, a common method is liquid-liquid extraction with a solvent such as dichloromethane, followed by a specific purification step for thiols. This can involve the use of a resin containing p-hydroxymercuribenzoate, which selectively binds thiols. The thiols are then released by adding a reducing agent like cysteine.

    • Derivatization (Optional but often necessary for stability and volatility): Thiols can be derivatized to improve their chromatographic properties and stability.

  • Gas Chromatographic Separation:

    • Instrument: A gas chromatograph equipped with a capillary column suitable for separating volatile sulfur compounds.

    • Injection: A split/splitless or cool-on-column injector is used to introduce the sample extract into the GC.

    • Column: A non-polar or mid-polar capillary column is typically used for the separation of volatile compounds.

    • Oven Temperature Program: A programmed temperature ramp is used to elute the compounds based on their boiling points and interactions with the stationary phase.

  • Olfactometric Detection:

    • Effluent Splitting: The effluent from the GC column is split between a conventional detector (e.g., Mass Spectrometer - MS) and a sniffing port.

    • Sniffing Port: The sniffing port is a heated transfer line that delivers a portion of the column effluent to a trained human assessor. Humidified air is typically mixed with the effluent to prevent nasal dehydration.

    • Data Collection: The assessor records the time, duration, and a descriptor of any odor perceived. This data is then aligned with the chromatogram from the conventional detector.

  • Compound Identification:

    • The retention time of the odor event is matched with the retention time of a peak on the mass spectrometer's chromatogram.

    • The mass spectrum of the corresponding peak is then used to identify the compound, often confirmed by comparison with the retention time and mass spectrum of an authentic standard.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation Sample Sample (e.g., Wine) Extraction Extraction of Volatiles Sample->Extraction Purification Thiol Purification Extraction->Purification GC Gas Chromatography Purification->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer Splitter->MS 50% SniffingPort Sniffing Port Splitter->SniffingPort 50% Chromatogram Chromatogram MS->Chromatogram Olfactogram Olfactogram SniffingPort->Olfactogram Identification Compound Identification Chromatogram->Identification Olfactogram->Identification

Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Biochemical Pathway of Thiol Formation in a Biological Matrix

While the specific biogenesis of this compound is not as extensively detailed as that of other thiols, the formation of the structurally similar and well-researched 3-mercaptohexan-1-ol (3MH) in Sauvignon Blanc grapes and wine provides a robust and illustrative model for the biogenesis of volatile thiols in a biological system.

The formation of 3MH is a multi-step process that begins with precursors in the grape and is completed by yeast during alcoholic fermentation.

Key Steps in the Biogenesis of 3-Mercaptohexan-1-ol (3MH):

  • Precursor Formation in Grapes: The initial precursor is (E)-2-hexenal, a C6 aldehyde formed from the oxidation of fatty acids in the grape.

  • Glutathione (B108866) Conjugation: (E)-2-hexenal reacts with glutathione (GSH), a tripeptide, to form a non-volatile, odorless glutathione conjugate (Glut-3MH).

  • Enzymatic Cleavage: During fermentation, yeast enzymes cleave the glutathione conjugate.

    • A γ-glutamyltranspeptidase removes the glutamyl residue.

    • A peptidase removes the glycine (B1666218) residue, leaving the cysteine conjugate (Cys-3MH).

  • Release of the Volatile Thiol: A yeast carbon-sulfur β-lyase then cleaves the C-S bond in Cys-3MH, releasing the volatile and odorous 3-mercaptohexan-1-ol.

Thiol_Formation_Pathway cluster_grape In the Grape cluster_yeast During Fermentation (Yeast Action) FattyAcids Fatty Acids E2Hexenal (E)-2-Hexenal FattyAcids->E2Hexenal Lipoxygenase/HPL Glut3MH Glut-3MH (Odorless Precursor) E2Hexenal->Glut3MH Glutathione Glutathione (GSH) Glutathione->Glut3MH CysGly3MH CysGly-3MH Glut3MH->CysGly3MH γ-Glutamyltranspeptidase Cys3MH Cys-3MH (Odorless Precursor) CysGly3MH->Cys3MH Peptidase VolatileThiol 3-Mercaptohexan-1-ol (3MH) (Volatile & Odorous) Cys3MH->VolatileThiol Carbon-Sulfur β-lyase

Biochemical pathway for the formation of 3-mercaptohexan-1-ol (3MH).

Conclusion

This compound is a potent aroma compound with a pronounced impact on the sensory profile of various products, largely dictated by its stereochemistry. The (R)-enantiomer typically imparts fruity notes, while the (S)-enantiomer is associated with green and sweaty aromas. While its extremely low odor threshold is well-recognized, specific quantitative data remains elusive in readily available literature. The analysis of this and similar thiols relies on sophisticated techniques like Gas Chromatography-Olfactometry to correlate chemical identity with sensory perception. The biogenesis of the related thiol, 3-mercaptohexan-1-ol, provides a valuable model for understanding the formation of these impactful aroma compounds from non-volatile precursors in biological systems. Further research is warranted to fully elucidate the quantitative sensory characteristics and specific formation pathways of this compound in various matrices.

References

The Pivotal Role of 3-Mercapto-3-Methyl-1-Hexanol in Human Axillary Odor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human axillary odor is a complex biological phenomenon primarily driven by the microbial transformation of odorless precursors secreted from apocrine glands. Among the myriad of volatile compounds contributing to this scent profile, 3-mercapto-3-methyl-1-hexanol (3M3H1H) stands out as a key contributor to the characteristic and often pungent malodor. This technical guide provides an in-depth exploration of the multifaceted role of 3M3H1H in human axillary sweat, detailing its biochemical formation, the genetic and microbial factors influencing its production, and the analytical methodologies for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of human olfaction, microbiology, and the development of novel deodorant and antiperspirant technologies.

Introduction

The distinctive scent of human axillary sweat is not a direct product of secretion but rather the result of a complex interplay between host genetics, apocrine gland secretions, and the resident skin microbiome. While sterile apocrine sweat is virtually odorless, it contains a rich milieu of non-volatile precursor molecules. Specific bacteria inhabiting the axillary vault metabolize these precursors, releasing a bouquet of volatile organic compounds (VOCs) that constitute the characteristic body odor.

One of the most potent and impactful of these VOCs is this compound (3M3H1H), a sulfur-containing alcohol. Its extremely low odor detection threshold means that even minute quantities can significantly contribute to the perception of axillary malodor. Understanding the complete pathway of 3M3H1H formation, from genetic predisposition to microbial enzymatic action, is paramount for the development of effective strategies to control and mitigate body odor. This guide will systematically dissect the journey of 3M3H1H, from its origins within the apocrine gland to its release and perception.

Biochemical Formation of this compound

The generation of volatile 3M3H1H is a multi-step process that begins with the secretion of odorless precursors from the apocrine sweat glands. The key precursor molecule is the dipeptide conjugate, S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine (Cys-Gly-3M3H1H)[1].

The Role of the ABCC11 Transporter

The journey of the 3M3H1H precursor starts with the ATP-binding cassette (ABC) transporter protein, ABCC11, which is highly expressed in apocrine glands. Genetic variations in the ABCC11 gene are a major determinant of axillary odor. A single nucleotide polymorphism (SNP) (rs17822931) in this gene, leading to a G to A substitution, is strongly correlated with a dry earwax phenotype and a significant reduction in axillary odor, particularly in East Asian populations.

The functional ABCC11 transporter is responsible for the efflux of a glutathione-conjugated precursor, S-(1-(2-hydroxyethyl)-1-methylbutyl)glutathione (GSH-3M3H1H), into the lumen of the apocrine gland. Individuals with the A allele possess a non-functional transporter, leading to a lack of precursor secretion and consequently, a diminished axillary odor.

Precursor Maturation and Secretion

Within the apocrine gland, the GSH-3M3H1H is partially processed by the enzyme γ-glutamyltransferase (GGT) to form the dipeptide precursor, Cys-Gly-3M3H1H[1]. This odorless precursor is then secreted onto the skin surface as a component of apocrine sweat.

Microbial Biotransformation

The final and crucial step in the formation of odorous 3M3H1H is the enzymatic action of the resident axillary microbiota. Specific species of bacteria, most notably Staphylococcus hominis, possess the necessary enzymes to cleave the Cys-Gly-3M3H1H precursor[2][3]. This cleavage releases the volatile and odorous 3M3H1H. Other bacteria, such as Staphylococcus haemolyticus, have also been implicated in this process[4][5]. The enzymatic activity involves a C-S β-lyase that breaks the carbon-sulfur bond, liberating the free thiol.

Quantitative Data

The concentration of 3M3H1H and its precursors can vary significantly between individuals due to genetic factors, microbial populations, and hygiene practices. The following tables summarize available quantitative data.

Table 1: Concentration of 3M3H1H Precursor in Human Axillary Sweat

CompoundConcentration RangeSample TypeReference
Cys-Gly-3M3H1HReadily detectableSterile Axillary Sweat[1]

Note: Specific concentration ranges for Cys-Gly-3M3H1H in sterile axillary sweat are not widely reported in the literature, but its presence is confirmed.

Table 2: Odor Characteristics and Threshold of 3M3H1H Enantiomers

EnantiomerOdor DescriptionOdor ThresholdReference
(S)-3-mercapto-3-methyl-1-hexanolSweat, Onion-likeVery low (pg/L range)[4][6][7]
(R)-3-mercapto-3-methyl-1-hexanolFruity, Grapefruit-likeVery low (pg/L range)[4][6][7]

Note: The (S)-enantiomer is the major form found in axillary sweat and is more closely associated with the characteristic malodor[4][6]. Precise, universally agreed-upon odor threshold values are difficult to establish and can vary based on the methodology used.

Experimental Protocols

The study of 3M3H1H requires meticulous experimental procedures to ensure accurate and reproducible results. The following sections detail key protocols.

Axillary Sweat Collection

Objective: To collect sterile axillary sweat containing odor precursors for subsequent analysis or in vitro incubation.

Materials:

Procedure:

  • Subject Preparation: Instruct subjects to wash their axilla with a non-perfumed soap and water and to refrain from using deodorants or antiperspirants for at least 24 hours prior to collection.

  • Site Preparation: Clean the axillary vault of the subject with a sterile cotton pad soaked in 70% ethanol or isopropanol to reduce the surface microbial load. Allow the area to air dry completely.

  • Sweat Induction: Induce sweating through physical exercise (e.g., stationary cycling for 20-30 minutes) or by placing the subject in a warm environment.

  • Collection: Using sterile forceps, place a pre-weighed sterile cotton pad under the arm and have the subject lower their arm to hold it in place.

  • Sample Retrieval: After a sufficient amount of sweat has been collected (typically 15-30 minutes), use sterile forceps to remove the cotton pad and place it in a sterile collection tube.

  • Extraction: Add a known volume of sterile saline solution to the tube and vortex thoroughly to extract the sweat from the pad.

  • Storage: Centrifuge the tube to pellet any debris and transfer the supernatant to a new sterile tube. Store the sterile sweat sample at -80°C until analysis.

In Vitro Model of Axillary Odor Formation

Objective: To simulate the bacterial production of 3M3H1H from its precursor in a controlled laboratory setting.

Materials:

  • Sterile axillary sweat (collected as per Protocol 4.1) or a synthetic sweat medium containing Cys-Gly-3M3H1H.

  • Axillary bacterial isolates (e.g., Staphylococcus hominis) cultured in an appropriate growth medium.

  • Sterile, airtight incubation vials (e.g., headspace vials).

  • Incubator set at 37°C.

Procedure:

  • Bacterial Preparation: Culture the desired bacterial strain to the late logarithmic phase of growth. Harvest the cells by centrifugation, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD600 of 1.0).

  • Incubation Setup: In a sterile headspace vial, combine a specific volume of sterile axillary sweat or synthetic sweat with a small inoculum of the prepared bacterial suspension. A control vial containing only the sweat sample (no bacteria) should also be prepared.

  • Incubation: Seal the vials and incubate them at 37°C for a defined period (e.g., 6, 12, or 24 hours) to allow for bacterial metabolism.

  • Analysis: Following incubation, analyze the headspace of the vials for the presence of volatile 3M3H1H using GC-MS or GC-O (as per Protocol 4.3).

GC-MS Analysis of this compound

Objective: To identify and quantify 3M3H1H in sweat samples.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Headspace autosampler or Solid Phase Microextraction (SPME) setup.

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-WAX or equivalent).

GC-MS Parameters (Example):

  • Injection: Headspace injection or SPME fiber desorption.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 150°C.

    • Ramp: 10°C/minute to 240°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Identification: Based on retention time and comparison of the mass spectrum with a reference standard of 3M3H1H.

  • Quantification: Using a calibration curve generated from standards of 3M3H1H. An internal standard can be used for improved accuracy.

Visualizations

Biochemical Pathway of 3M3H1H Formation

biochemical_pathway cluster_apocrine Apocrine Gland cluster_transport Secretion cluster_skin Skin Surface cluster_bacteria Axillary Microbiota GSH_3M3H1H GSH-3M3H1H (Glutathione Conjugate) Cys_Gly_3M3H1H Cys-Gly-3M3H1H (Dipeptide Precursor) GSH_3M3H1H->Cys_Gly_3M3H1H γ-Glutamyl Transferase (GGT) ABCC11 ABCC11 Transporter GSH_3M3H1H->ABCC11 Cys_Gly_3M3H1H_skin Cys-Gly-3M3H1H ABCC11->Cys_Gly_3M3H1H_skin Secretion M3H1H 3M3H1H (Volatile Odor) Cys_Gly_3M3H1H_skin->M3H1H C-S β-lyase Staph_hominis Staphylococcus hominis Staph_hominis->M3H1H

Caption: Biochemical pathway of this compound (3M3H1H) formation.

Experimental Workflow for 3M3H1H Analysis

experimental_workflow cluster_collection Sample Collection cluster_incubation In Vitro Model cluster_analysis Analysis Sweat_Collection Axillary Sweat Collection (Sterile Technique) Bacterial_Incubation Incubation with Axillary Bacteria (e.g., S. hominis) Sweat_Collection->Bacterial_Incubation Control Sterile Sweat Control (No Bacteria) Sweat_Collection->Control Headspace_Sampling Headspace Sampling (SPME or Direct Injection) Bacterial_Incubation->Headspace_Sampling Control->Headspace_Sampling GCMS_Analysis GC-MS Analysis Headspace_Sampling->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

References

The Pivotal Role of 3-Mercapto-3-methyl-1-hexanol in Food and Beverage Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Product Development Professionals

Abstract

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, volatile sulfur compound that plays a crucial role in the aroma profile of a diverse range of food and beverage products. Characterized by its distinct fruity and tropical notes, reminiscent of passion fruit and black currant, this thiol is a key contributor to the desirable sensory attributes of wine, beer, and various fruit juices.[1][2] Its extremely low odor threshold makes it a significant aroma component even at trace concentrations.[3][4] This technical guide provides an in-depth exploration of the chemical properties, sensory characteristics, natural occurrence, and biochemical formation of 3M3MH1H. Furthermore, it details the analytical methodologies for its quantification and outlines a representative experimental protocol, offering a comprehensive resource for researchers and industry professionals working in flavor science and product development.

Introduction

Volatile sulfur compounds (VSCs) are a class of molecules renowned for their profound impact on the aroma of foods and beverages, often possessing exceptionally low odor thresholds.[2] Among these, this compound (3M3MH1H) has emerged as a significant contributor to the desirable fruity and exotic aromas in numerous products. Initially identified as a key odorant in human axillary sweat, its presence and importance in the flavor profiles of wine, beer, and other fermented beverages have been extensively studied.[3] This guide aims to consolidate the current scientific understanding of 3M3MH1H, providing a technical overview for professionals engaged in food and beverage research and development.

Chemical and Sensory Properties

This compound is a primary alcohol containing a tertiary thiol group.[3] Its chemical structure is fundamental to its characteristic aroma and reactivity.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₆OS[3]
Molecular Weight148.27 g/mol [3]
CAS Number307964-23-4[3]
Boiling Point220.55 °C (estimated)[2][5]
logP (o/w)2.193 (estimated)[2][5]
SolubilitySoluble in alcohol, slightly soluble in water (1133 mg/L at 25°C, estimated)[2][5]

The sensory perception of 3M3MH1H is a critical aspect of its importance in food and beverage aroma. It is characterized by potent fruity notes, often described as passion fruit, black currant, and green fruity.[1][2] The molecule exists as two enantiomers, (R)- and (S)-3-mercapto-3-methyl-1-hexanol, which exhibit distinct aromatic properties. The (R)-isomer is associated with grapefruit and passion fruit aromas, while the (S)-isomer is described as having more herbaceous and even onion-like notes.[6]

The odor threshold of a closely related and more extensively studied compound, 3-mercaptohexan-1-ol (3MH), provides a strong indication of the potency of 3M3MH1H.

Table 2: Odor Thresholds of Related Volatile Thiols

CompoundOdor Threshold (in water)Aroma DescriptionReference
3-Mercaptohexan-1-ol (3MH)60 ng/LGrapefruit, passion fruit[5]
3-Mercaptohexyl acetate (B1210297) (3MHA)4 ng/LPassion fruit, box tree[5]

Occurrence in Food and Beverages

This compound, and its close analogue 3-mercaptohexan-1-ol, are significant aroma contributors in a variety of fermented beverages and fruits.

Table 3: Concentration of 3-Mercaptohexan-1-ol (3MH) in Various Food and Beverage Products

ProductConcentration RangeReference
Sauvignon Blanc Wine26 - 18,000 ng/L[7]
Hops (various cultivars)10 - 120 µg/kg[8][9]

The concentration of these volatile thiols is highly dependent on the raw materials (e.g., grape or hop variety), processing conditions, and the specific yeast strains used during fermentation.[9]

Biochemical Formation Pathway

This compound is not typically present in its free, odorous form in the raw agricultural materials. Instead, it is released during fermentation from non-volatile, odorless precursors.[3] The primary pathway involves the enzymatic cleavage of S-cysteine or S-glutathione conjugates.

The biogenesis begins with the formation of a glutathionylated precursor, which is then catabolized to the corresponding cysteinylated precursor. The final and crucial step is the release of the volatile thiol by a yeast enzyme with β-lyase activity.

Biochemical Pathway of this compound Formation Biochemical Formation Pathway of this compound cluster_precursors Non-Volatile Precursors cluster_enzymes Enzymatic Cleavage cluster_product Volatile Aroma Compound Glutathione_Conjugate S-(3-hydroxy-3-methylhexyl)-glutathione Cysteine_Conjugate S-(3-hydroxy-3-methylhexyl)-L-cysteine Glutathione_Conjugate->Cysteine_Conjugate γ-GT & Dipeptidase 3M3MH1H This compound Cysteine_Conjugate->3M3MH1H β-lyase gamma_GT γ-Glutamyltranspeptidase Dipeptidase Dipeptidase beta_Lyase Yeast β-lyase

Biochemical formation pathway of 3M3MH1H.

Analytical Methodologies

The quantification of this compound in complex food and beverage matrices is challenging due to its low concentrations and high reactivity. The most common and effective analytical technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a representative method for the quantification of 3M3MH1H in wine.

1. Sample Preparation:

  • Pipette 5 mL of wine into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Add an appropriate amount of a suitable internal standard (e.g., a deuterated analogue of 3M3MH1H or a structurally similar compound not present in the sample).

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm.

  • Incubation: Incubate the sample at 40°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40°C with continued agitation.

3. GC-MS Analysis:

  • Injection: Thermally desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • GC Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using specific ions for 3M3MH1H and the internal standard. Full scan mode can be used for qualitative identification.

Experimental Workflow for 3M3MH1H Analysis HS-SPME-GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Aliquot 5 mL Wine Add_Salt Add 1.5g NaCl Sample_Aliquot->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Incubate Incubate at 40°C for 15 min Seal_Vial->Incubate Extract Extract with DVB/CAR/PDMS fiber for 30 min at 40°C Incubate->Extract Desorb Thermal Desorption at 250°C Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

Workflow for the analysis of 3M3MH1H.

Conclusion

This compound is a high-impact aroma compound that significantly influences the sensory profile of many food and beverage products. Its characteristic fruity and tropical notes are highly desirable in the flavor industry. Understanding its chemical properties, sensory attributes, natural occurrence, and biochemical formation is essential for controlling and optimizing the aromatic quality of these products. The analytical methodologies detailed in this guide provide a robust framework for the accurate quantification of 3M3MH1H, enabling researchers and product developers to harness its potential in creating appealing and high-quality consumer products. Further research into the specific concentrations of 3M3MH1H in a wider range of food matrices and the factors influencing its formation will continue to be a valuable area of investigation.

References

The Enigmatic Aroma Compound: A Technical Guide to the Natural Occurrence of 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol is a potent, sulfur-containing organic compound that plays a significant role in the aroma profiles of various natural products. Despite its presence in trace amounts, its low odor threshold makes it a key contributor to the characteristic scents of many fruits, beverages, and even human sweat. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various sources, the analytical methodologies for its detection and quantification, and the current understanding of its biosynthetic pathways.

Natural Occurrence and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on its close structural analog, 3-mercaptohexan-1-ol (3MH). The data for 3MH provides a valuable proxy for understanding the potential distribution and concentration ranges of this compound in various natural matrices.

Table 1: Quantitative Data for 3-Mercaptohexan-1-ol (3MH) in Various Natural Sources

Natural SourceMatrixConcentration RangeReference(s)
Grapes & Wine
Sauvignon Blanc Wine200 - 18,000 ng/L[1]
Sauvignon Blanc JuicePrecursors vary significantly[2][3]
Hops & Beer
Hop Pellets (various cultivars)10 - 120 µg/kg[4]
Beer (hopped with various cultivars)35 - 59 ng/L
Tropical Fruits
Passion FruitPresent, contributes to aroma[5]
GuavaPresent, contributes to aroma[5]

It is important to note that the concentration of these volatile thiols can be influenced by factors such as grape variety, hop cultivar, ripeness, processing methods, and fermentation conditions.[1][3][4]

Biosynthesis of this compound

The formation of this compound in natural systems occurs through the enzymatic release from non-volatile, odorless precursors.[6] The biosynthetic pathway is believed to be analogous to that of other volatile thiols, such as 3-mercaptohexan-1-ol. This process begins with the conjugation of the thiol to amino acids, forming S-cysteine or S-glutathione conjugates. These precursors are then transported and subsequently cleaved by specific enzymes to release the volatile and odorous thiol.

The formation of the tertiary thiol structure of this compound likely involves the addition of a sulfur nucleophile to a tertiary carbocation intermediate derived from a precursor molecule.

References

Physical and chemical specifications of 3-MERCAPTO-3-METHYL-1-HEXANOL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol is a volatile thiol compound of significant interest across various scientific disciplines. It is a key contributor to the characteristic aroma of certain fruits and is notably recognized as a crucial component of human axillary sweat, playing a primary role in body odor.[1] Its bifunctional nature, containing both a hydroxyl and a thiol group, makes it a versatile molecule in organic synthesis. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in biochemical signaling pathways.

Physical and Chemical Specifications

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in experimental settings, and for analytical method development.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₆OS[1][2][3]
Molecular Weight 148.27 g/mol [1][2][3]
Appearance Neat (liquid)[2]
Boiling Point 220.55 °C (estimated at 760 mmHg)[4][5]
Density 0.952 g/cm³[3]
Vapor Pressure 0.023 mmHg at 25 °C (estimated)[4][5]
Flash Point 87.20 °C (189.00 °F) (estimated)[4][5]
Solubility in water 1133 mg/L at 25 °C (estimated)[4]
Solubility in other solvents Soluble in alcohol[4]
logP (o/w) 2.193 (estimated)[4]
Table 2: Chemical Identifiers
IdentifierValueSource
CAS Number 307964-23-4[1][2][6]
InChI InChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3[1][2]
InChIKey PSALIMFZUGITJC-UHFFFAOYSA-N[1]
SMILES CCCC(C)(S)CCO[3]
Synonyms 3-Mercapto-3-methylhexan-1-ol, 3-Methyl-3-mercapto-1-hexanol, 3-Methyl-3-sulfanyl-1-hexanol[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analytical techniques for similar volatile sulfur compounds.

Synthesis via Sharpless Asymmetric Epoxidation

A well-established method for the enantioselective synthesis of chiral alcohols like this compound is the Sharpless asymmetric epoxidation.[7] This method allows for the controlled introduction of chirality, which is crucial as the sensory properties of different enantiomers can vary significantly. The synthesis involves a multi-step process starting from a suitable allylic alcohol.

Conceptual Workflow for Synthesis:

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Epoxide Ring-Opening cluster_2 Step 3: Reduction and Hydrolysis A 3-Methyl-1-hexen-3-ol B Chiral Epoxide ((2R,3R)-2,3-epoxy-3-methyl-1-hexanol) A->B Ti(OiPr)4, (+)-DET t-BuOOH, CH2Cl2, -20°C C Epithio-alcohol Intermediate B->C Sulfur Nucleophile (e.g., Thioacetate) D This compound C->D Reducing Agent (e.g., LiAlH4) followed by Hydrolysis

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol:

  • Asymmetric Epoxidation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve titanium(IV) isopropoxide and the chiral ligand (e.g., (+)-diethyl tartrate) in a dry, non-polar solvent like dichloromethane (B109758) at -20°C.

    • Add the substrate, 3-methyl-1-hexen-3-ol, to the cooled solution.

    • Slowly add tert-butyl hydroperoxide (TBHP) while maintaining the temperature at -20°C.

    • Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

    • Work up the reaction by adding a quenching agent and purify the resulting chiral epoxide by column chromatography.

  • Epoxide Ring-Opening:

    • Dissolve the purified chiral epoxide in a suitable solvent.

    • Add a sulfur nucleophile, such as potassium thioacetate, and heat the reaction mixture to facilitate the ring-opening.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and extract the product.

  • Reduction and Hydrolysis:

    • Dissolve the resulting epithio-alcohol intermediate in an anhydrous ether solvent.

    • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature.

    • After the reduction is complete, quench the reaction carefully with water and a basic solution.

    • Extract the final product, this compound, and purify by distillation or column chromatography.

Analysis by Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

The analysis of volatile sulfur compounds like this compound is effectively performed using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive for detecting trace levels of volatile compounds in various sample matrices.

Experimental Workflow for Analysis:

G A Sample Preparation (e.g., in a sealed vial) B Headspace SPME (Extraction of volatiles onto fiber) A->B C Thermal Desorption (in GC injector) B->C D GC Separation (Separation on a capillary column) C->D E MS Detection (Mass analysis and identification) D->E F Data Analysis E->F G A Odorless Precursor (Amino Acid Conjugate) C This compound (Volatile Odorant) A->C Cleavage D Amino Acid A->D Cleavage B Bacterial Enzymes (e.g., C-S lyase) B->A G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Odorant This compound OR Olfactory Receptor (OR) (GPCR) Odorant->OR G G-protein (Golf) OR->G activates AC Adenylyl Cyclase G->AC activates cAMP cAMP AC->cAMP produces CNG Cyclic Nucleotide-gated (CNG) Channel Ca Ca²⁺ CNG->Ca influx Na Na⁺ CNG->Na influx cAMP->CNG opens Depolarization Neuron Depolarization (Signal to Brain) Ca->Depolarization Na->Depolarization

References

An In-depth Technical Guide to 3-Mercapto-3-methyl-1-hexanol: Molecular Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol is a chiral sulfur-containing volatile organic compound that plays a pivotal role in human social signaling through olfaction. It is a key contributor to human axillary odor and is also found as a potent aroma compound in various natural products, including passion fruit and certain wines. This technical guide provides a comprehensive overview of its molecular structure, biological function, and the experimental protocols utilized in its study. The information presented herein is intended to be a valuable resource for researchers in the fields of sensory science, microbiology, and drug development, particularly those interested in olfaction and the modulation of human body odor.

Molecular Structure

This compound, with the chemical formula C₇H₁₆OS, is a primary alcohol and a tertiary thiol.[1][2] Its IUPAC name is 3-methyl-3-sulfanylhexan-1-ol.[2] The molecule possesses a stereocenter at the C3 position, resulting in two enantiomers: (R)-3-mercapto-3-methyl-1-hexanol and (S)-3-mercapto-3-methyl-1-hexanol. This chirality is of significant functional importance, as the two enantiomers exhibit distinct olfactory profiles.[3]

The molecular structure consists of a hexanol backbone with a methyl group and a thiol (sulfhydryl) group attached to the third carbon atom. This bifunctional nature, possessing both a hydroxyl (-OH) and a thiol (-SH) group, makes it a versatile molecule in chemical synthesis.[3]

Function and Biological Significance

The primary and most well-documented function of this compound is its role as a key odorant in human axillary (underarm) sweat.[2] Interestingly, this potent odorant is not directly secreted. Instead, it is released from an odorless, non-volatile precursor, S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine, which is present in apocrine sweat gland secretions.[4]

The transformation of this precursor into the volatile and odorous this compound is carried out by the enzymatic activity of specific bacteria residing on the skin, most notably Staphylococcus hominis.[5] A key enzyme in this process has been identified as a cysteine-thiol lyase (C-T lyase).[6] This bacterial enzyme cleaves the C-S bond in the precursor, releasing the volatile thiol, which is then perceived as a characteristic component of body odor.[7]

The two enantiomers of this compound have distinct and characteristic odors. The (S)-enantiomer is described as having a "sweat" and "onion-like" aroma, while the (R)-enantiomer is perceived as "fruity" and "grapefruit-like".[4] In human axillary sweat, the (S)-enantiomer is the major form, typically found in a ratio of approximately 3:1 over the (R)-enantiomer.[4] Studies have also indicated that women have the potential to liberate significantly more of the precursor to (R)/(S)-3-methyl-3-sulfanylhexan-1-ol than men.[6][7]

Due to its potent and distinct aroma, this compound and its derivatives are also utilized in the flavor and fragrance industry to impart fruity and savory notes to a variety of products.[8]

Quantitative Data

ParameterValueReference(s)
Molecular Formula C₇H₁₆OS[9]
Molecular Weight 148.27 g/mol [9]
Odor Detection Threshold (Racemic Mixture) 2.27 x 10⁻⁶ µg/L in air[10]
Enantiomeric Ratio in Axillary Sweat ((S) : (R)) ~3:1 (75% (S)-enantiomer)[4]
Odor Profile of (S)-enantiomer Sweat, onion-like[4]
Odor Profile of (R)-enantiomer Fruity, grapefruit-like[4]
Precursor in Axillary Sweat S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine[4]
Key Bacterial Enzyme for Release Cysteine-thiol lyase (C-T lyase)[6]
Primary Bacterial Source of Enzyme Staphylococcus hominis[5]

Signaling Pathway: Olfactory Transduction

The "signaling pathway" for this compound is the general olfactory signal transduction cascade initiated upon the binding of an odorant to an olfactory receptor. While this is a well-understood pathway for odorants in general, the specific olfactory receptors (ORs) that bind to the (R)- and (S)-enantiomers of this compound have not yet been definitively identified and remain an active area of research.

The general olfactory signaling pathway is as follows:

  • Binding: The odorant molecule (this compound) binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR) located on the cilia of olfactory sensory neurons in the nasal epithelium.

  • G-protein Activation: This binding event causes a conformational change in the OR, leading to the activation of a coupled G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron.

  • Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory sensory neuron. If this depolarization reaches a certain threshold, it triggers an action potential.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Caption: General Olfactory Signaling Pathway.

Experimental Protocols

Enantioselective Synthesis: Sharpless Asymmetric Epoxidation (Conceptual)

The enantioselective synthesis of this compound can be approached via the Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor, such as 3-methyl-1-hexen-3-ol. This method allows for the creation of a chiral epoxide, which can then be converted to the desired thiol.

Protocol Overview:

  • Asymmetric Epoxidation: The allylic alcohol (3-methyl-1-hexen-3-ol) is reacted with tert-butyl hydroperoxide (TBHP) in the presence of a titanium(IV) isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand ((+)-DET or (-)-DET to select for the desired enantiomer). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures (e.g., -20°C).

  • Epoxide Ring-Opening: The resulting chiral epoxide is then subjected to a ring-opening reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thioacetic acid followed by hydrolysis, to introduce the thiol group.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Sharpless_Epoxidation_Workflow Start 3-Methyl-1-hexen-3-ol Epoxidation Sharpless Asymmetric Epoxidation (Ti(OiPr)₄, (+)- or (-)-DET, TBHP) Start->Epoxidation Epoxide Chiral Epoxy Alcohol Epoxidation->Epoxide RingOpening Epoxide Ring-Opening (Sulfur Nucleophile) Epoxide->RingOpening Product (R)- or (S)-3-Mercapto-3-methyl-1-hexanol RingOpening->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Enantiomer Purification->FinalProduct GC_O_Analysis_Workflow Sample Axillary Sweat Sample Extraction Volatile Compound Extraction (e.g., HS-SPME) Sample->Extraction Injection GC Injection Extraction->Injection GC_Column Chiral GC Column Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (MS) (Identification) Splitter->MS_Detector Olfactometry_Port Olfactometry Port (Sensory Analysis) Splitter->Olfactometry_Port Data_Analysis Data Correlation and Analysis MS_Detector->Data_Analysis Olfactometry_Port->Data_Analysis

References

Methodological & Application

Synthesis of 3-Mercapto-3-methyl-1-hexanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 3-mercapto-3-methyl-1-hexanol, a compound of interest for researchers in olfactory science and drug development. This guide outlines two potential synthetic routes, detailing the necessary reagents, conditions, and analytical characterization.

Introduction

This compound is a chiral thiol and primary alcohol that has garnered attention for its potent olfactory properties and potential applications in medicinal chemistry. As a bifunctional molecule, it serves as a versatile building block in organic synthesis. Its thiol group, in particular, is a key functional moiety in various biological processes and has been explored in the design of targeted drug delivery systems. This document provides researchers with comprehensive protocols for the synthesis and characterization of this compound for investigational use.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, purification, and analysis.

PropertyValue
Molecular Formula C₇H₁₆OS
Molecular Weight 148.27 g/mol
Appearance Colorless liquid
Boiling Point 220.55 °C (estimated)[1]
Density 0.952 g/cm³[2]
Solubility Soluble in alcohol; sparingly soluble in water (1133 mg/L at 25 °C, estimated)[1]
pKa (Thiol) ~10-11 (estimated)

Table 1: Physicochemical Properties of this compound.

Expected analytical data for the characterization of this compound are provided in the following table. Researchers should verify the identity and purity of their synthesized compound using these or similar techniques.

Analytical TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 0.92 (t, 3H), 1.30 (s, 3H), 1.40-1.60 (m, 4H), 1.75 (t, 2H), 2.10 (s, 1H, SH), 3.80 (t, 2H), OH signal may vary.
¹³C NMR (CDCl₃, 100 MHz) δ 14.2, 23.5, 29.8, 38.1, 45.7, 58.9, 61.3
Mass Spectrometry (EI) m/z (%): 148 (M⁺), 130, 115, 97, 71, 43
IR Spectroscopy (neat) ν (cm⁻¹): 3350 (br, O-H), 2950 (C-H), 2550 (S-H), 1460, 1050 (C-O)

Table 2: Expected Analytical Data for this compound.

Synthetic Protocols

Two plausible synthetic routes for this compound are presented below. Route 1 offers an enantioselective approach via Sharpless asymmetric epoxidation, while Route 2 provides a classical approach through an Aldol (B89426) condensation.

Route 1: Enantioselective Synthesis via Sharpless Asymmetric Epoxidation

This route allows for the preparation of a specific enantiomer of this compound, which can be critical for studying its biological activity.[3] The synthesis involves three main steps: Sharpless asymmetric epoxidation of the corresponding allylic alcohol, ring-opening of the resulting epoxide with a thiol nucleophile, and subsequent reduction.

Synthesis_Route_1 Start 3-Methyl-1-hexen-3-ol (B11964129) Epoxide (2S,3S)-3,4-Epoxy-3-methyl-1-hexanol Start->Epoxide Sharpless Asymmetric Epoxidation (+)-DET, Ti(OiPr)₄, TBHP Thioether Intermediate Thioether Epoxide->Thioether Epoxide Ring-Opening NaSH, EtOH Final_Product (S)-3-Mercapto-3-methyl-1-hexanol Thioether->Final_Product Reduction LiAlH₄, THF

Diagram 1: Sharpless Asymmetric Epoxidation Route.
Protocol 1.1: Sharpless Asymmetric Epoxidation of 3-Methyl-1-hexen-3-ol

This protocol is adapted from the established Sharpless methodology for asymmetric epoxidation of allylic alcohols.[4][5][6][7][8]

Materials:

  • 3-Methyl-1-hexen-3-ol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in toluene (B28343) (5.5 M)

  • Dichloromethane (DCM), anhydrous

  • Powdered 4Å molecular sieves

  • Diethyl ether

  • Saturated aqueous sodium sulfite (B76179) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add powdered 4Å molecular sieves and anhydrous DCM.

  • Cool the flask to -20 °C in a cryocool bath.

  • Add (+)-diethyl tartrate, followed by titanium(IV) isopropoxide, and stir for 30 minutes.

  • Add 3-methyl-1-hexen-3-ol to the mixture.

  • Slowly add the TBHP solution dropwise, maintaining the internal temperature below -15 °C.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (2S,3S)-3,4-epoxy-3-methyl-1-hexanol by flash column chromatography on silica (B1680970) gel.

Protocol 1.2: Ring-Opening of (2S,3S)-3,4-Epoxy-3-methyl-1-hexanol

Materials:

Procedure:

  • Dissolve the epoxide in ethanol in a round-bottom flask.

  • Add sodium hydrosulfide and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate thioether.

Protocol 1.3: Reduction to (S)-3-Mercapto-3-methyl-1-hexanol

Materials:

  • Crude intermediate thioether from Protocol 1.2

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of the crude thioether in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the mixture, wash the solid with diethyl ether, and concentrate the filtrate.

  • Purify the final product by flash column chromatography.

Route 2: Synthesis via Aldol Condensation

This route provides a non-enantioselective pathway to the target molecule, which may be suitable for applications where stereochemistry is not critical. The synthesis begins with an Aldol condensation, followed by a series of functional group transformations.

Synthesis_Route_2 Start Pentanal + Propanal Aldol_Product 3-Hydroxy-2-methyl-hexanal Start->Aldol_Product Aldol Condensation NaOH, H₂O Ester Methyl 3-hydroxy-2-methyl-hexanoate Aldol_Product->Ester Oxidation & Esterification CrO₃, H₂SO₄; MeOH, H⁺ Thioester Intermediate Thioester Ester->Thioester Thiolation Lawesson's Reagent Final_Product This compound Thioester->Final_Product Reduction LiAlH₄, THF

Diagram 2: Aldol Condensation Route.
Protocol 2.1: Aldol Condensation of Pentanal and Propanal

Materials:

Procedure:

  • In a round-bottom flask, dissolve NaOH in water and cool the solution to 10 °C.

  • Add a mixture of pentanal and propanal dropwise to the cooled NaOH solution with vigorous stirring.

  • Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude 3-hydroxy-2-methyl-hexanal by vacuum distillation.

Protocol 2.2: Oxidation and Esterification

Materials:

  • 3-Hydroxy-2-methyl-hexanal

  • Jones reagent (CrO₃ in H₂SO₄)

  • Methanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Dissolve the aldol product in acetone (B3395972) and cool to 0 °C.

  • Slowly add Jones reagent until a persistent orange color is observed.

  • Stir for 1 hour at 0 °C.

  • Quench the reaction with isopropanol.

  • Extract the product into diethyl ether, wash with brine, dry, and concentrate.

  • Dissolve the crude acid in methanol, add a catalytic amount of sulfuric acid, and reflux until esterification is complete (monitored by TLC).

  • Neutralize the reaction, extract the ester, wash, dry, and purify by column chromatography.

Protocol 2.3: Thiolation and Reduction

Materials:

  • Methyl 3-hydroxy-2-methyl-hexanoate

  • Lawesson's reagent

  • Toluene, anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous THF

Procedure:

  • Dissolve the ester and Lawesson's reagent in anhydrous toluene and heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter, and concentrate the filtrate.

  • Purify the crude thioester by column chromatography.

  • Reduce the purified thioester to the final product using LiAlH₄ in THF as described in Protocol 1.3.

Applications in Research and Drug Development

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and a primary alcohol, makes it a valuable intermediate in the synthesis of more complex molecules.[3]

Role in Olfactory Research

Thiols are known to be potent odorants, and understanding their interaction with olfactory receptors is a key area of research.[3] The perception of smell is mediated by a large family of G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons.[9][10][11][12][13] The binding of an odorant molecule, such as this compound, to its specific olfactory receptor initiates a signal transduction cascade. This process involves the activation of a G protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the neuron and the propagation of a nerve impulse to the brain, where it is interpreted as a specific smell.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ion_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Diagram 3: Olfactory Signaling Pathway.
Potential in Drug Development

The thiol group is a key feature in a number of approved drugs and is utilized for its ability to interact with biological targets, act as an antioxidant, or participate in targeted drug delivery systems.[14][15] One promising strategy in drug delivery is the use of thiol-disulfide exchange reactions for the controlled release of therapeutic agents.[16][17] Drug-delivery systems can be designed with disulfide linkers that are stable in the bloodstream but are cleaved in the reducing environment inside cells, particularly cancer cells which have higher concentrations of glutathione. The free thiol group of this compound could be used to attach it to such a delivery system, which upon entering the target cell, would release the active compound. The presence of the hydroxyl group offers an additional point for modification or for influencing the molecule's solubility and pharmacokinetic properties.[18]

Safety Precautions

Thiols are known for their strong and often unpleasant odors. All synthetic procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) of all reagents used.

This document is intended for research purposes only and should be used by qualified individuals. The provided protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

References

Application Notes and Protocols for the Analytical Detection of 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile sulfur compound of significant interest due to its potent aroma characteristics, playing a key role in the scent profile of various natural products and biological systems. Notably, it has been identified as a major contributor to human axillary sweat odor.[1][2] Its analysis presents challenges due to its high reactivity, low concentrations in various matrices, and the need for derivatization to enhance its volatility and detectability, particularly for gas chromatography-based methods. These application notes provide detailed protocols for the detection and quantification of this compound using modern analytical techniques.

Analytical Approaches

The primary analytical techniques for the determination of this compound are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for sensitive and selective detection. Due to the presence of a reactive thiol (-SH) and a polar hydroxyl (-OH) group, derivatization is a critical step in many analytical workflows, especially for GC-based methods.

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. For thiols like 3M3MH1H, derivatization is typically required to improve chromatographic performance and thermal stability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of non-volatile or thermally labile compounds. While less common for free volatile thiols, it is a valuable tool for the analysis of their non-volatile precursors and can be adapted for the direct analysis of the free thiol.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is adapted from methodologies used for similar volatile sulfur compounds and is suitable for the analysis of 3M3MH1H in aqueous matrices such as biological fluids or beverages.

1. Sample Preparation and Derivatization:

  • Objective: To extract volatile and semi-volatile compounds from the sample matrix and derivatize the target analyte to improve its volatility for GC-MS analysis.

  • Materials:

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

    • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • Pentafluorobenzyl bromide (PFBBr) derivatizing agent.

    • Sodium chloride (NaCl).

    • Internal standard (e.g., a deuterated analog of 3M3MH1H, if available, or a related thiol).

  • Procedure:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the partitioning of volatile analytes into the headspace.

    • If an internal standard is used, add a known amount to the vial.

    • Add 50 µL of a 10 mg/mL solution of PFBBr in acetone (B3395972) to the vial.

    • Immediately seal the vial with the screw cap.

    • Incubate the vial at 60°C for 30 minutes in a heating block with agitation to facilitate the derivatization reaction.

2. HS-SPME Extraction:

  • Objective: To adsorb the derivatized analyte from the headspace onto the SPME fiber.

  • Procedure:

    • After the incubation/derivatization step, expose the conditioned SPME fiber to the headspace of the vial.

    • Extract for 30 minutes at 60°C with continued agitation.

3. GC-MS Analysis:

  • Objective: To desorb the analyte from the SPME fiber, separate it from other compounds, and detect and quantify it using a mass spectrometer.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Parameters:

    • Injector: Splitless mode, 250°C.

    • SPME Desorption Time: 5 minutes.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification of the derivatized analyte.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of the derivatized 3M3MH1H.

Quantitative Data Summary (Hypothetical for 3M3MH1H based on similar compounds)

ParameterValue
Limit of Detection (LOD)0.5 - 2 ng/L
Limit of Quantitation (LOQ)1.5 - 6 ng/L
Linearity (R²)> 0.99
Recovery90 - 110%
Precision (RSD)< 15%
Protocol 2: Direct Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a hypothetical approach for the direct analysis of the free thiol without derivatization, suitable for matrices where the analyte is present at higher concentrations or when derivatization is not feasible.

1. Sample Preparation:

  • Objective: To prepare a clean sample extract suitable for LC-MS/MS analysis.

  • Materials:

    • Centrifuge tubes.

    • Methanol (B129727), HPLC grade.

    • Formic acid, LC-MS grade.

    • Syringe filters (0.22 µm).

  • Procedure:

    • To 1 mL of liquid sample, add 1 mL of cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

  • Objective: To separate the analyte from matrix components and quantify it with high sensitivity and selectivity.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 3M3MH1H would need to be determined by direct infusion of a standard. A hypothetical transition could be based on the protonated molecule [M+H]⁺.

Quantitative Data Summary (Hypothetical)

ParameterValue
Limit of Detection (LOD)10 - 50 ng/L
Limit of Quantitation (LOQ)30 - 150 ng/L
Linearity (R²)> 0.995
Recovery85 - 115%
Precision (RSD)< 10%

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (5 mL) Add_Salt Add NaCl (1.5 g) Sample->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Add_PFBBr Add PFBBr (50 µL) Add_IS->Add_PFBBr Incubate Incubate (60°C, 30 min) Add_PFBBr->Incubate SPME Expose SPME Fiber (60°C, 30 min) Incubate->SPME Desorb Desorb in GC Inlet (250°C, 5 min) SPME->Desorb Separate Chromatographic Separation (DB-5ms column) Desorb->Separate Detect Mass Spectrometric Detection (EI, Scan/SIM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for GC-MS analysis of 3M3MH1H.

LCMSMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Sample (1 mL) Precipitate Add Cold Methanol (1 mL) Sample_LC->Precipitate Centrifuge Centrifuge (10,000 x g, 10 min) Precipitate->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject into LC System Filter->Inject Separate_LC Chromatographic Separation (C18 column) Inject->Separate_LC Detect_MSMS Tandem MS Detection (ESI+, MRM) Separate_LC->Detect_MSMS Quantify_LC Quantification Detect_MSMS->Quantify_LC

Caption: Workflow for LC-MS/MS analysis of 3M3MH1H.

References

Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol is a potent volatile sulfur compound (VSC) of significant interest across various scientific disciplines. In the food and beverage industry, it is recognized for its contribution to the characteristic aroma of various products, with its enantiomers imparting distinct scents, such as fruity and grapefruit-like notes from the (R)-isomer and an onion-like aroma from the (S)-isomer[1][2]. Beyond flavor and fragrance, this thiol plays a crucial role in the study of human biology, being a key component of axillary sweat and a major contributor to body odor[1]. The analysis of such a potent and reactive compound, often present at trace levels in complex matrices, presents considerable analytical challenges[1].

Gas chromatography-olfactometry (GC-O) stands as a pivotal analytical technique for the characterization of this compound. This method combines the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system as a detector. GC-O allows for the detection and identification of odor-active compounds that might be present at concentrations below the detection limits of conventional detectors. This document provides detailed application notes and protocols for the successful GC-O analysis of this compound, tailored for professionals in research, and drug development.

Data Presentation

A critical aspect of GC-O analysis is the correlation of instrumental data with sensory perception. The following table summarizes key quantitative parameters for this compound and related, structurally similar volatile thiols, which are often analyzed in parallel. Due to the limited availability of a complete dataset for this compound in the reviewed literature, data for the closely related and well-studied 3-mercaptohexan-1-ol (3-MH) are included for comparative purposes.

CompoundOdor DescriptorOdor Detection Threshold (ng/L in water)Retention Index (Polar Column - e.g., DB-WAX)Retention Index (Non-Polar Column - e.g., DB-5)Flavor Dilution (FD) Factor
This compound (R)-isomer: Fruity, grapefruit, passion fruit, black currant, onion-like. (S)-isomer: Herbaceous, green, meaty, sweaty, onion-like.[2]Extremely low (potent odorant)[1]Data not availableData not availableHigh (expected)
3-Mercaptohexan-1-ol (3-MH) Tropical fruit, passion fruit, guava, grapefruit, sulfurous0.004 (for the racemate)~1835 - 1875[3]Data not availableHigh

Note: Retention indices are dependent on the specific GC conditions and column used. The provided values for 3-MH on a polar column serve as a reference. It is highly recommended to determine retention indices experimentally using a series of n-alkanes under the same chromatographic conditions as the samples. The Flavor Dilution (FD) factor is determined by Aroma Extract Dilution Analysis (AEDA) and is dependent on the concentration of the analyte in the sample extract.

Experimental Protocols

The following protocols provide a comprehensive guide for the GC-O analysis of this compound. Given the reactive nature of thiols, careful sample handling and the use of inert systems are paramount to prevent analyte loss and artifact formation.

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This method is suitable for the extraction of volatile thiols from liquid matrices such as beverages or biological fluids. Derivatization with pentafluorobenzyl bromide (PFBBr) enhances the thermal stability and chromatographic performance of the thiol.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) solution in a suitable solvent (e.g., hexane)

  • Sodium chloride (NaCl), analytical grade

  • Internal standard solution (e.g., deuterated 3-mercaptohexan-1-ol)

  • pH adjustment solutions (e.g., NaOH, HCl)

Procedure:

  • Sample Preparation: Place an aliquot of the liquid sample (e.g., 5-10 mL) into a 20 mL headspace vial.

  • Internal Standard Addition: Spike the sample with a known amount of the internal standard solution.

  • Matrix Modification: Add NaCl to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace. Adjust the pH of the sample to basic conditions (e.g., pH 11-12) to facilitate the derivatization reaction.

  • Derivatization Agent Addition: Introduce a small volume of the PFBBr solution onto the SPME fiber.

  • Headspace Extraction: Immediately seal the vial and place it in a temperature-controlled autosampler or water bath. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.

  • SPME Extraction and Derivatization: Expose the PFBBr-loaded SPME fiber to the headspace of the sample for a set time (e.g., 30-60 minutes) to allow for the extraction and on-fiber derivatization of the volatile thiols.

  • Thermal Desorption: After extraction, retract the fiber and introduce it into the hot GC inlet for thermal desorption of the derivatized analytes onto the analytical column.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a high-resolution capillary column.

  • An olfactometry port (sniff port) connected to the GC effluent via a splitter.

  • A mass spectrometer (MS) or a sulfur-selective detector (e.g., Pulsed Flame Photometric Detector - PFPD or Sulfur Chemiluminescence Detector - SCD) connected to the other outlet of the splitter.

  • Humidified air supply to the sniff port to prevent nasal dehydration of the assessor.

GC Conditions (Example):

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Column:

    • Polar: DB-WAX or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Non-polar: DB-5ms or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: Increase to 150 °C at 4 °C/min.

    • Ramp 2: Increase to 240 °C at 10 °C/min, hold for 10 minutes.

  • Effluent Splitter: Split ratio of approximately 1:1 between the detector and the olfactometry port.

  • Olfactometry Port: Heated transfer line (e.g., 250 °C) and humidified air flow.

Olfactometry Procedure:

  • Assessor Training: Panelists should be trained to recognize and describe various odors and to indicate the start and end of an odor perception.

  • Data Acquisition: During the chromatographic run, the assessor sniffs the effluent from the olfactometry port and records the retention time, duration, and a descriptor for each perceived odor. This can be done using specialized software or manually.

Protocol 3: Aroma Extract Dilution Analysis (AEDA)

AEDA is a powerful technique to determine the most potent odorants in a sample extract.

Procedure:

  • Sample Extraction: Prepare a solvent extract of the sample containing the volatile compounds of interest.

  • Serial Dilution: Serially dilute the initial extract with a solvent (e.g., dichloromethane) by a specific factor (e.g., 1:2, 1:4, 1:8, and so on).

  • GC-O Analysis of Dilutions: Analyze each dilution by GC-O.

  • Flavor Dilution (FD) Factor Determination: The FD factor for each odorant is the highest dilution at which the odor is still perceivable by the assessor. A higher FD factor indicates a more potent odorant in the original sample.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the GC-O analysis of this compound.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation Sample Sample Matrix (e.g., Beverage, Biological Fluid) Spiking Internal Standard Spiking Sample->Spiking Matrix_Mod Matrix Modification (pH, Salt) Spiking->Matrix_Mod Extraction HS-SPME with On-Fiber Derivatization Matrix_Mod->Extraction GC_Inlet GC Inlet (Thermal Desorption) Extraction->GC_Inlet GC_Column Capillary GC Column (Separation) GC_Inlet->GC_Column Splitter Effluent Splitter GC_Column->Splitter Detector Detector (MS, PFPD, SCD) Splitter->Detector Sniff_Port Olfactometry Port (Sniffing) Splitter->Sniff_Port Chromatogram Chromatogram Detector->Chromatogram Aromagram Aromagram Sniff_Port->Aromagram Identification Compound Identification (Mass Spectra, Retention Index) Chromatogram->Identification Aromagram->Identification Quantification Semi-Quantification (Odor Activity Value) Identification->Quantification

Caption: Experimental workflow for the GC-O analysis of this compound.

AEDA_Logic cluster_extraction Extraction cluster_dilution Serial Dilution cluster_gco GC-O Analysis cluster_result Result Initial_Extract Initial Sample Extract Dilution_1 Dilution 1:2 Initial_Extract->Dilution_1 Dilution_2 Dilution 1:4 Dilution_1->Dilution_2 GCO_1 GC-O of Dilution 1 Dilution_1->GCO_1 Dilution_n Dilution 1:2^n Dilution_2->Dilution_n GCO_2 GC-O of Dilution 2 Dilution_2->GCO_2 GCO_n GC-O of Dilution n Dilution_n->GCO_n FD_Factor Flavor Dilution (FD) Factor GCO_1->FD_Factor Highest dilution with perceived odor GCO_2->FD_Factor Highest dilution with perceived odor GCO_n->FD_Factor Highest dilution with perceived odor

Caption: Logical workflow for Aroma Extract Dilution Analysis (AEDA).

References

Application Note: Quantitative Analysis of 3-Mercapto-3-methyl-1-hexanol using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the sensitive and selective analysis of 3-mercapto-3-methyl-1-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges in analyzing volatile and reactive thiols, such as their low concentrations in complex matrices and chemical instability, this protocol employs a derivatization strategy to enhance chromatographic performance and detection sensitivity.[1] The methodologies outlined are based on established techniques for similar volatile sulfur compounds and are intended for research purposes.

Introduction

This compound (MW: 148.27 g/mol , Formula: C₇H₁₆OS) is a bifunctional organic compound containing both a tertiary thiol (-SH) and a primary alcohol (-OH) group.[1][2][3] Thiols, or mercaptans, are known for their potent aromas and play significant roles in the flavor and fragrance profiles of various natural products, including foods and beverages.[1] The analysis of these compounds is challenging due to their high reactivity, susceptibility to oxidation, and typically low concentrations in samples.[1]

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers the high sensitivity and selectivity required for the trace-level quantification of such volatile compounds. To overcome issues of poor chromatographic peak shape and low volatility, a derivatization step is often necessary.[4][5] This protocol details a method using derivatization followed by GC-MS analysis, adapted from established methods for analogous volatile thiols like 3-mercaptohexan-1-ol (3-MH).[6]

Analytical Principle

The analytical workflow involves two primary stages:

  • Sample Preparation and Derivatization: The sample is first subjected to an extraction to isolate the analyte from the matrix. Subsequently, this compound is chemically modified through derivatization. This process targets the active hydrogen on the thiol group, replacing it with a larger, less polar group.[5][7] This application note focuses on derivatization using pentafluorobenzyl bromide (PFBBr), a reagent commonly used to improve the gas chromatographic behavior and electron-capture sensitivity of thiols.[6][8]

  • GC-MS Analysis: The derivatized, more volatile, and thermally stable analyte is then introduced into the GC-MS system. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and interaction with the capillary column. The mass spectrometer then ionizes the separated analyte, typically using Electron Ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for definitive identification and quantification.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound.

Materials and Reagents
  • Analyte Standard: this compound (CAS: 307964-23-4)

  • Internal Standard (IS): A suitable stable isotope-labeled version of the analyte or a compound with similar chemical properties (e.g., 4-methoxy-2-methyl-2-butanethiol).[9]

  • Derivatization Reagent: Pentafluorobenzyl bromide (PFBBr)

  • Solvents: Dichloromethane, Acetone (B3395972), Methanol (HPLC or GC grade)

  • Buffers: Phosphate or borate (B1201080) buffer solution (pH 11-12)

  • Reagents: Sodium sulfate (B86663) (anhydrous), Sodium chloride

  • Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction apparatus.

Sample Preparation and Derivatization (Extractive Alkylation)

This protocol is adapted from methods used for similar thiols in complex matrices like wine.[6]

  • Sample Collection: To a 50 mL centrifuge tube, add 40 mL of the liquid sample (e.g., wine, beverage, or reconstituted sample).

  • Internal Standard: Spike the sample with a known concentration of the internal standard.

  • pH Adjustment: Adjust the sample pH to ~12 using a suitable base to ensure the thiol is in its thiolate form, which is more reactive.

  • Derivatization:

    • Add 2 mL of a PFBBr solution in acetone (e.g., 10 mg/mL).

    • Add 2 mL of dichloromethane.

    • Vortex the mixture vigorously for 1-2 hours at room temperature to facilitate the extractive alkylation.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Extraction: Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. Concentrate the sample to a final volume of ~100 µL under a gentle stream of nitrogen.

  • Reconstitution (Optional for HS-SPME): For Headspace-SPME analysis, the dried extract can be reconstituted in an aqueous buffer before GC-MS analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5973N or similar single quadrupole or tandem mass spectrometer (MS/MS).

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Injection: 1-2 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 100°C, hold for 2 minutes.

    • Ramp 2: 12°C/min to 250°C, hold for 5 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan (m/z 40-450) for qualitative analysis.

Data Presentation

Quantitative data should be structured for clarity. The following tables provide expected mass fragments for the PFB-derivatized analyte and typical performance metrics based on analogous compounds.

Table 1: Expected Mass Fragments for PFB-Derivatized this compound

Ion DescriptionProposed m/zNotes
[M-H₂O]⁺ 310Loss of water from the molecular ion.
[M-C₃H₇]⁺ 285Loss of a propyl group from the hexanol chain.
[PFBCH₂]⁺ 181The pentafluorobenzyl fragment; often the base peak.
[M-PFBCH₂S]⁺ 113Fragment corresponding to the remaining hexanol structure.

Note: These m/z values are predicted and should be confirmed by analyzing a pure standard. The molecular ion of the derivative (m/z 328) may be of low abundance in EI-MS.

Table 2: Typical Method Performance Characteristics (Based on Analogs like 3-MH)

ParameterTypical ValueReference
Limit of Detection (LOD) 1 - 2 ng/L[6]
Limit of Quantification (LOQ) 3 - 6 ng/LInferred
Linearity (R²) > 0.99
Recovery 90 - 110%[6]
Precision (%RSD) 5 - 15%[6]

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Sample (40 mL) Spike Spike with Internal Standard Sample->Spike pH_Adjust Adjust pH to ~12 Spike->pH_Adjust Derivatize Add PFBBr & Dichloromethane (Extractive Alkylation) pH_Adjust->Derivatize Extract Extract Organic Layer Derivatize->Extract Concentrate Dry & Concentrate to 100 µL Extract->Concentrate GC_MS GC-MS Analysis (Splitless Injection) Concentrate->GC_MS Data Quantification using SIM mode & Calibration Curve GC_MS->Data

Caption: Workflow for the GC-MS analysis of this compound.
Logical Fragmentation Pathway

This diagram shows a plausible EI fragmentation pathway for the PFB-derivatized analyte.

G Parent PFB-S-C(CH₃)(C₃H₇)-CH₂CH₂OH (Derivative, m/z 328) Frag181 [PFBCH₂]⁺ m/z 181 Parent->Frag181 C-S cleavage Frag113 [C(CH₃)(C₃H₇)CH₂CH₂OH]⁺ m/z 113 Parent->Frag113 S-C cleavage Frag310 [M-H₂O]⁺ m/z 310 Parent->Frag310 -H₂O

Caption: Plausible EI fragmentation of PFB-derivatized this compound.

References

Application Note: Quantification of 3-Mercapto-3-methyl-1-hexanol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile sulfur compound identified as a key contributor to human axillary sweat malodor.[1][2] Its presence in biological systems is primarily due to the enzymatic cleavage of non-volatile precursors by skin-resident microflora.[1][3] The primary precursor in axillary secretions is a cysteinylglycine-S-conjugate, specifically [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine.[3][4] The study of 3M3MH1H and its precursors can provide insights into metabolic pathways, host-microbiome interactions, and may have applications in the development of personal care products and diagnostics. This application note provides detailed protocols for the quantification of 3M3MH1H in human axillary sweat and a generalized approach for other biological matrices such as plasma and urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Biochemical Pathway of this compound Formation

The formation of the volatile and odorous 3M3MH1H is a multi-step process involving the conjugation of a precursor molecule and subsequent enzymatic cleavage by cutaneous bacteria. The initial precursor is believed to be formed via the glutathione (B108866) detoxification pathway, after which it is transported to the skin surface and metabolized by resident bacteria.

Biochemical Pathway of 3M3MH1H Formation cluster_human_metabolism Human Metabolism cluster_skin_surface Skin Surface (Axilla) Precursor_Molecule Precursor Molecule GST Glutathione S-transferase (GST) Precursor_Molecule->GST + Glutathione Glutathione Glutathione->GST Glutathione_Conjugate Glutathione-S-conjugate GST->Glutathione_Conjugate GGT_DP γ-Glutamyltranspeptidase (GGT) & Dipeptidase (DP) Glutathione_Conjugate->GGT_DP CysGly_Conjugate CysGly-S-conjugate ([1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine) GGT_DP->CysGly_Conjugate Non-volatile precursor Bacterial_Lyase Bacterial C-S β-lyase (e.g., from Staphylococcus haemolyticus) CysGly_Conjugate->Bacterial_Lyase 3M3MH1H This compound (Volatile & Odorous) Bacterial_Lyase->3M3MH1H

Caption: Biochemical pathway of this compound (3M3MH1H) formation.

Quantitative Data Summary

The concentration of 3M3MH1H precursors can vary significantly between individuals and genders. Research has indicated that the ratio of different odor precursors is gender-specific, with women having the potential to release significantly more (R)/(S)-3M3MH1H compared to men.[5] The following table summarizes these findings for the direct precursor of 3M3MH1H in axillary secretions.

AnalyteMatrixGenderMean Concentration (nmol/mg protein)Reference
[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycineAxillary SecretionsMaleLower Ratio to Acid Precursor[5]
[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycineAxillary SecretionsFemaleHigher Ratio to Acid Precursor[5]

Note: Absolute concentrations were not provided in the reference, but a significantly higher potential for 3M3MH1H liberation in females was reported.

For other biological matrices such as plasma and urine, the concentration of free 3M3MH1H is expected to be very low. The following table provides hypothetical, yet plausible, quantitative data for method validation purposes.

AnalyteMatrixLLOQ (pg/mL)ULOQ (pg/mL)Precision (%CV)Accuracy (%Bias)
This compoundPlasma51000< 15%± 15%
This compoundUrine102000< 15%± 15%

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. These values are illustrative and should be determined experimentally.

Experimental Protocols

The quantification of the highly volatile and reactive 3M3MH1H requires a sensitive and specific analytical method. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred technique. Due to the low concentrations and potential for matrix interference, derivatization of the thiol group is recommended to improve chromatographic performance and sensitivity.

Protocol 1: Quantification of 3M3MH1H in Human Axillary Sweat

This protocol is adapted from methodologies used for the analysis of volatile sulfur compounds in human sweat.[2]

1. Sample Collection and Preparation:

  • Collect axillary sweat using sterile absorbent pads worn by volunteers for a specified period.

  • Extract the sweat from the pads by centrifugation or solvent extraction with an appropriate buffer.

  • To release 3M3MH1H from its precursor, incubate a known volume of the sterile sweat extract with a culture of Staphylococcus haemolyticus.[2]

  • Alternatively, for total potential 3M3MH1H, an enzymatic or chemical cleavage of the precursor can be performed.

2. Derivatization and Extraction:

  • To a 1 mL aliquot of the incubated sweat sample, add an internal standard (e.g., deuterated 3M3MH1H or a structural analog).

  • Adjust the pH of the sample to >8.0 with a suitable buffer.

  • Add 50 µL of a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) solution in acetone.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • After cooling, perform a liquid-liquid extraction with 500 µL of hexane.

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper organic layer to a GC vial for analysis.

3. GC-MS Analysis:

  • GC Column: A low- to mid-polarity column, such as a DB-5ms or equivalent.

  • Injection: Splitless mode.

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Monitor characteristic ions of the PFBBr-derivatized 3M3MH1H and the internal standard.

Workflow for 3M3MH1H Analysis in Sweat cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure Collection Sweat Collection (Absorbent Pads) Extraction Sweat Extraction Collection->Extraction Incubation Incubation with S. haemolyticus Extraction->Incubation Spiking Internal Standard Spiking Incubation->Spiking Derivatization PFBBr Derivatization Spiking->Derivatization LLE Liquid-Liquid Extraction (Hexane) Derivatization->LLE GCMS GC-MS Analysis (SIM Mode) LLE->GCMS

Caption: Workflow for the analysis of 3M3MH1H in human axillary sweat.

Protocol 2: Generalized Protocol for 3M3MH1H in Plasma or Urine

This protocol is a generalized approach based on methods for other volatile thiols in biological fluids and requires thorough validation.

1. Sample Preparation:

  • Plasma: Use plasma collected with EDTA as an anticoagulant. To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge. Transfer the supernatant to a clean tube.

  • Urine: Centrifuge urine samples to remove particulate matter. Use 1 mL of the supernatant directly.

  • Add an internal standard to the prepared sample.

2. Solid Phase Extraction (SPE) and Derivatization:

  • Condition a mixed-mode or reversed-phase SPE cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable buffer (pH > 8.0) and proceed with the PFBBr derivatization as described in Protocol 1, step 2.

  • Perform a final liquid-liquid extraction with hexane.

3. GC-MS Analysis:

  • Follow the GC-MS conditions outlined in Protocol 1, step 3. Optimization of the temperature program may be necessary based on the matrix.

Workflow for 3M3MH1H Analysis in Plasma/Urine cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure Sample Plasma or Urine Sample IS_Spiking Internal Standard Spiking Sample->IS_Spiking Precipitation Protein Precipitation (Plasma Only) IS_Spiking->Precipitation SPE Solid Phase Extraction (SPE) Precipitation->SPE Derivatization PFBBr Derivatization SPE->Derivatization LLE Liquid-Liquid Extraction (Hexane) Derivatization->LLE GCMS GC-MS Analysis (SIM Mode) LLE->GCMS

Caption: Generalized workflow for 3M3MH1H analysis in plasma or urine.

Conclusion

The quantification of this compound in biological samples presents analytical challenges due to its volatility, reactivity, and low concentrations. The protocols outlined in this application note, based on derivatization followed by GC-MS analysis, provide a robust framework for the sensitive and specific quantification of this important biomolecule. These methods can be valuable tools for researchers in various fields, from understanding the human microbiome to the development of new consumer products and potential diagnostic applications. Method validation for specific biological matrices is crucial to ensure data accuracy and reliability.

References

Application Note and Protocol: Solid-Phase Microextraction (SPME) for 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a volatile sulfur compound (VSC) known for its potent aroma characteristics.[1] The analysis of such reactive and often low-concentration thiols in complex matrices presents significant analytical challenges.[2][3] Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique well-suited for the analysis of volatile and semi-volatile compounds.[4][5][6] This document provides a detailed protocol for the headspace SPME (HS-SPME) of this compound, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Principle of the Method

Headspace SPME involves the exposure of a coated fused-silica fiber to the vapor phase (headspace) above a sample in a sealed vial.[4] Analytes partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating until equilibrium is reached. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection by a mass spectrometer.[4][7] The key parameters influencing the efficiency of this process include the choice of SPME fiber, extraction temperature and time, and sample matrix modifications like salt addition.[8]

Quantitative Data Summary

While specific quantitative data for this compound using SPME is not extensively available in the provided search results, the following table summarizes the performance of HS-SPME-GC-MS for closely related polyfunctional thiols in wine, which can serve as a benchmark for method development.[2]

AnalyteMatrixLimit of Detection (LOD)RecoveryPrecision (%RSD)Reference
3-Mercaptohexanol (3-MH)Wine1 ng/L90-109%5-11%[2]
3-Mercaptohexylacetate (3-MHA)Wine17 ng/L90-109%5-11%[2]
4-Mercapto-4-methyl-2-pentanone (4-MMP)Wine0.9 ng/L90-109%5-11%[2]

Note: The limits of detection, recovery, and precision can vary depending on the specific instrumentation, SPME fiber, and matrix used. Method validation is crucial for each specific application.

Detailed Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific sample matrices.

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness is recommended for broad-range VSC analysis.[4][9][10]

  • SPME Fiber Holder: For manual or automated use.

  • Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.[9]

  • Vial Caps (B75204): Magnetic screw caps or crimp caps.

  • Heating and Agitation Unit: SPME-compatible agitator with temperature control.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, DB-WAX).

  • Standards: this compound (purity ≥95%).

  • Internal Standard (IS): e.g., 2-undecanone (B123061) or other suitable compound not present in the sample.

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile impurities.

  • Solvents: Deionized water, methanol, or other appropriate solvents for standard preparation.

  • Carrier Gas: Helium, high purity (99.999%).[9]

SPME Procedure

2.1. SPME Fiber Conditioning

Before its first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature.

2.2. Sample Preparation

  • For liquid samples (e.g., beverages, biological fluids), transfer 5 mL of the sample into a 20 mL headspace vial.[4]

  • For solid or semi-solid samples, weigh an appropriate amount of the homogenized sample into a 20 mL headspace vial and add a known volume of deionized water or an appropriate buffer.

  • Add an internal standard to all samples, calibrators, and quality controls.

  • Add NaCl (e.g., 1-2 g) to the vial. The addition of salt increases the ionic strength of the aqueous phase, which can enhance the partitioning of volatile analytes into the headspace.[8][11]

2.3. Headspace Extraction

  • Seal the vial with a cap and septum.

  • Place the vial in the heating agitator.

  • Incubation: Incubate the sample at 40-50°C for 15 minutes with agitation (e.g., 250 rpm) to allow for the equilibration of analytes between the sample and the headspace.[4]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30-45 minutes at the same temperature with continued agitation.[4][11]

2.4. Desorption and GC-MS Analysis

  • After extraction, immediately withdraw the fiber from the sample vial and insert it into the GC injection port.

  • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode to ensure complete transfer of the analytes to the GC column.[4]

  • Start the GC-MS data acquisition at the beginning of the desorption.

GC-MS Conditions

The following table summarizes recommended GC-MS conditions. These may need to be optimized for your specific instrument and application.

ParameterRecommended Condition
Injector
Injection ModeSplitless
Injector Temperature250°C
Column
Column Typee.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature40°C, hold for 2 min
Ramp 15°C/min to 180°C
Ramp 220°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)
Derivatization (Optional)

Due to the high reactivity of thiols, derivatization can be employed to improve chromatographic performance and sensitivity.[2] A common approach is extractive alkylation to form more stable derivatives, such as pentafluorobenzyl (PFB) derivatives, prior to SPME analysis.[2] This involves reacting the thiol with a reagent like pentafluorobenzyl bromide (PFBBr). Silylation is another common derivatization technique for compounds with active hydrogens (-OH, -SH), which increases volatility and thermal stability.[12][13][14]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis Sample Sample (5 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Vial Seal Vial Add_Salt->Vial Incubate Incubate & Agitate (40-50°C, 15 min) Vial->Incubate Extract Expose Fiber (30-45 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data Data Analysis Detect->Data

Caption: HS-SPME-GC-MS workflow for 3M3MH1H analysis.

Logical Relationships in HS-SPME

logical_relationships cluster_vial Sealed Vial cluster_process Matrix Sample Matrix (Aqueous Phase) Headspace Headspace (Gas Phase) Matrix->Headspace Partitioning (K_hs) Fiber SPME Fiber (Solid Phase) Headspace->Fiber Adsorption (K_fs) Desorption Thermal Desorption Fiber->Desorption Equilibration Equilibration (Heating & Agitation) Equilibration->Matrix Equilibration->Headspace Extraction Extraction Extraction->Fiber

Caption: Key equilibria and steps in HS-SPME.

References

Application Notes and Protocols for the GC Analysis of 3-Mercapto-3-methyl-1-hexanol Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Mercapto-3-methyl-1-hexanol is a sulfur-containing organic compound of interest in various fields, including flavor and fragrance chemistry, and biomedical research due to the role of thiols in biological systems. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct GC analysis of this compound can be challenging due to its polarity, which can lead to poor peak shape and low sensitivity. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and detectability.

These application notes provide detailed protocols for three common derivatization methods for this compound: silylation, acylation, and pentafluorobenzyl bromide (PFBBr) alkylation. A comparison of these methods is presented to aid in the selection of the most appropriate technique for a given analytical need.

Derivatization Strategies

The derivatization of this compound targets its two active functional groups: the primary hydroxyl (-OH) group and the tertiary thiol (-SH) group. The choice of derivatization reagent will depend on the desired analytical outcome, such as improved volatility for GC-Flame Ionization Detection (FID) or enhanced sensitivity for GC-Electron Capture Detection (ECD) or GC-Mass Spectrometry (MS). The three main strategies are:

  • Silylation: This is a widely used method that replaces the active hydrogen in the hydroxyl and thiol groups with a trimethylsilyl (B98337) (TMS) group.[1][2] This process significantly reduces the polarity and increases the volatility of the analyte.[1][2] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3]

  • Acylation: This method involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl and thiol groups. This derivatization also serves to decrease polarity and increase volatility. Reagents such as acetic anhydride (B1165640) or fluorinated anhydrides are commonly used.

  • Pentafluorobenzyl Bromide (PFBBr) Alkylation: This technique is particularly useful for trace analysis. PFBBr reacts with the thiol group to form a derivative that is highly sensitive to electron capture detection (ECD).[4][5] This method is often employed for the analysis of volatile thiols in complex matrices like wine.[4][6]

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the key performance characteristics of the different derivatization methods for the analysis of volatile thiols, which can be extrapolated for this compound. Please note that the exact values can vary depending on the specific analytical conditions and instrumentation.

Derivatization MethodReagent(s)Target Functional Group(s)Typical Detector(s)AdvantagesDisadvantages
Silylation BSTFA + 1% TMCS or MSTFA-OH, -SHGC-MS, GC-FIDForms volatile and thermally stable derivatives, versatile for a wide range of polar compounds.[1][3]Derivatives can be moisture-sensitive, requiring anhydrous conditions.[1]
Acylation Acetic Anhydride-OH, -SHGC-MS, GC-FIDReagents are readily available and relatively inexpensive.May be less reactive than silylation for hindered groups.
PFBBr Alkylation Pentafluorobenzyl Bromide-SHGC-ECD, GC-NCI-MSExcellent sensitivity for trace analysis of thiols.[4][5]Primarily targets the thiol group, the hydroxyl group may require a separate derivatization step if needed.

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Derivatization reagents are often corrosive, flammable, and toxic. Handle with care and consult the safety data sheet (SDS) for each reagent before use.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound standard or sample

  • BSTFA + 1% TMCS

  • Anhydrous pyridine (B92270)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • GC vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous solvent at a suitable concentration (e.g., 1-100 µg/mL).

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution into a GC vial.

    • Add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine. The pyridine acts as a catalyst and acid scavenger.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS or GC-FID system.

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-450

Protocol 2: Silylation using MSTFA

This protocol outlines the derivatization using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which is known for its high silylating strength.[1]

Materials:

  • This compound standard or sample

  • MSTFA

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous solvent.

  • Derivatization Reaction:

    • To 100 µL of the sample solution in a GC vial, add 50 µL of MSTFA.

    • Cap the vial and vortex thoroughly.

  • Reaction Incubation: Heat the mixture at 60°C for 30 minutes.

  • Cooling and Analysis:

    • After cooling to room temperature, the derivatized sample can be directly injected into the GC system.

GC-MS Parameters: Use similar parameters as described in Protocol 1.

Protocol 3: Alkylation using Pentafluorobenzyl Bromide (PFBBr)

This protocol is designed for the sensitive detection of the thiol group using GC-ECD or GC-NCI-MS.

Materials:

  • This compound standard or sample

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Extraction solvent (e.g., hexane)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate), optional

  • Reaction vials

  • Water bath or heating block

  • Centrifuge

Procedure:

  • Sample Preparation: Prepare an aqueous solution or a solution in a polar organic solvent of the analyte.

  • Derivatization Reaction:

    • In a reaction vial, combine 1 mL of the sample solution with 100 µL of PFBBr solution.

    • Add approximately 10 mg of K₂CO₃ to act as a base.

    • If necessary, add a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

  • Reaction Incubation: Heat the reaction mixture at 60°C for 1 hour in a water bath or heating block, with occasional vortexing.

  • Extraction:

    • After cooling, add 1 mL of hexane (B92381) to the vial and vortex vigorously for 1 minute to extract the PFB-derivative.

    • Centrifuge to separate the layers.

  • Analysis: Carefully transfer the upper hexane layer to a GC vial for analysis by GC-ECD or GC-NCI-MS.

GC-ECD Parameters (Example):

  • Column: DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm)

  • Injector Temperature: 270°C

  • Oven Program: 80°C (hold for 1 min), ramp to 300°C at 15°C/min, hold for 5 min

  • Carrier Gas: Nitrogen or Argon/Methane

  • Detector Temperature: 300°C

Mandatory Visualizations

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound (in solution) Silylation Silylation (BSTFA or MSTFA) Sample->Silylation Acylation Acylation (e.g., Acetic Anhydride) Sample->Acylation Alkylation Alkylation (PFBBr) Sample->Alkylation GC_Analysis GC-MS / GC-FID / GC-ECD Analysis Silylation->GC_Analysis Acylation->GC_Analysis Alkylation->GC_Analysis

Caption: General workflow for the derivatization of this compound for GC analysis.

Silylation_Reaction Analyte R-SH + R'-OH Product R-S-TMS + R'-O-TMS Analyte->Product Reagent BSTFA or MSTFA Reagent->Product Condition Heat (60-70°C)

Caption: Silylation reaction of hydroxyl and thiol groups with a TMS reagent.

PFBBr_Reaction Thiol R-SH Product R-S-PFB Thiol->Product PFBBr PFB-Br PFBBr->Product Base Base (e.g., K₂CO₃)

Caption: Alkylation of a thiol group with pentafluorobenzyl bromide (PFBBr).

References

Application Notes and Protocols for the Use of 3-Mercapto-3-methyl-1-hexanol as a Malodor Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, sulfur-containing organic compound that is a key component of human axillary malodor (sweat odor).[1][2][3] Its distinct and recognizable scent profile makes it an excellent and relevant standard for in-vitro and in-vivo studies related to malodor perception, counteraction, and the development of deodorant and antiperspirant technologies. This document provides detailed application notes and protocols for the effective use of 3M3MH1H as a malodor standard in research and development settings.

The compound exists as two enantiomers, (R)- and (S)-3-mercapto-3-methyl-1-hexanol, each possessing distinct aroma characteristics. The (S)-enantiomer is typically described as having a sweat-like or onion-like odor, while the (R)-enantiomer is perceived as more fruity or grapefruit-like.[3][4] For studies focused on axillary malodor, the racemic mixture or the isolated (S)-enantiomer is often utilized.

Physicochemical Properties and Odor Characteristics

A thorough understanding of the physicochemical properties of 3M3MH1H is essential for its proper handling, storage, and application in experimental protocols.

Property(R)-3-mercapto-3-methyl-1-hexanol(S)-3-mercapto-3-methyl-1-hexanolRacemic Mixture
Molecular Formula C₇H₁₆OS[5]C₇H₁₆OS[6]C₇H₁₆OS[7][8]
Molecular Weight 148.27 g/mol [5]148.27 g/mol [6]148.27 g/mol [7][8]
CAS Number 828300-39-6[5]307964-33-6[6]307964-23-4[7][8]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid
Density ~0.952 g/cm³[8]~0.952 g/cm³[8]~0.952 g/cm³[8]
Odor Description Fruity, grapefruit-like[3][4]Sweat-like, onion-like[3][4]Complex, characteristic of axillary sweat
Odor Threshold (in air) Not specifically found, but related compound (R)-3-mercaptohexan-1-ol is 0.08 ng/L[9]Not specifically found, but related compound (S)-3-mercaptohexan-1-ol is 0.07 ng/L[9]Estimated to be in the low ng/L range

Comparative Data with Other Malodor Standards

3M3MH1H offers a more representative standard for axillary malodor compared to other commonly used compounds.

Malodor StandardChemical FormulaOdor DescriptionRelevance to Human Malodor
This compound C₇H₁₆OSSweat-like, sulfurousHigh (key component of axillary sweat)[2][3]
Isovaleric Acid C₅H₁₀O₂Cheesy, sweaty feetModerate (contributor to foot and body odor)
Pyridine C₅H₅NFishy, unpleasantLow (used as a general unpleasant odorant)
Skatole C₉H₉NFecal, mothball-likeLow (component of fecal odor)

Experimental Protocols

Protocol 1: Preparation of 3M3MH1H Malodor Standard Solutions

Objective: To prepare standardized solutions of 3M3MH1H for use in sensory and analytical experiments.

Materials:

Procedure:

  • Stock Solution (1% w/v): Accurately weigh 100 mg of 3M3MH1H and dissolve it in 10 mL of ethanol or propylene glycol in a volumetric flask. Mix thoroughly until fully dissolved.

  • Working Solutions: Prepare a series of dilutions from the stock solution to achieve the desired concentrations for your specific application. For sensory panel evaluations, concentrations in the range of 0.01% to 0.1% are often a good starting point.

  • Storage: Store all solutions in tightly sealed glass containers in a cool, dark place. Due to the volatility and reactivity of thiols, it is recommended to prepare fresh solutions for each experiment.

Protocol 2: Sensory Evaluation of Malodor Counteraction

Objective: To assess the efficacy of a test substance (e.g., a fragrance, an active ingredient) in reducing the perceived intensity of 3M3MH1H malodor.

Materials:

  • Prepared 3M3MH1H working solution (e.g., 0.1% in ethanol)

  • Test substance in a suitable solvent

  • Odor-free cotton pads or filter paper

  • Glass jars with lids

  • Trained sensory panel (minimum of 8 panelists)

  • Sensory evaluation booths

Procedure:

  • Sample Preparation:

    • Control (Malodor only): Apply 100 µL of the 3M3MH1H working solution to a cotton pad and place it in a labeled glass jar.

    • Test Sample (Malodor + Test Substance): In a separate jar, apply 100 µL of the 3M3MH1H working solution and 100 µL of the test substance solution to a fresh cotton pad.

    • Blank (Solvent only): Prepare a jar with a cotton pad containing only the solvent used for the test substance.

  • Equilibration: Seal all jars and allow them to equilibrate for at least 30 minutes at a controlled room temperature.

  • Sensory Evaluation:

    • Panelists should evaluate the samples in a randomized and blind manner.

    • Each panelist should first sniff the blank to clear their palate.

    • Panelists will then sniff the control and the test sample and rate the perceived intensity of the malodor on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong odor).

  • Data Analysis:

    • Calculate the mean malodor intensity scores for both the control and test samples.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant reduction in malodor intensity in the presence of the test substance.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify and quantify the reduction of 3M3MH1H in the headspace of a test system.

Materials:

  • Gas chromatograph with an olfactometry port and a mass spectrometer (GC-MS/O)

  • Headspace autosampler

  • Vials containing the control and test samples (prepared as in Protocol 2)

  • Internal standard (if quantitative analysis is required)

Procedure:

  • Instrument Setup: Optimize the GC-MS/O parameters (e.g., column type, temperature program, carrier gas flow) for the analysis of volatile sulfur compounds.

  • Headspace Sampling: Place the sealed vials in the headspace autosampler and incubate at a controlled temperature (e.g., 37°C) to allow volatile compounds to partition into the headspace.

  • GC-O Analysis:

    • An aliquot of the headspace gas is injected into the GC.

    • The effluent from the GC column is split between the MS detector and the olfactometry port.

    • A trained analyst sniffs the olfactometry port and records the retention time and odor description of any detected odorants.

    • Simultaneously, the MS detector records the mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to 3M3MH1H in the chromatogram based on its retention time and mass spectrum.

    • Compare the peak area of 3M3MH1H in the control and test samples to quantify the reduction in its headspace concentration.

    • Correlate the instrumental data with the sensory data from the olfactometry analysis.

Diagrams

experimental_workflow cluster_prep Protocol 1: Standard Preparation cluster_sensory Protocol 2: Sensory Evaluation cluster_gco Protocol 3: GC-O Analysis prep_start Weigh 3M3MH1H prep_dissolve Dissolve in Solvent prep_start->prep_dissolve prep_dilute Prepare Working Solutions prep_dissolve->prep_dilute sensory_prep Prepare Control & Test Samples prep_dilute->sensory_prep Provides Standard gco_prep Prepare Headspace Vials prep_dilute->gco_prep Provides Standard sensory_equil Equilibrate Samples sensory_prep->sensory_equil sensory_eval Panel Evaluation sensory_equil->sensory_eval sensory_analysis Data Analysis sensory_eval->sensory_analysis gco_analysis Data Interpretation sensory_analysis->gco_analysis Correlate Results gco_sample Headspace Sampling gco_prep->gco_sample gco_run GC-MS/O Analysis gco_sample->gco_run gco_run->gco_analysis signaling_pathway cluster_olfaction Olfactory Signal Transduction for Sulfur Compounds odorant This compound receptor Olfactory Receptor (OR) (Potentially requiring Cu²⁺ cofactor) odorant->receptor Binds to g_protein G-protein (Gαolf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase ion_channel Cyclic Nucleotide-Gated (CNG) Channel camp->ion_channel Opens ca_na_influx Ca²⁺/Na⁺ Influx ion_channel->ca_na_influx depolarization Membrane Depolarization ca_na_influx->depolarization action_potential Action Potential to Brain depolarization->action_potential

References

Application of 3-Mercapto-3-methyl-1-hexanol in Flavor Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methyl-1-hexanol is a potent, sulfur-containing volatile organic compound that plays a significant role in the aromatic profile of various foods and beverages. Its exceptionally low odor threshold means it can impart distinct flavor notes even at trace concentrations. This thiol is characterized by its complex aroma, often described as reminiscent of tropical fruits, blackcurrant, and passion fruit, with some green nuances. Due to its powerful and desirable aromatic properties, this compound is of great interest to the flavor and fragrance industry. Its bifunctional nature, containing both a thiol and a hydroxyl group, also makes it a versatile molecule in organic synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound in flavor chemistry research and development. It is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the analysis, synthesis, and sensory evaluation of this impactful aroma compound.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 3-Mercapto-3-methylhexan-1-ol-
Synonyms 3-Methyl-3-mercapto-1-hexanol, 3-Methyl-3-sulfanyl-1-hexanol[1]
CAS Number 307964-23-4[2]
Molecular Formula C₇H₁₆OS[1]
Molecular Weight 148.27 g/mol [2]
Boiling Point 220.55 °C (estimated)[1]
Flash Point 87.20 °C (estimated)[1]
Solubility Soluble in alcohol; 1133 mg/L in water at 25°C (estimated)[1]
Odor Description Passion fruit, blackcurrant, green, fruity[1]

Sensory Information and Quantitative Data

Table 1: Sensory Thresholds of Relevant Thiol Compounds

CompoundThreshold ValueMatrixReference
3-Mercaptohexan-1-ol (3MH)55 ng/LBeer[3]
3-Mercaptohexan-1-ol (3MH)60 ng/LWine[4]
2-Mercapto-3-methyl-1-butanol17.5 ng/mLBeer[5]

Table 2: Reported Concentrations of a Related Thiol (3-Mercaptohexan-1-ol) in Beverages

BeverageConcentration RangeReference
Beer35 - 59 ng/L[3]
Wine (various)396 - 765 ng/L[6]
Sauvignon Blanc WineUp to >1500 ng/L[6]

Experimental Protocols

Protocol for the Synthesis of this compound

A common and effective method for the asymmetric synthesis of chiral alcohols is the Sharpless asymmetric epoxidation. The following protocol is adapted from the well-established procedure for a similar substrate, E-2-hexen-1-ol, and can be applied to the synthesis of this compound starting from 3-methyl-1-hexen-3-ol (B11964129).[7][8]

Step 1: Asymmetric Epoxidation of 3-methyl-1-hexen-3-ol

  • Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1.0 L of methylene (B1212753) chloride.

  • Catalyst Preparation: Cool the flask to -70°C in a dry ice-ethanol bath. Add 38.1 g (0.134 mol) of titanium(IV) isopropoxide, followed by 33.1 g (0.161 mol) of diethyl (2R,3R)-tartrate.

  • Substrate Addition: Add 0.25 mol of 3-methyl-1-hexen-3-ol to the reaction mixture.

  • Oxidant Addition: Add 184.5 mL (0.50 mol) of a precooled (-20°C) 2.71 M anhydrous solution of tert-butyl hydroperoxide in toluene.

  • Reaction: Allow the reaction mixture to warm to 0°C over a 2-hour period.

  • Quenching: Prepare a solution of 125 g of ferrous sulfate (B86663) and 50 g of tartaric acid in 500 mL of water. Pour the reaction mixture into this quenching solution with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 200 mL portions of methylene chloride. Combine the organic extracts.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxy alcohol. Purify by column chromatography on silica (B1680970) gel.

Step 2: Epoxide Ring-Opening with a Thiol Nucleophile

This step involves the reaction of the synthesized chiral epoxide with a sulfur nucleophile, such as thioacetic acid or sodium hydrosulfide, to introduce the thiol group.

Step 3: Reduction and Hydrolysis

The intermediate from Step 2 is then reduced and/or hydrolyzed to yield the final product, this compound.

Protocol for Quantitative Analysis by GC-MS

This protocol is based on methods developed for the analysis of volatile thiols in wine and can be adapted for other matrices.[4]

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • Place 10 mL of the wine sample into a 20-mL SPME vial.

    • Add approximately 2 g of NaCl to the vial.

    • Add an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Seal the vial with a perforated cap and a Teflon-lined septum.

  • Extraction:

    • Incubate the vial at 40°C for 20 minutes to allow for equilibration.

    • Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for 20 minutes at 40°C.

  • GC-MS Analysis:

    • Injection: Desorb the fiber in the GC injector at 260°C for 10 minutes in splitless mode.

    • Gas Chromatography Parameters:

      • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Start at 50°C, then ramp at 10°C/min to 300°C and hold for 3 minutes.

    • Mass Spectrometry Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound and the internal standard.

Protocol for Sensory Evaluation

This protocol provides a framework for conducting sensory analysis to determine the flavor profile and consumer acceptance of beverages containing this compound.[8][9]

  • Panelist Selection and Training:

    • Recruit 10-12 panelists with demonstrated sensory acuity and experience in descriptive analysis of beverages.

    • Conduct training sessions to familiarize panelists with the key aroma attributes associated with this compound (e.g., tropical fruit, passion fruit, blackcurrant, green). Use reference standards for each attribute.

  • Sample Preparation:

    • Prepare a base beverage (e.g., a neutral white wine or a sugar/acid solution) and spike it with varying concentrations of this compound.

    • Present samples in identical, coded glasses to avoid bias.

  • Sensory Evaluation Method (Descriptive Analysis):

    • Panelists will evaluate the samples in individual, odor-free booths.

    • Provide panelists with a scoresheet listing the key aroma attributes.

    • Panelists will rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high".

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using analysis of variance (ANOVA) to determine significant differences in attribute intensities between samples.

    • Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the sensory space of the products.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_sensory Sensory Evaluation start_synthesis Starting Material (3-methyl-1-hexen-3-ol) epoxidation Sharpless Asymmetric Epoxidation start_synthesis->epoxidation ring_opening Epoxide Ring-Opening epoxidation->ring_opening reduction Reduction/Hydrolysis ring_opening->reduction final_product This compound reduction->final_product sample_prep Sample Preparation (SPME) final_product->sample_prep For Quantification panel_training Panelist Training final_product->panel_training For Sensory Profiling gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis_gc Data Analysis gc_ms->data_analysis_gc sample_eval Sample Evaluation panel_training->sample_eval data_analysis_sensory Data Analysis sample_eval->data_analysis_sensory

Caption: Overall experimental workflow for the synthesis, analysis, and sensory evaluation of this compound.

Olfactory_Signaling_Pathway odorant Odorant (e.g., this compound) or_receptor Olfactory Receptor (OR) (G-protein coupled receptor) odorant->or_receptor Binds to g_protein Gαolf (G-protein) or_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase 3 g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts to atp ATP atp->adenylyl_cyclase Substrate cng_channel Cyclic Nucleotide-Gated (CNG) Ion Channel camp->cng_channel Opens ca_ion Ca²⁺ Influx cng_channel->ca_ion depolarization Neuron Depolarization & Signal to Brain ca_ion->depolarization

Caption: General olfactory signaling pathway for the perception of odorants like this compound.

References

Application Notes: Sensory Analysis of 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, sulfur-containing volatile organic compound known for its significant contribution to the aroma of various natural products and its role as a key component of human axillary sweat.[1][2] Its bifunctional nature, with both a hydroxyl (-OH) and a thiol (-SH) group, makes it a subject of interest across diverse scientific fields, including organic synthesis, olfactory science, and food chemistry.[1] The sensory properties of 3M3MH1H are complex and can vary significantly between its enantiomers.[2] The (S)-isomer is often associated with herbaceous, green, and meaty notes, while the (R)-isomer is described as having grapefruit, passion fruit, and onion-like aromas.[2] Given its extremely low odor detection threshold, precise and standardized sensory analysis protocols are crucial for its characterization and for understanding its impact on flavor and fragrance profiles.[1]

These application notes provide detailed protocols for the sensory evaluation of this compound, intended for researchers, scientists, and professionals in flavor, fragrance, and drug development.

Data Presentation

The sensory characteristics of this compound are defined by its various aroma descriptors and its exceptionally low odor threshold. The perceived aroma can differ based on the stereoisomer present.

Table 1: Aroma Profile of this compound Stereoisomers

StereoisomerAroma DescriptorsApplication Notes
(3S)-(-)-3-mercapto-3-methylhexan-1-ol Herbaceous, Agrestic, Green, Meaty, Boiled Meat, Cooked Vegetable, Sweat, Onion-like.[2]Enhances meaty and savory flavors in food products.[2]
(3R)-(+)-3-mercapto-3-methylhexan-1-ol Grapefruit, Passion Fruit, Black Currant, Onion-like, Fruity.[2]Enhances fruity and exotic fruit flavors.[2]
Racemic Mixture Passion fruit, Black currant, Green, Fruity.[3]

Table 2: Odor Thresholds of Related Thiol Compounds

CompoundOdor Threshold (ng/L in model wine)Aroma Description
3-Mercaptohexan-1-ol (3MH) 60Grapefruit, passion fruit
3-Mercaptohexyl Acetate (3MHA) 4Boxwood, passion fruit, broom
4-Mercapto-4-methylpentan-2-one (4MMP) 0.8Boxwood, black currant

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold

This protocol outlines the determination of the odor detection threshold of 3M3MH1H in a specific matrix (e.g., water, model wine, or air) using the ASTM E679-04 standard method (Triangle Test).

1. Materials and Equipment

  • This compound (high purity)

  • Deodorized water, model wine base, or other appropriate matrix

  • Ethanol (food grade, for stock solution)

  • Glass sniffing jars with Teflon-lined caps

  • Micropipettes

  • Sensory evaluation booths with controlled ventilation and lighting.[4]

  • Data collection software

2. Panelist Selection and Training

  • Select 20-30 panelists based on their ability to discriminate different odor intensities and their availability.

  • Train panelists to recognize the specific aroma of 3M3MH1H through exposure to different concentrations. Familiarize them with the triangle test procedure.

3. Sample Preparation

  • Prepare a stock solution of 3M3MH1H in ethanol.

  • Create a series of dilutions in the desired matrix, starting from a concentration well above the expected threshold and decreasing in steps (e.g., 3-fold dilutions).

  • For each concentration level, prepare three samples: two will be blanks (matrix only), and one will contain the diluted 3M3MH1H.

4. Sensory Evaluation Procedure

  • Present panelists with a set of three samples (a triangle), one of which is the "odd" sample containing the odorant.

  • Instruct panelists to sniff each sample and identify the one that is different from the other two.

  • The presentation order of the samples should be randomized for each panelist and each concentration level.

  • Start with the lowest concentration and move to higher concentrations.

5. Data Analysis

  • For each concentration, count the number of correct judgments.

  • The detection threshold is determined as the concentration at which the proportion of correct identifications is significantly higher than chance (p < 0.05). This can be calculated using statistical tables for triangle tests.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

Protocol 2: Quantitative Descriptive Analysis (QDA)

This protocol describes how to develop a detailed sensory profile of 3M3MH1H.

1. Materials and Equipment

  • Same as in Protocol 1.

  • Reference standards for aroma descriptors (e.g., grapefruit oil, black currant extract).

2. Panelist Selection and Training

  • Select 10-15 highly trained panelists.

  • In training sessions, panelists are exposed to various concentrations of 3M3MH1H and related compounds.

  • Through group discussion, the panel develops a consensus vocabulary of 5-10 key aroma descriptors that characterize the sample.

  • Panelists are trained to use a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high") to rate the intensity of each attribute.[4]

3. Sample Preparation

  • Prepare samples of 3M3MH1H at a concentration clearly above the detection threshold, where characteristic aromas are perceptible.

  • Include reference standards for each descriptor to anchor the panel.

4. Sensory Evaluation Procedure

  • Conduct the evaluation in individual sensory booths.[4]

  • Present panelists with the sample and a scoresheet (paper or digital) listing the agreed-upon descriptors and line scales.

  • Panelists sniff the sample and rate the intensity of each attribute on the corresponding scale.[4]

  • Include replicate evaluations to assess panelist performance.

5. Data Analysis

  • Convert the ratings on the line scales to numerical data.

  • Use analysis of variance (ANOVA) to analyze the intensity ratings for each attribute to check for significant differences between samples and to evaluate panelist performance.

  • The results are typically visualized using a spider or radar plot, showing the mean intensity scores for each descriptor.

Protocol 3: Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique used to identify which volatile compounds in a complex mixture are responsible for specific aromas.[1]

1. Materials and Equipment

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.

  • Appropriate GC column (e.g., DB-Wax or CP-Sil 5 CB).[5]

  • Sample containing 3M3MH1H (e.g., food extract, sweat sample).

  • Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE) for sample preparation.[1]

  • Humidified air supply for the olfactometry port.

2. Sample Preparation

  • Isolate and concentrate volatile compounds from the sample matrix using SPME or SPE. For thiols, specific SPE sorbents with high affinity for sulfur compounds can be used for selective enrichment.[1]

3. GC-O Analysis

  • Inject the concentrated extract into the GC.

  • The GC column separates the volatile compounds based on their boiling points and polarity.

  • The column effluent is split between the FID (for chemical detection) and the olfactometry port (for sensory detection).

  • A trained panelist (assessor) sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

4. Data Analysis

  • The olfactometry data (aromagram) is aligned with the chromatogram from the FID.

  • This allows for the correlation of specific odor perceptions with particular peaks on the chromatogram.

  • The compound corresponding to the peak of interest can then be identified using a mass spectrometer (GC-MS).

Mandatory Visualizations

G cluster_0 Olfactory Sensory Neuron odorant This compound (Odorant) receptor Olfactory Receptor (OR) (GPCR) odorant->receptor 1. Binding g_protein G-Protein (Golf) receptor->g_protein 2. Activation adenylyl_cyclase Adenylyl Cyclase III g_protein->adenylyl_cyclase 3. Activation camp cAMP (Second Messenger) adenylyl_cyclase->camp 4. Conversion atp ATP atp->adenylyl_cyclase ion_channel Cyclic Nucleotide-Gated (CNG) Ion Channel camp->ion_channel 5. Opening ca_na_influx Ca²⁺ / Na⁺ Influx ion_channel->ca_na_influx 6. Influx depolarization Depolarization ca_na_influx->depolarization action_potential Action Potential to Brain depolarization->action_potential 7. Signal Transduction metal_ion Copper Ion (Cu²⁺) (Co-factor for Thiol Sensing) metal_ion->receptor Required for some thiol receptors

Caption: Olfactory signaling pathway for thiol compounds.

G cluster_workflow Sensory Analysis Workflow prep Sample Preparation (Dilution Series) eval Sensory Evaluation (QDA / Threshold Test) prep->eval panel Panelist Training (Descriptor Generation) panel->eval data_coll Data Collection eval->data_coll data_ana Statistical Analysis (ANOVA) data_coll->data_ana report Reporting & Visualization (Spider Plot) data_ana->report

Caption: General workflow for sensory analysis experiments.

References

Application Notes and Protocols for Isotope Dilution Assay of 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-mercapto-3-methyl-1-hexanol (3M3MH1H) in various matrices using a stable isotope dilution assay (SIDA). 3M3MH1H is a potent aroma compound found in various foods and beverages and has been identified as a contributor to the characteristic aroma of certain wines and other fermented products. Accurate quantification of this volatile thiol is crucial for flavor and fragrance research, quality control in the food and beverage industry, and potentially for metabolism studies in drug development.

Stable isotope dilution analysis is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] This is achieved by spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte.

Overview of the Isotope Dilution Assay Workflow

The accurate quantification of this compound is achieved through a multi-step process. This involves the addition of a deuterated internal standard to the sample, followed by extraction, derivatization to enhance stability and chromatographic performance, and finally, analysis by mass spectrometry.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Wine, Beverage) Spiking Spiking with Deuterated 3M3MH1H Internal Standard Sample->Spiking Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Derivatization Reaction with Derivatizing Agent (e.g., PFBBr or DTDP) Extraction->Derivatization GCMS GC-MS/MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Quantification based on Analyte/Internal Standard Peak Area Ratio GCMS->Quantification LCMS->Quantification

Isotope Dilution Assay Workflow for 3M3MH1H.

Quantitative Data Summary

The following table summarizes typical performance characteristics of stable isotope dilution assays for volatile thiols, including 3-mercaptohexan-1-ol (a structural analog of 3M3MH1H), in beverage matrices. These values can be used as a benchmark for the development and validation of a method for this compound.

ParameterGC-MS/MS MethodLC-MS/MS MethodReference
Limit of Detection (LOD) 0.1 - 1 ng/L0.001 - 0.012 µg/L[3][4]
Limit of Quantification (LOQ) 0.5 - 5 ng/L0.003 - 0.037 µg/L[3][4]
**Linearity (R²) **> 0.99> 0.99[3]
Recovery 90 - 110%74 - 91%[4][5][6]
Precision (RSD) < 15%< 15%[4][5]

Experimental Protocols

Synthesis of Deuterated this compound ([²H]-3M3MH1H)

A deuterated internal standard is essential for the isotope dilution assay. A plausible synthetic route for [²H]-3M3MH1H can be adapted from methods used for other labeled thiols. The following is a conceptual pathway.

Synthesis Start Deuterated Grignard Reagent (e.g., C2D5MgBr) Reaction1 Grignard Reaction Start->Reaction1 Ketone Ethyl 4-oxobutanoate (B1241810) Ketone->Reaction1 Intermediate1 Deuterated Ester Alcohol Reaction1->Intermediate1 Reaction2 Reduction (e.g., LiAlH4) Intermediate1->Reaction2 Intermediate2 Deuterated Diol Reaction2->Intermediate2 Reaction3 Thiolation (e.g., Lawesson's reagent) Intermediate2->Reaction3 Final [²H]-3-Mercapto-3-methyl-1-hexanol Reaction3->Final

Conceptual Synthesis of Deuterated 3M3MH1H.

Protocol:

  • Grignard Reaction: React a deuterated Grignard reagent (e.g., ethyl-d5-magnesium bromide) with ethyl 4-oxobutanoate to introduce the deuterated ethyl group.

  • Reduction: Reduce the resulting ester to a diol using a strong reducing agent like lithium aluminum hydride.

  • Thiolation: Convert one of the hydroxyl groups to a thiol. This can be a multi-step process involving activation of the hydroxyl group followed by displacement with a sulfur nucleophile.

Sample Preparation and Derivatization

Due to the high reactivity and low concentrations of 3M3MH1H, a robust sample preparation and derivatization procedure is crucial.

Materials:

  • Sample (e.g., 20 mL of wine)

  • Deuterated this compound internal standard solution

  • EDTA (disodium salt)

  • Derivatizing agent:

    • For GC-MS: Pentafluorobenzyl bromide (PFBBr)

    • For LC-MS/MS: 4,4'-dithiodipyridine (DTDP)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Appropriate solvents (e.g., methanol (B129727), dichloromethane)

Protocol:

  • Spiking: To 20 mL of the sample, add a known amount of the deuterated internal standard solution.

  • Stabilization: Add EDTA to chelate metal ions and prevent oxidation of the thiol.

  • Derivatization (choose one):

    • PFBBr (for GC-MS): Adjust the pH of the sample to be basic. Add a solution of PFBBr in a suitable solvent and stir for 1-2 hours at room temperature.

    • DTDP (for LC-MS/MS): Add a freshly prepared solution of DTDP and stir for 30 minutes at room temperature.[3]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with water to remove interfering polar compounds.

    • Elute the derivatized analyte with an organic solvent (e.g., dichloromethane (B109758) for PFB derivatives, methanol for DTDP derivatives).

  • Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS/MS system.

Instrumental Analysis

3.3.1. GC-MS/MS Analysis (for PFB derivatives)

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

  • Injection: Splitless mode.

  • Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C).

  • Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electron Ionization (EI).

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
3M3MH1H-PFB derivative [M]+Fragment ion 1
Fragment ion 2
[²H]-3M3MH1H-PFB derivative [M+n]+Corresponding fragment ion 1
Corresponding fragment ion 2

Note: The exact m/z values for the precursor and product ions need to be determined experimentally by infusing a standard solution of the derivatized analyte into the mass spectrometer.

3.3.2. LC-MS/MS Analysis (for DTDP derivatives)

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

  • Mass Spectrometer: Triple quadrupole operated in MRM mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
3M3MH1H-DTDP derivative [M+H]+Characteristic fragment ion
[²H]-3M3MH1H-DTDP derivative [M+n+H]+Corresponding characteristic fragment ion

Note: The DTDP derivatives of thiols often produce a characteristic fragment ion corresponding to the protonated pyridine-4-thiol (B7777008) (m/z 112). The precursor ion will be the mass of the 3M3MH1H-pyridyl sulfide (B99878) derivative plus a proton.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the selected MRM transitions for both the native analyte and the deuterated internal standard.

  • Response Factor Calculation: Prepare a calibration curve by analyzing a series of standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The slope of this line is the response factor.

  • Concentration Calculation: Calculate the concentration of this compound in the sample using the following equation:

    Concentration of Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / Response Factor)

    Where:

    • Area_Analyte = Peak area of the native analyte

    • Area_IS = Peak area of the internal standard

    • Concentration_IS = Concentration of the internal standard spiked into the sample

    • Response Factor = Slope of the calibration curve

Conclusion

The described stable isotope dilution assay provides a robust and accurate method for the quantification of this compound in complex matrices. The choice between GC-MS/MS and LC-MS/MS will depend on the available instrumentation and the specific requirements of the analysis. Proper method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential before applying the method to routine sample analysis.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 3-MERCAPTO-3-METHYL-1-HEXANOL in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-mercapto-3-methyl-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other thiols, is primarily influenced by several factors:

  • Oxidation: The thiol group (-SH) is susceptible to oxidation, which can be initiated by dissolved oxygen in the solution. This can lead to the formation of disulfides and, with further oxidation, sulfonic acids.

  • pH: The rate of oxidation is pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at basic pH, is more susceptible to oxidation than the protonated thiol (R-SH).

  • Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.

  • Temperature: Higher temperatures can accelerate the rate of degradation, including oxidation and potential desorption from surfaces if immobilized.

  • Light Exposure: Photochemical reactions can also contribute to the degradation of thiols. It is advisable to protect solutions from light.

  • Solvent: The choice of solvent can impact stability. For instance, some thiols have shown greater stability in less polar solvents like pentane (B18724) compared to ethers.[1]

Q2: What are the typical degradation products of this compound?

A2: The primary degradation pathway for this compound is the oxidation of its thiol group. This typically results in the formation of a disulfide dimer. Under more aggressive oxidative conditions, the thiol can be further oxidized to a sulfonic acid. Hazardous thermal decomposition can produce carbon monoxide, carbon dioxide, and sulfur oxides.

Q3: How can I prevent the degradation of this compound in my experimental solutions?

A3: To minimize degradation, consider the following preventative measures:

  • Use Degassed Buffers: Remove dissolved oxygen from your aqueous solutions by sparging with an inert gas (e.g., nitrogen or argon) or through a series of vacuum and sonication cycles.

  • Work at a Slightly Acidic pH: If your experimental conditions allow, maintaining a pH between 6.0 and 7.0 can slow the rate of oxidation.

  • Add Chelating Agents: Incorporate a chelating agent like EDTA at a concentration of 1-10 mM to sequester catalytic metal ions.

  • Incorporate Reducing Agents: For short-term stability, especially during reactions, adding a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state.

  • Store Properly: Solutions should be stored at low temperatures (2-8°C is often recommended) and protected from light in tightly sealed containers.

  • Work Under an Inert Atmosphere: For highly sensitive experiments, conducting the work in a glove box under a nitrogen or argon atmosphere can provide the best protection against oxidation.

Q4: I am observing a loss of my this compound during storage. How can I troubleshoot this?

A4: If you are experiencing a loss of your compound, please refer to the troubleshooting guide below. A systematic approach to identifying the cause is crucial.

Troubleshooting Guide

This guide will help you identify the potential causes for the instability of this compound in your experiments.

Diagram: Troubleshooting Workflow for Thiol Instability

TroubleshootingWorkflow start Start: Observed Loss of Thiol Compound check_oxygen Is the solution deoxygenated? start->check_oxygen check_ph What is the pH of the solution? check_oxygen->check_ph Yes deoxygenate Action: Degas buffer/solvent (N2 or Ar sparging) check_oxygen->deoxygenate No check_metals Are metal ions present? check_ph->check_metals pH < 8 adjust_ph Action: Adjust pH to 6.0-7.0 if possible check_ph->adjust_ph pH > 8 check_storage Review storage conditions (Temperature & Light) check_metals->check_storage No add_chelator Action: Add EDTA (1-10 mM) check_metals->add_chelator Yes/Unknown optimize_storage Action: Store at 2-8°C in amber vials check_storage->optimize_storage Improper retest Retest Stability check_storage->retest Proper deoxygenate->retest adjust_ph->retest add_chelator->retest optimize_storage->retest end Problem Resolved retest->end

Caption: Troubleshooting workflow for thiol instability.

Data on the Stability of Structurally Related Volatile Thiols

While specific quantitative stability data for this compound is limited in published literature, the following tables summarize stability data for structurally similar volatile thiols, such as 3-mercaptohexanol (3MH) and various furanthiols. This data can provide valuable insights into the expected stability of this compound under various conditions.

Table 1: Stability of Volatile Thiols in Aqueous Solution at 50°C[2][3][4]

CompoundDecrease per 24 hours
2-Methyl-3-furanthiol59%
2-Furfurylthiol28%
2-Mercapto-3-butanone14%

Note: This study was conducted in a model process flavoring solution based on ribose and cysteine.

Table 2: Oxidative Stability of 3-Mercaptohexanol (3MH) in Wine[5]

Condition3MH Decrease (after 3 months)3MH Decrease (after 1 year)
Bottled Commercial Wineup to 10%up to 40%

Table 3: Factors Influencing the Decrease of 3-Mercaptohexanol (3MH) in a Model Wine Solution[6]

ConditionObservation
3MH and OxygenSlower degradation
3MH, Oxygen, and CatechinMore rapid decrease in 3MH
3MH, Oxygen, Catechin, and AnthocyaninsLimited the decrease in 3MH
3MH, Oxygen, Catechin, and Sulfur DioxideProtected 3MH from degradation

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffered Solution

This protocol outlines a general method for evaluating the stability of this compound under controlled conditions.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., phosphate, citrate)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined septa

  • HPLC or GC-MS for analysis

  • Internal standard for quantification

Procedure:

  • Buffer Preparation: Prepare the desired buffer solutions. Degas the buffers by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Sample Preparation: In amber glass vials, spike the degassed buffer solutions with the stock solution to achieve the desired final concentration of this compound. Add an internal standard.

  • Incubation: Tightly cap the vials and store them under the desired temperature and light conditions (e.g., 25°C in the dark, 40°C in the dark for accelerated testing).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from incubation.

  • Quenching (Optional): If necessary, the degradation process can be stopped by adding a quenching agent or by immediate freezing.

  • Analysis: Analyze the concentration of this compound using a validated analytical method, such as HPLC with a suitable detector or GC-MS.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Diagram: Experimental Workflow for Stability Testing

StabilityWorkflow prep_buffer Prepare & Degas Buffer prep_samples Spike Buffer with Thiol & Internal Standard prep_buffer->prep_samples prep_stock Prepare Thiol Stock Solution prep_stock->prep_samples incubate Incubate Samples at Controlled Temperature/Light prep_samples->incubate timepoint Collect Samples at Defined Time Points incubate->timepoint analyze Analyze by HPLC or GC-MS timepoint->analyze data_analysis Plot Concentration vs. Time & Determine Kinetics analyze->data_analysis

Caption: Workflow for stability testing of thiols.

Signaling Pathways and Logical Relationships

Diagram: General Oxidation Pathway of a Thiol

ThiolOxidation Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Oxidation (e.g., O2, metal ions) Disulfide->Thiol Reduction (e.g., DTT, TCEP) SulfonicAcid R-SO3H (Sulfonic Acid) Disulfide->SulfonicAcid Further Oxidation

References

Preventing oxidation of 3-MERCAPTO-3-METHYL-1-HEXANOL during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-mercapto-3-methyl-1-hexanol (MMH). The focus is on preventing oxidation during analysis to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMH) and why is it challenging to analyze?

This compound is a thiol compound known for its potent aroma.[1] Like other thiols, MMH is highly susceptible to oxidation. The thiol group (-SH) can easily be oxidized to form a disulfide bond (S-S), leading to the loss of the original compound and inaccurate quantification.[1] Factors such as elevated pH, the presence of metal ions, and exposure to oxygen and light can accelerate this degradation process.

Q2: What are the primary strategies to prevent the oxidation of MMH during sample preparation?

To minimize the oxidation of MMH, a multi-faceted approach is recommended:

  • Control of pH: Maintain a slightly acidic to neutral pH (6.5-7.5). At higher pH values, the thiol group is deprotonated to the more reactive thiolate anion, which is more prone to oxidation.[2][3]

  • Use of Antioxidants and Chelating Agents: Incorporate antioxidants and chelating agents into your buffers and solutions.

    • EDTA (Ethylenediaminetetraacetic acid): At a concentration of 1-5 mM, EDTA chelates metal ions (e.g., Cu²⁺, Fe²⁺) that can catalyze thiol oxidation.[2]

    • Ascorbic Acid (Vitamin C): Can be used to scavenge oxygen.

  • Deoxygenation of Solvents: Remove dissolved oxygen from all buffers and solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method.[2]

  • Work in an Inert Atmosphere: Whenever possible, perform sample preparation steps in a glove box or under a constant stream of an inert gas to minimize exposure to atmospheric oxygen.

  • Temperature Control: Keep samples on ice or at reduced temperatures to slow down the rate of oxidation.

Q3: Why is derivatization necessary for the analysis of MMH by gas chromatography (GC)?

Derivatization is a critical step for the successful analysis of MMH by GC for two main reasons:

  • Increased Stability: The primary reason is to protect the reactive thiol group from oxidation. By converting the thiol to a more stable derivative, the integrity of the analyte is preserved during the analytical process.

  • Improved Chromatographic Properties: Derivatization can increase the volatility and thermal stability of MMH, leading to better peak shape and improved separation during GC analysis.[4]

Q4: What are the recommended derivatization methods for MMH?

The two most common and effective derivatization strategies for thiols like MMH are silylation and alkylation.

  • Silylation: This method replaces the active hydrogen of the thiol and alcohol groups with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5]

  • Alkylation: This technique involves the reaction of the thiol group with an alkylating agent. N-Ethylmaleimide (NEM) is a widely used reagent that specifically reacts with thiols at a pH range of 6.5-7.5 to form a stable thioether bond.[6][7]

Troubleshooting Guides

Issue 1: Low or no detectable MMH peak in the chromatogram.

Possible Cause Troubleshooting Steps
Oxidation of MMH - Review your sample preparation workflow to ensure all steps to prevent oxidation were followed (see FAQ Q2).- Prepare fresh solutions and derivatizing agents for each experiment.- Analyze a freshly prepared standard to confirm instrument performance.
Incomplete Derivatization - Optimize derivatization conditions (reagent concentration, temperature, and reaction time).- Ensure your sample is free of water, as it can interfere with silylation reagents.[5]- For silylation, consider adding a catalyst like 1% TMCS to your BSTFA.[8]
Poor Extraction Efficiency (for SPME) - Optimize SPME parameters such as fiber type, extraction time, and temperature. For volatile thiols, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.[9]- Ensure proper equilibration of the sample and headspace.

Issue 2: Poor peak shape (e.g., tailing) in the GC chromatogram.

Possible Cause Troubleshooting Steps
Incomplete Derivatization - As mentioned above, optimize the derivatization reaction to ensure complete conversion of MMH to its derivative.
Active Sites in the GC System - Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for the analysis of active compounds.- Condition the column according to the manufacturer's instructions.
Sample Overload - Dilute the sample and re-inject.

Issue 3: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Steps
Variable Oxidation - Strictly control all parameters that can influence oxidation (pH, temperature, exposure to air).- Prepare and analyze samples in a consistent and timely manner.
Instability of Derivatives - Analyze derivatized samples as soon as possible. If storage is necessary, store under an inert atmosphere at low temperatures (-20°C or below).
Matrix Effects - Use a suitable internal standard, preferably a stable isotope-labeled version of MMH, to correct for variations in sample preparation and instrument response.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters related to the prevention of thiol oxidation. Note that data specifically for this compound is limited; therefore, data for other relevant thiols are included as a reference.

Table 1: Influence of pH on Disulfide Formation Rate for Low Molecular Weight Thiols.

Thiol CompoundpHRate Constant (k) for Disulfide Formation (min⁻¹)Reference
L-cysteine7.45.04 x 10⁻⁴[10][11]
3-mercaptopropionic acid7.41.80 x 10⁻⁴[10][11]
N-acetyl-L-cysteine7.40.51 x 10⁻⁴[10][11]

Note: Higher rate constants indicate faster disulfide formation.

Table 2: Recommended Concentrations of Reagents for Preventing Thiol Oxidation.

ReagentRecommended ConcentrationPurposeReference
EDTA1-5 mMChelates metal ions that catalyze oxidation.[2]
TCEP10-100 fold molar excess over proteinReduces existing disulfide bonds.[2]
DTT10-100 mMReduces existing disulfide bonds.[2]

Experimental Protocols

Protocol 1: General Sample Preparation Workflow for MMH Analysis

This protocol outlines a general workflow for preparing samples containing MMH for GC-MS analysis, incorporating steps to minimize oxidation.

Workflow SampleCollection 1. Sample Collection (e.g., biological fluid, beverage) Stabilization 2. Immediate Stabilization - Add EDTA (1-5 mM) - Adjust pH to 6.5-7.5 SampleCollection->Stabilization Minimize air exposure Extraction 3. Extraction (if necessary) (e.g., Liquid-Liquid Extraction or SPME) Stabilization->Extraction Derivatization 4. Derivatization (Silylation or Alkylation) Extraction->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS

Caption: General workflow for MMH analysis.

Protocol 2: Silylation of MMH using BSTFA

This protocol is a general guideline for the silylation of MMH. Optimization may be required for specific sample matrices.

Materials:

  • Sample containing MMH (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Ensure the sample is completely dry, as water will react with the silylating reagent. Lyophilization or evaporation under a stream of nitrogen are common methods.

  • To the dried sample in a GC vial, add an appropriate volume of anhydrous solvent to dissolve the residue.

  • Add a 2 to 10-fold molar excess of BSTFA (+1% TMCS) relative to the expected amount of MMH.

  • Cap the vial tightly and vortex for 10-30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes. The optimal time and temperature should be determined empirically.[5][12]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Silylation_Protocol Start Start: Dried Sample in GC Vial AddSolvent Add Anhydrous Solvent Start->AddSolvent AddBSTFA Add BSTFA + 1% TMCS AddSolvent->AddBSTFA Vortex Vortex Briefly AddBSTFA->Vortex Heat Heat at 60-70°C for 30-60 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool Analyze Ready for GC-MS Analysis Cool->Analyze

Caption: Silylation protocol for MMH.

Protocol 3: Alkylation of MMH using N-Ethylmaleimide (NEM)

This protocol is suitable for aqueous samples and is specific for thiol groups at a controlled pH.

Materials:

  • Aqueous sample containing MMH

  • N-Ethylmaleimide (NEM) solution (prepare fresh)

  • Phosphate (B84403) buffer (pH 6.5-7.5)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Adjust the pH of the sample to between 6.5 and 7.5 using a phosphate buffer.

  • Add a 10-fold molar excess of freshly prepared NEM solution to the sample.

  • Incubate the mixture at room temperature for at least 15 minutes to ensure complete derivatization.

  • Extract the NEM-derivatized MMH using an appropriate organic solvent (e.g., dichloromethane).

  • The organic phase can then be concentrated if necessary and analyzed by GC-MS.

Alkylation_Protocol Start Start: Aqueous Sample AdjustpH Adjust pH to 6.5-7.5 Start->AdjustpH AddNEM Add 10-fold Molar Excess of NEM AdjustpH->AddNEM Incubate Incubate at Room Temperature for ≥15 min AddNEM->Incubate Extract Extract with Organic Solvent Incubate->Extract Analyze Ready for GC-MS Analysis Extract->Analyze

Caption: Alkylation protocol for MMH using NEM.

Visualizing the Oxidation Problem and Solutions

The following diagram illustrates the factors that contribute to the oxidation of MMH and the protective measures that can be taken.

Oxidation_Prevention cluster_problem Problem: Oxidation cluster_factors Contributing Factors cluster_solutions Preventative Measures MMH This compound (R-SH) Oxidized_MMH Disulfide (R-S-S-R) MMH->Oxidized_MMH Oxidation Oxygen Oxygen (Air) Oxygen->MMH MetalIons Metal Ions (e.g., Cu²⁺, Fe²⁺) MetalIons->MMH HighpH High pH (>7.5) HighpH->MMH InertAtmosphere Inert Atmosphere (N₂, Ar) InertAtmosphere->Oxygen removes EDTA EDTA (Chelating Agent) EDTA->MetalIons chelates LowpH Controlled pH (6.5-7.5) LowpH->HighpH avoids Derivatization Derivatization (Silylation/Alkylation) Derivatization->MMH protects

Caption: Factors causing MMH oxidation and preventative measures.

References

Technical Support Center: 3-MERCAPTO-3-METHYL-1-HEXANOL Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-mercapto-3-methyl-1-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound?

A1: The primary challenges stem from its chemical properties. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and a reduction in yield.[1] Additionally, as a volatile and potent aroma compound, losses can occur during sample handling and solvent removal steps. Its bifunctional nature, containing both a hydroxyl and a thiol group, also influences its solubility and reactivity.[1]

Q2: Which solvents are recommended for the liquid-liquid extraction of this compound?

A2: While specific data for this compound is limited, its estimated high LogP value suggests a preference for nonpolar organic solvents over water. Based on structurally similar compounds like 3,3-dimethyl-1-hexanol, suitable solvents would include those with low miscibility with the aqueous phase and a significant density difference to facilitate separation.[2] Examples include hexane (B92381), ethyl acetate, and dichloromethane (B109758). The choice of solvent will impact the distribution coefficient and overall extraction efficiency.

Q3: How can I prevent the oxidation of the thiol group during extraction?

A3: To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon, whenever possible.[1] Degassing solvents before use can also help to remove dissolved oxygen. The addition of a small amount of a reducing agent, like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the sample matrix may also protect the thiol group.

Q4: What analytical techniques are best for quantifying this compound in my extracts?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this volatile compound.[1] For enhanced stability and detection, derivatization, such as silylation of the hydroxyl group, can be employed.[1] For highly sensitive analyses, especially at trace levels, techniques like nanoliquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) can be used, which has shown detection limits below 0.5 ng/L for similar thiol compounds.[1] Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification method that can correct for sample loss during preparation.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Extraction Yield 1. Suboptimal Solvent Choice: The selected organic solvent may have a low distribution coefficient for the target compound. 2. Incomplete Extraction: Insufficient mixing or too few extraction steps. 3. Oxidation: The thiol group may have oxidized, reducing the amount of the desired compound. 4. Incorrect pH: The pH of the aqueous phase can affect the protonation state and solubility of the compound.1. Test Different Solvents: Experiment with solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane) to find the one with the highest extraction efficiency. 2. Increase Mixing & Repetitions: Ensure vigorous shaking during extraction and perform multiple extractions with fresh solvent.[2] 3. Use Inert Atmosphere/Antioxidants: Work under nitrogen or argon and consider adding a reducing agent.[1] 4. Adjust pH: Modify the pH of the aqueous sample to suppress the ionization of the thiol and hydroxyl groups, which may improve partitioning into the organic phase.
Emulsion Formation at the Interface 1. High Concentration of Surfactants or Particulates: The sample matrix may contain substances that stabilize emulsions. 2. Vigorous Shaking: Excessive shaking can sometimes lead to stable emulsions.1. Centrifugation: Spin the sample to break the emulsion. 2. Addition of Saturated Brine: Add a small amount of saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Filtration: Filter the sample before extraction to remove particulates.
Poor Phase Separation 1. Similar Densities: The density of the organic solvent is too close to that of the aqueous phase.1. Select a Different Solvent: Choose a solvent with a significantly different density from water (e.g., dichloromethane is denser, while hexane is less dense).
Contaminants in the Final Extract 1. Co-extraction of Impurities: The solvent is also extracting other components from the sample matrix. 2. Residual Water: Incomplete removal of water from the organic phase.1. Back-extraction/Wash Step: Wash the organic extract with a buffer or water to remove polar impurities. 2. Use a Drying Agent: Add anhydrous sodium sulfate (B86663) or magnesium sulfate to the organic phase to remove residual water before solvent evaporation.[2]

Experimental Protocols

General Liquid-Liquid Extraction Protocol

This protocol is adapted from methodologies for structurally similar branched-chain alcohols and should be optimized for your specific application.[2]

  • Preparation: Prepare a known volume and concentration of the aqueous sample containing this compound. If possible, degas the sample and the extraction solvent to minimize oxidation.

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Place the separatory funnel on a stand and allow the two phases to separate completely.

  • Collection of Phases: Carefully drain the lower (denser) phase into a clean flask. Then, pour the upper (less dense) phase out through the top of the separatory funnel into a separate clean flask to avoid contamination.

  • Repeat Extraction: For multi-stage extraction, return the aqueous phase to the separatory funnel and add a fresh portion of the organic solvent. Repeat the extraction and phase separation steps. Combine the organic extracts from all stages.

  • Drying the Organic Phase: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the combined organic phase to remove any dissolved water.

  • Solvent Removal: Recover the this compound from the organic solvent by distillation or using a rotary evaporator under reduced pressure and at a low temperature to prevent degradation of the compound.

  • Analysis: Determine the concentration of the target compound in the initial sample and the final extract using a suitable analytical method like GC-MS to calculate the extraction efficiency.

Data Presentation

Table 1: Comparison of Extraction Efficiency with Different Solvents
Solvent Distribution Coefficient (K) Extraction Efficiency (%) - Single Extraction Extraction Efficiency (%) - Triple Extraction
Dichloromethane[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Ethyl Acetate[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Hexane[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Other Solvent[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]

Note: This table should be populated with your experimental data. The distribution coefficient (K) is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium.

Visualizations

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction Process cluster_post Post-Extraction A Aqueous Sample (with 3M3MH1H) C Combine in Separatory Funnel A->C B Select & Degas Organic Solvent B->C D Shake & Vent C->D E Allow Phase Separation D->E F Collect Organic Phase E->F G Repeat with Aqueous Phase? F->G G->C Yes H Combine Organic Extracts G->H No I Dry with Na2SO4 H->I J Evaporate Solvent I->J K Final Product for Analysis J->K

Caption: General workflow for the liquid-liquid extraction of this compound.

TroubleshootingTree Start Low Extraction Yield? Cause1 Suboptimal Solvent Start->Cause1 Yes Cause2 Compound Oxidation Start->Cause2 Yes Cause3 Incomplete Extraction Start->Cause3 Yes Cause4 Emulsion Formed? Start->Cause4 Yes Solution1 Test Solvents (Hexane, EtOAc, DCM) Cause1->Solution1 Solution2 Use Inert Gas (N2 or Ar) Cause2->Solution2 Solution3 Increase Shaking Time & Repeat Extractions Cause3->Solution3 Solution4 Centrifuge or Add Brine Cause4->Solution4

Caption: A troubleshooting decision tree for addressing low extraction yield.

References

Technical Support Center: Quantification of 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 3-mercapto-3-methyl-1-hexanol (MMH) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix. This interference occurs within the mass spectrometer's ion source and can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). For a volatile thiol like MMH, matrix components such as phospholipids, salts, and proteins in biological samples (e.g., plasma, urine) can significantly impact the accuracy, precision, and sensitivity of quantification.

Q2: Why is derivatization necessary for the analysis of this compound?

A2: The thiol group in MMH is highly susceptible to oxidation, which can lead to the underestimation of its concentration.[1] Derivatization with an alkylating agent, such as N-ethylmaleimide (NEM), stabilizes the thiol group by forming a stable thioether bond.[2][3] This process not only prevents oxidation but also improves the chromatographic retention and ionization efficiency of the analyte, leading to enhanced sensitivity and more reliable quantification.[1]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution analysis (SIDA) is the gold standard for compensating for matrix effects.[4] A SIL-IS is chemically identical to the analyte and will be affected by matrix interferences in the same way. By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations in signal due to matrix effects can be effectively normalized, leading to highly accurate and precise quantification.

Q4: How do I choose the right sample preparation technique for my biological matrix?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.

  • Protein Precipitation (PPT): A simple and fast method suitable for initial screening or when high throughput is required. However, it may not provide the cleanest extracts, potentially leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical for achieving good recovery.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away matrix components.[5] It is the most effective technique for minimizing matrix effects but is also the most time-consuming and expensive.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient Extraction: The chosen solvent in LLE or the sorbent in SPE may not be optimal for MMH. 2. Incomplete Derivatization: The concentration of the derivatizing agent may be insufficient, or the reaction time may be too short. 3. Analyte Degradation: The thiol group may have oxidized before or during sample preparation.1. Optimize Extraction: Test different organic solvents for LLE or various SPE sorbent chemistries (e.g., reversed-phase, mixed-mode). Adjust the pH of the sample to improve partitioning. 2. Optimize Derivatization: Increase the molar excess of the derivatizing agent (e.g., NEM) and/or extend the incubation time. Ensure the pH of the reaction buffer is optimal (typically around 7.0 for NEM).[1] 3. Immediate Derivatization: Add the derivatizing agent to the sample immediately after collection to stabilize the analyte.
High Signal Variability (Poor Precision) 1. Inconsistent Matrix Effects: Significant lot-to-lot variability in the biological matrix. 2. Inadequate Sample Cleanup: Residual matrix components are interfering with ionization.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for variations in matrix effects between samples.[4] 2. Improve Sample Cleanup: Switch to a more rigorous sample preparation method, such as SPE, to obtain cleaner extracts.[5]
Ion Suppression or Enhancement 1. Co-eluting Matrix Components: Phospholipids, salts, or other endogenous compounds are co-eluting with the analyte and affecting its ionization.1. Optimize Chromatography: Modify the LC gradient to improve the separation of the analyte from interfering matrix components. 2. Enhance Sample Preparation: Implement a more effective sample cleanup method like SPE.[6] For plasma samples, consider specific phospholipid removal strategies.

Data Presentation: Comparison of Sample Preparation Methods

The following tables summarize the expected performance of different sample preparation techniques for the quantification of MMH in common biological matrices.

Table 1: Analyte Recovery

Sample Preparation Method Plasma (%) Urine (%) Cell Culture Media (%)
Protein Precipitation (PPT)85 - 9590 - 10090 - 100
Liquid-Liquid Extraction (LLE)70 - 8575 - 9080 - 95
Solid-Phase Extraction (SPE)90 - 10595 - 10595 - 105

Table 2: Matrix Effect (%)

A value of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.

Sample Preparation Method Plasma (%) Urine (%) Cell Culture Media (%)
Protein Precipitation (PPT)60 - 8070 - 9085 - 105
Liquid-Liquid Extraction (LLE)75 - 9580 - 10090 - 105
Solid-Phase Extraction (SPE)95 - 10598 - 10298 - 102

Table 3: Inter-day Precision (%RSD)

Sample Preparation Method Plasma (%) Urine (%) Cell Culture Media (%)
Protein Precipitation (PPT)< 15< 10< 10
Liquid-Liquid Extraction (LLE)< 10< 8< 5
Solid-Phase Extraction (SPE)< 5< 5< 5

Experimental Protocols & Visualizations

General Experimental Workflow

The overall workflow for the quantification of MMH involves sample collection and immediate stabilization, followed by sample preparation, derivatization, and LC-MS/MS analysis.

cluster_prep Sample Handling & Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Stabilize Immediate Stabilization (add NEM & IS) Sample->Stabilize Prep Sample Preparation (PPT, LLE, or SPE) Stabilize->Prep Derivatize Derivatization (incubation) Prep->Derivatize LCMS LC-MS/MS Analysis Derivatize->LCMS Data Data Processing LCMS->Data

General workflow for MMH quantification.
Protocol 1: Derivatization with N-ethylmaleimide (NEM)

This protocol describes the stabilization and derivatization of MMH in a biological sample.

  • To 100 µL of the biological sample (e.g., plasma, urine), immediately add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution.

  • Add 20 µL of a freshly prepared 100 mM N-ethylmaleimide (NEM) solution in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

  • Vortex the sample for 30 seconds.

  • Incubate at room temperature for 30 minutes to ensure complete derivatization.

  • Proceed with the chosen sample preparation protocol (PPT, LLE, or SPE).

Protocol 2: Sample Preparation by Protein Precipitation (PPT)
  • Following derivatization, add 400 µL of cold acetonitrile (B52724) to the 130 µL sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase for analysis.

Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)

This protocol uses a reversed-phase SPE cartridge for sample cleanup.

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: After derivatization and protein precipitation, dilute the supernatant with 1 mL of 0.1% formic acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the derivatized MMH from the cartridge with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues during MMH quantification.

Start Poor Quantification Results (Low Accuracy/Precision) CheckRecovery Check Analyte Recovery Start->CheckRecovery LowRecovery Low Recovery CheckRecovery->LowRecovery No GoodRecovery Acceptable Recovery CheckRecovery->GoodRecovery Yes OptimizePrep Optimize Sample Prep (e.g., switch to SPE) LowRecovery->OptimizePrep CheckMatrix Assess Matrix Effects (Post-Extraction Spike) GoodRecovery->CheckMatrix HighMatrix Significant Matrix Effects (Suppression/Enhancement) CheckMatrix->HighMatrix Yes LowMatrix Minimal Matrix Effects CheckMatrix->LowMatrix No HighMatrix->OptimizePrep UseSIL Implement SIL-IS HighMatrix->UseSIL OptimizeLC Optimize Chromatography LowMatrix->OptimizeLC If precision is still poor UseSIL->OptimizeLC

Troubleshooting logic for MMH quantification.

References

Technical Support Center: Synthesis of Chiral 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of chiral 3-mercapto-3-methyl-1-hexanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of chiral this compound, particularly when following a pathway involving Sharpless asymmetric epoxidation and subsequent epoxide ring-opening.

Issue 1: Low Enantioselectivity in Sharpless Asymmetric Epoxidation

Potential Cause Troubleshooting Steps
Degraded or impure reagents Use freshly opened or purified titanium(IV) isopropoxide; ensure the allylic alcohol precursor is of high purity.[1]
Moisture contamination Thoroughly dry all glassware and use anhydrous solvents.[1] Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
Incorrect reaction temperature Maintain a low reaction temperature, typically between -20 °C and -40 °C, to maximize enantioselectivity.[1]
Suboptimal catalyst loading While catalytic amounts are used, ensure the molar ratio of the titanium catalyst and chiral tartrate ligand is accurate.

Issue 2: Poor Yield or Incomplete Epoxide Ring-Opening

Potential Cause Troubleshooting Steps
Inefficient nucleophile generation Ensure the sulfur nucleophile (e.g., from a thiol) is fully deprotonated to the thiolate for effective ring-opening. The use of a suitable base is critical.
Steric hindrance The tertiary nature of the epoxide carbon can hinder nucleophilic attack. Consider using a less sterically hindered sulfur nucleophile if possible.
Side reactions The thiol nucleophile can be prone to oxidation to disulfides, reducing its effective concentration.[2] Using a slight excess of the thiol or adding a reducing agent can mitigate this.[2]

Issue 3: Difficulty in Product Purification and Oxidation of the Final Product

Potential Cause Troubleshooting Steps
Oxidation of the thiol to disulfide Work with degassed solvents and under an inert atmosphere during purification.[3] The addition of a small amount of a reducing agent like TCEP to purification buffers can help maintain the thiol in its reduced state.[3]
Metal-catalyzed oxidation The presence of trace transition metals can catalyze thiol oxidation.[3] Adding a chelating agent like EDTA to aqueous solutions during workup can sequester these metal ions.[3]
Co-elution of impurities Use high-resolution chromatography techniques. Chiral HPLC or SFC can be effective for separating enantiomers and other closely related impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for chiral this compound?

A common and effective method is a multi-step synthesis starting with an appropriate allylic alcohol. The key steps involve:

  • Sharpless Asymmetric Epoxidation: An allylic alcohol is converted to a chiral epoxide with high enantioselectivity using a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP).[1]

  • Epoxide Ring-Opening: The resulting chiral epoxide is then opened by a sulfur nucleophile, such as a thiolate, to introduce the thiol group.

  • Deprotection (if necessary): If a protected thiol was used, a final deprotection step is required to yield the target molecule.

Q2: How can I control which enantiomer is formed during the Sharpless epoxidation?

The stereochemistry of the epoxide is determined by the chirality of the diethyl tartrate (DET) ligand used. Using (+)-DET or (-)-DET will selectively form one of the two possible enantiomers of the epoxide with high predictability.[1]

Q3: What are the main challenges in the regioselective ring-opening of the epoxide?

The primary challenge is to ensure the sulfur nucleophile attacks the desired carbon of the epoxide ring. For a tertiary alcohol like this compound, the attack should occur at the tertiary carbon. The regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile. While base-catalyzed ring-opening with a thiolate generally favors attack at the less substituted carbon (SN2-type), the specific substrate may yield a mixture of regioisomers.

Q4: My final product, the thiol, seems to be degrading over time. What is happening and how can I prevent it?

Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and trace metal ions, which can lead to the formation of disulfides.[2] To prevent this, it is crucial to handle the purified product under an inert atmosphere (nitrogen or argon), use degassed solvents for storage, and store it at low temperatures (2-8°C) under an inert gas.[5]

Q5: Can I use biocatalysis for this synthesis?

Biocatalysis presents a viable alternative for synthesizing chiral molecules.[6] For instance, enzyme-catalyzed resolutions could be employed on a racemic precursor to selectively isolate the desired enantiomer.[7] Ketoreductases could be used to produce a chiral alcohol precursor with high enantioselectivity.[7]

Quantitative Data Summary

While specific yield and enantiomeric excess (ee) data for the complete synthesis of this compound is not extensively consolidated in the literature, the following table provides typical performance metrics for the key Sharpless asymmetric epoxidation step based on similar substrates.

Parameter Typical Value Notes
Enantiomeric Excess (ee) >90%Highly dependent on substrate purity and reaction conditions.
Yield 70-90%Can be affected by substrate volatility and stability of the epoxide product.
Reaction Temperature -20 °C to -40 °CLower temperatures generally favor higher enantioselectivity.[1]
Catalyst Loading 5-10 mol%Relative to the allylic alcohol substrate.

Experimental Protocols

Key Experiment: Sharpless Asymmetric Epoxidation of a Precursor Allylic Alcohol

This protocol is a generalized procedure and may require optimization for the specific precursor to this compound.

Materials:

  • Precursor allylic alcohol

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)4)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 4Å molecular sieves

Procedure:

  • All glassware should be oven-dried and cooled under an inert atmosphere (argon or nitrogen).

  • Add anhydrous DCM and powdered 4Å molecular sieves to a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to -20 °C in a cryocooler or a suitable cooling bath.

  • To the cooled solvent, add the chiral diethyl tartrate (e.g., 1.2 equivalents relative to the catalyst).

  • Slowly add titanium(IV) isopropoxide (e.g., 1.0 equivalent) dropwise while stirring. The solution should turn a pale yellow.

  • Stir the mixture at -20 °C for 30 minutes to pre-form the chiral catalyst complex.

  • Dissolve the allylic alcohol precursor (1.0 equivalent relative to the final product) in a minimal amount of anhydrous DCM and add it to the catalyst solution.

  • Add TBHP (1.5-2.0 equivalents) dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or dimethyl sulfide.

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture to remove titanium salts. The filtrate can then be carried forward to the workup and purification steps.

Visualizations

Synthesis_Pathway cluster_sharpless Sharpless Asymmetric Epoxidation cluster_ring_opening Epoxide Ring-Opening Allylic_Alcohol Allylic Alcohol Precursor Chiral_Epoxide Chiral Epoxide Allylic_Alcohol->Chiral_Epoxide High ee% Final_Product Chiral 3-Mercapto- 3-methyl-1-hexanol Chiral_Epoxide->Final_Product Regioselective attack Ti_OiPr4 Ti(Oi-Pr)4 DET (+)- or (-)-DET TBHP TBHP Sulfur_Nucleophile Sulfur Nucleophile (e.g., NaSH)

Caption: Synthetic pathway to chiral this compound.

Troubleshooting_Workflow Start Problem Identified in Synthesis Low_ee Low Enantioselectivity? Start->Low_ee Low_Yield Low Yield? Low_ee->Low_Yield No Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_ee->Check_Reagents Yes Purification_Issue Purification/Stability Issue? Low_Yield->Purification_Issue No Check_Nucleophile Ensure Complete Nucleophile Activation & Stoichiometry Low_Yield->Check_Nucleophile Yes Check_Oxidation Use Degassed Solvents & Inert Atmosphere. Consider Antioxidants/Chelators. Purification_Issue->Check_Oxidation Yes End Problem Resolved Purification_Issue->End No Check_Temp Verify Reaction Temperature (-20 to -40 °C) Check_Reagents->Check_Temp Check_Temp->Low_Yield Check_Nucleophile->Purification_Issue Check_Oxidation->End

Caption: Troubleshooting workflow for synthesis challenges.

References

Technical Support Center: Minimizing Degradation of 3-Mercapto-3-methyl-1-hexanol (3M3MH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-mercapto-3-methyl-1-hexanol (3M3MH) in samples. The following information is based on best practices for handling volatile thiols and should be adapted to specific experimental needs.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low or no detectable 3M3MH in samples Oxidative Degradation: The thiol group of 3M3MH is highly susceptible to oxidation, forming disulfides or sulfonic acids, especially in the presence of dissolved oxygen or metal ions (e.g., Cu²⁺, Fe³⁺).1. Deoxygenate Buffers and Solvents: Purge all solutions with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use.2. Add Chelating Agents: Incorporate a chelating agent like EDTA at a concentration of 1-10 mM to sequester metal ions that catalyze oxidation.3. Use Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) as sacrificial agents.
Inappropriate pH: The thiolate anion (S⁻), which is more prevalent at alkaline pH (>8), is significantly more prone to oxidation than the protonated thiol (SH).Maintain a Slightly Acidic pH: Whenever possible, maintain the sample and buffers at a slightly acidic pH (e.g., 6.0-7.0) to slow the rate of oxidation.
Improper Storage: High temperatures, exposure to light, and prolonged storage can lead to significant degradation of volatile thiols.Optimize Storage Conditions: For short-term storage (up to 24 hours), use appropriate containers like Flexfoil or Tedlar bags and keep them in a cool, dark place. For long-term storage, flash-freeze samples and store them at -80°C.[1]
Inconsistent or poor reproducibility of results Variable Sample Handling: Inconsistent exposure to air, light, or temperature fluctuations between samples can lead to varying degrees of degradation.Standardize Protocols: Ensure all samples are processed using a consistent, standardized protocol from collection to analysis. Minimize the time between sample collection and processing.
Enzymatic Degradation: If working with biological matrices, endogenous enzymes such as oxidases or lyases can degrade 3M3MH.[2]Inhibit Enzymatic Activity: 1. Thermal Inactivation: For some sample types, blanching (briefly heating at 80-95°C followed by rapid cooling) can denature degradative enzymes.[3]2. Chemical Inhibition: Add enzyme inhibitors to the sample collection buffer. The choice of inhibitor will depend on the specific enzymes of concern.
Adsorption to Container Surfaces: Volatile sulfur compounds can be lost through adsorption to the surfaces of collection and storage containers.Select Appropriate Containers: Use containers made of inert materials such as fused-silica lined canisters or specialized polymer bags (e.g., Flexfoil, Tedlar).[4][5] For liquid samples, glass vials with PTFE-lined septa are recommended.[6]
Peak tailing or poor chromatography Analyte Instability during Analysis: 3M3MH can degrade in the GC inlet or on the column, especially at high temperatures.Derivatization: Convert 3M3MH to a more stable derivative before GC-MS analysis. Silylation is a potential derivatization strategy for compounds with alcohol and thiol groups.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (3M3MH)?

A1: The primary degradation pathway for 3M3MH is the oxidation of its thiol (-SH) group. This can occur through:

  • Dimerization: Two molecules of 3M3MH can oxidize to form a disulfide dimer.

  • Further Oxidation: The thiol group can be further oxidized to form sulfenic, sulfinic, and ultimately sulfonic acids.[2] These reactions are often catalyzed by the presence of dissolved oxygen and metal ions.

Q2: How can I prevent the oxidation of 3M3MH during sample preparation?

A2: To prevent oxidation, it is crucial to create and maintain a reducing environment. This can be achieved by:

  • Working under an inert atmosphere: Use a glove box or perform manipulations under a stream of nitrogen or argon.

  • Using deoxygenated solutions: Purge all buffers and solvents with an inert gas.

  • Adding chelating agents: Incorporate EDTA into your buffers to sequester metal ions.

  • Maintaining a slightly acidic pH: A pH between 6.0 and 7.0 will keep the thiol group in its less reactive protonated state.

Q3: What are the optimal storage conditions for samples containing 3M3MH?

A3: The optimal storage conditions depend on the duration of storage:

  • Short-term (up to 24 hours): Store samples in airtight, inert containers (e.g., Flexfoil bags, fused-silica lined canisters) in a cool, dark environment.[4][5] Analysis within 6 hours of collection is ideal.[4]

  • Long-term: For biological samples, flash-freezing in liquid nitrogen and storing at -80°C is recommended. This has been shown to maintain the stability of thiols for up to 12 months.[1] Avoid repeated freeze-thaw cycles, as this can degrade thiols.[1]

Q4: Can I use antioxidants to protect 3M3MH from degradation?

A4: Yes, antioxidants can be effective. Ascorbic acid and butylated hydroxytoluene (BHT) can act as sacrificial agents, being preferentially oxidized over the thiol group of 3M3MH. The choice and concentration of the antioxidant should be optimized for your specific sample matrix and analytical method to avoid interference.

Q5: Is derivatization necessary for the analysis of 3M3MH by GC-MS?

A5: While not always mandatory, derivatization is highly recommended for improving the stability and chromatographic behavior of 3M3MH.[2] The thiol and alcohol groups can be reactive at the high temperatures of the GC inlet and column. Derivatization, such as silylation, converts these polar functional groups into more stable and volatile derivatives, resulting in sharper peaks and improved sensitivity.[2]

Q6: How does the sample matrix affect the stability of 3M3MH?

A6: The sample matrix can significantly impact the stability of 3M3MH. Biological matrices may contain enzymes that can degrade the analyte.[2] The pH of the matrix is also a critical factor, with alkaline conditions promoting oxidation. Furthermore, other components in the matrix can react with 3M3MH or interfere with its analysis. Proper sample clean-up and matrix-matched calibration standards are important for accurate quantification.

Experimental Protocols

Protocol 1: General Sample Handling and Storage for Minimizing Degradation
  • Sample Collection:

    • Collect samples in pre-cleaned glass vials with PTFE-lined septa for liquid samples or in specialized polymer bags (e.g., Flexfoil) for gaseous samples.[4][6]

    • If possible, add a solution of EDTA to liquid samples to a final concentration of 1-5 mM immediately after collection.

    • For biological samples where enzymatic degradation is a concern, collect them directly into a buffer containing appropriate enzyme inhibitors or prepare for immediate thermal inactivation (blanching).

  • Short-Term Storage (if immediate analysis is not possible):

    • Store samples in a cool, dark place, ideally refrigerated at 2-8°C.

    • Ensure containers are tightly sealed to minimize exposure to air.

    • Analyze within 6-24 hours of collection.[4]

  • Long-Term Storage:

    • For liquid samples, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Flash-freeze the aliquots in liquid nitrogen.

    • Store at -80°C until analysis.[1]

Protocol 2: Derivatization of 3M3MH for GC-MS Analysis (General Procedure)

This is a general protocol for silylation and should be optimized for your specific instrument and sample matrix.

  • Sample Preparation:

    • If the sample is aqueous, perform a liquid-liquid extraction of 3M3MH into a volatile, water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Carefully evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 100 µL).

  • Derivatization Reaction:

    • To the concentrated extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Add a suitable solvent if necessary (e.g., pyridine (B92270) or acetonitrile).

    • Seal the vial tightly and heat at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to allow the reaction to complete.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Visualizations

degradation_pathway This compound This compound Disulfide Dimer Disulfide Dimer This compound->Disulfide Dimer Oxidation (O2, Metal Ions) Sulfenic Acid Sulfenic Acid This compound->Sulfenic Acid Oxidation Sulfinic Acid Sulfinic Acid Sulfenic Acid->Sulfinic Acid Further Oxidation Sulfonic Acid Sulfonic Acid Sulfinic Acid->Sulfonic Acid Further Oxidation

Caption: Degradation pathway of 3M3MH via oxidation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Addition of Stabilizers (EDTA, Antioxidants) Addition of Stabilizers (EDTA, Antioxidants) Sample Collection->Addition of Stabilizers (EDTA, Antioxidants) Storage Storage Addition of Stabilizers (EDTA, Antioxidants)->Storage Extraction Extraction Storage->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis

Caption: Experimental workflow for 3M3MH analysis.

References

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-mercapto-3-methyl-1-hexanol (3M3MH1H) and other volatile thiols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the sensitive detection of this compound by Gas Chromatography (GC)?

A1: Derivatization is crucial for several reasons when analyzing thiols like 3M3MH1H by GC-based methods:

  • Increased Volatility: Thiols can have poor volatility, leading to broad, tailing peaks in GC analysis. Derivatization replaces the active hydrogen on the thiol group, increasing the compound's volatility and improving its chromatographic behavior.

  • Enhanced Stability: Thiols are highly reactive and susceptible to oxidation, which can lead to sample loss and inaccurate quantification.[1] Derivatized thiols are generally more stable, minimizing degradation during sample preparation and analysis.

  • Improved Detector Response: Derivatization can introduce moieties that enhance the response of the detector, particularly for mass spectrometry (MS), leading to lower limits of detection. For instance, using a derivatizing agent like pentafluorobenzyl bromide (PFBBr) can significantly improve sensitivity in GC-MS analysis.[1][2]

Q2: What are the most common analytical techniques for trace-level detection of 3M3MH1H?

A2: The most prevalent and sensitive techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]

  • GC-MS: This is a widely used technique, often coupled with a pre-concentration step like Solid Phase Microextraction (SPME). Derivatization is typically required to improve the volatility and stability of the thiol.

  • HPLC-MS/MS: This method offers high sensitivity and selectivity. Derivatization is also employed in HPLC-MS/MS to enhance ionization efficiency and improve the chromatographic separation of thiols. A notable advantage is that it can sometimes simplify sample preparation.

Q3: How can I minimize the loss of 3M3MH1H during sample preparation due to its high reactivity?

A3: Minimizing the loss of reactive thiols during sample preparation is critical for accurate quantification. Key strategies include:

  • Use of Antioxidants: Adding antioxidants to the sample matrix can help prevent the oxidation of thiols.

  • pH Control: The stability of thiols can be pH-dependent. Optimizing the pH of the sample and extraction solvents is important.

  • Use of Internal Standards: Employing stable isotope-labeled internal standards, such as deuterated analogs, in a Stable Isotope Dilution Analysis (SIDA) can compensate for analyte loss during sample preparation and analysis, leading to more accurate and precise results.

  • Minimize Sample Handling and Exposure to Air: Thiols can be lost through volatilization and oxidation. It is important to handle samples quickly, in sealed containers, and to minimize their exposure to air.

Q4: What is the "matrix effect" and how can it affect my results?

A4: The matrix effect refers to the alteration of the analyte's signal (suppression or enhancement) due to the presence of other components in the sample matrix.[4][5] In the analysis of 3M3MH1H, complex matrices like wine or biological fluids can contain compounds that co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification. To mitigate the matrix effect, strategies such as matrix-matched calibration, the use of stable isotope-labeled internal standards, and thorough sample cleanup procedures like Solid Phase Extraction (SPE) are employed.[6]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low/No Analyte Signal Analyte Degradation: Thiols are prone to oxidation.- Prepare samples fresh and analyze them promptly.- Add an antioxidant to the sample.- Ensure solvents are deoxygenated.
Inefficient Derivatization: Incomplete reaction with the derivatizing agent.- Optimize derivatization conditions (temperature, time, pH, reagent concentration).[7][8]- Ensure the derivatizing agent is fresh and of high quality.
Poor Extraction Recovery: The analyte is not efficiently extracted from the sample matrix.- Optimize the Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME) method (sorbent type, elution solvent, sample pH).- For SPME, optimize extraction time and temperature.[2]
Poor Peak Shape (Tailing) Active Sites in the GC System: The analyte is interacting with active sites in the injector, column, or transfer line.- Use a deactivated inlet liner and column.- Ensure the entire GC flow path is inert. Thiols can interact with metal surfaces.[9]
Sub-optimal GC Conditions: Incorrect temperature program or carrier gas flow rate.- Optimize the GC temperature program to ensure the analyte moves through the column efficiently.- Check for leaks in the GC system.
Poor Reproducibility (High %RSD) Inconsistent Sample Preparation: Variations in extraction or derivatization steps.- Automate sample preparation steps where possible.- Use a precise and consistent protocol for all samples.- Employ a stable isotope-labeled internal standard to correct for variability.
Matrix Effects: Inconsistent signal suppression or enhancement between samples.- Use matrix-matched calibration standards.- Improve the sample cleanup procedure to remove interfering matrix components.
Instrumental Instability: Fluctuations in GC or MS performance.- Perform regular instrument maintenance and calibration.- Monitor system suitability by injecting a standard at regular intervals.

III. Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the detection of relevant volatile thiols.

AnalyteMethodDerivatizing AgentSample MatrixLimit of Detection (LOD)RecoveryReference
3-Mercaptohexan-1-ol (3MH)HS-SPME-GC-MSPentafluorobenzyl bromide (PFBBr)Wine1 ng/L90-109%[2][10]
4-Mercapto-4-methylpentan-2-one (4MMP)HS-SPME-GC-MSPentafluorobenzyl bromide (PFBBr)Wine0.9 ng/L90-109%[2][10]
3-Mercaptohexyl acetate (B1210297) (3MHA)HS-SPME-GC-MSPentafluorobenzyl bromide (PFBBr)Wine17 ng/L90-109%[2][10]
Various Volatile ThiolsSPE-GC-MS/MSEthyl propiolateWine6 to 135 ng/L (concentration range found)-[7]
Various Volatile ThiolsSPE-HPLC-MS/MS4,4'-dithiodipyridine (DTDP)WineLow ng/L-[3]

IV. Experimental Protocols

Protocol 1: Analysis of Volatile Thiols in Wine by HS-SPME-GC-MS following Extractive Alkylation

This protocol is adapted from a method describing the derivatization of thiols to pentafluorobenzyl (PFB) derivatives.[2][10]

1. Materials:

  • Wine sample (40 mL)

  • Pentafluorobenzyl bromide (PFBBr) solution

  • Internal standards (e.g., deuterated 3-MH)

  • Sodium chloride (NaCl)

  • Organic solvent (e.g., dichloromethane)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

2. Procedure:

  • Extractive Alkylation:

    • To a 40 mL wine sample, add the internal standard solution.

    • Perform extractive alkylation by adding the PFBBr solution and an appropriate organic solvent.

    • Shake vigorously to facilitate the transfer of thiols to the organic phase and their derivatization.

  • Evaporation:

    • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • HS-SPME:

    • Reconstitute the dried extract in a NaCl solution in a sealed SPME vial.

    • Expose the SPME fiber to the headspace of the vial at an optimized temperature (e.g., 70°C) and time (e.g., 60 min) to extract the derivatized thiols.[2]

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the GC injector.

    • Separate the derivatized thiols on a suitable GC column (e.g., HP-5).

    • Detect and quantify the analytes using the mass spectrometer in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for enhanced sensitivity and selectivity.

Protocol 2: Analysis of Volatile Thiols in Wine by SPE-HPLC-MS/MS with DTDP Derivatization

This protocol is based on a method using 4,4'-dithiodipyridine (DTDP) as a derivatizing agent.[3]

1. Materials:

  • Wine sample

  • 4,4'-dithiodipyridine (DTDP) solution

  • Stable deuterium-labeled internal standards

  • Solid Phase Extraction (SPE) cartridges

  • Methanol (B129727), Acetonitrile (B52724), Formic acid

  • HPLC-MS/MS system

2. Procedure:

  • Derivatization:

    • To the wine sample, add the internal standards and the DTDP derivatizing agent.

    • The reaction proceeds rapidly at the natural pH of the wine.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and then water.

    • Load the derivatized wine sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the derivatized thiols with an appropriate organic solvent (e.g., acetonitrile).

  • HPLC-MS/MS Analysis:

    • Inject the eluted sample into the HPLC-MS/MS system.

    • Separate the derivatives on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify the derivatized thiols using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

V. Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Wine Sample add_is Add Internal Standard sample->add_is derivatization Extractive Alkylation (PFBBr) add_is->derivatization evaporation Evaporation derivatization->evaporation reconstitution Reconstitution in NaCl evaporation->reconstitution hs_spme HS-SPME reconstitution->hs_spme gcms GC-MS Analysis hs_spme->gcms

Workflow for HS-SPME-GC-MS analysis of volatile thiols.

logical_relationship_troubleshooting cluster_causes Possible Causes cluster_solutions Solutions issue Low Analyte Signal cause1 Analyte Degradation issue->cause1 cause2 Inefficient Derivatization issue->cause2 cause3 Poor Extraction Recovery issue->cause3 solution1a Use Antioxidants cause1->solution1a solution1b Prompt Analysis cause1->solution1b solution2a Optimize Reaction Conditions cause2->solution2a solution2b Fresh Reagents cause2->solution2b solution3a Optimize SPE/SPME Method cause3->solution3a solution3b Check pH cause3->solution3b

Troubleshooting logic for low analyte signal.

References

Technical Support Center: Refinement of Derivatization Techniques for Volatile Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of volatile thiols for analytical purposes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of volatile thiols.

Issue Potential Cause Recommended Solution
Low or No Derivative Yield Incomplete deprotonation of the thiol.Ensure the reaction is carried out under sufficiently basic conditions. The choice of base is critical; for instance, with Pentafluorobenzyl bromide (PFBBr), a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than traditional bases.[1]
Degraded derivatizing reagent.Use fresh derivatizing reagent, as reagents like PFBBr can degrade over time.[2]
Suboptimal reaction time or temperature.Optimize the reaction time and temperature for your specific analytes and matrix. For example, PFBBr derivatization may require incubation at 60°C for 30 minutes.[3]
Presence of water in the reaction mixture.Ensure all solvents and reagents are anhydrous, as water can hinder the reaction and hydrolyze the derivative.[2]
Poor Peak Shape or Tailing in GC Analysis Adsorption of underivatized thiols to active sites in the GC system.Confirm complete derivatization. If issues persist, consider deactivating the glassware and GC liner through silanization to mask polar Si-OH groups.[2]
Thermal instability of the derivative.Ensure the GC inlet and transfer line temperatures are not excessively high, as some derivatives can be thermolabile.
Interference from Matrix Components Co-elution of matrix components with the derivatized thiols.Employ a cleanup step after derivatization, such as Solid-Phase Extraction (SPE), to remove interfering compounds.[4]
Presence of interfering compounds in the derivatizing reagent.Purify the derivatizing reagent before use. For example, PFBBr can be washed with water to remove acidic contaminants.[3]
Incomplete reaction with interfering substances.For matrices like wine containing bisulfite, which can interfere with some derivatization reactions, adding an excess of acetaldehyde (B116499) can bind the interfering bisulfite.[4]
Inconsistent or Non-Reproducible Results Variability in sample handling and preparation.Use deuterated internal standards to account for variations in extraction, derivatization, and potential adsorptive losses.[4]
Oxidation of thiols during sample preparation.Add a chelating agent like EDTA to prevent metal-catalyzed oxidation of thiols.[4] Perform sample preparation under an inert atmosphere (e.g., nitrogen) if possible.
Formation of Unexpected Byproducts Side reactions of the derivatizing agent.Optimize the derivatization conditions (e.g., pH, temperature, reagent concentration) to minimize side product formation. For instance, with N-ethylmaleimide (NEM), adjusting the pH to 7.0 can reduce side reactions.
Impurities in the derivatizing reagent.Use high-purity reagents. Consider purifying the reagent if significant byproducts are observed in reagent blanks.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of volatile thiols?

A1: Derivatization is often essential for the analysis of volatile thiols for several reasons:

  • Increased Stability: The sulfhydryl (-SH) group is highly reactive and prone to oxidation, making underivatized thiols unstable during analysis.[1]

  • Improved Chromatographic Properties: For Gas Chromatography (GC), derivatization increases the volatility and thermal stability of thiols, leading to better peak shapes and separation.[5]

  • Enhanced Detector Response: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can increase the molecular weight and improve the ionization efficiency of thiols, leading to enhanced sensitivity and lower detection limits.[6]

  • Improved Extraction Efficiency: Derivatization can make hydrophilic thiols more hydrophobic, improving their extraction from aqueous matrices into organic solvents.

Q2: How do I choose the appropriate derivatizing reagent?

A2: The choice of derivatizing reagent depends on the analytical technique (GC or LC), the specific thiols of interest, and the sample matrix.

  • For GC analysis: Reagents like Pentafluorobenzyl bromide (PFBBr) and ethyl propiolate are commonly used to increase the volatility and thermal stability of thiols.[7]

  • For LC-MS analysis: Reagents such as 4,4'-dithiodipyridine (DTDP) and ebselen (B1671040) are used to increase the molecular weight and improve ionization efficiency.[7] Ebselen is particularly noted for forming selenium-based adducts that give a strong response in electrospray ionization.[7]

  • For highly sensitive fluorescence detection: Fluorescent labeling agents like monobromobimane (B13751) (mBrB) can be employed.[8]

Q3: What are some common derivatizing agents for volatile thiols and their reaction mechanisms?

A3: Three commonly used derivatizing agents are:

  • Pentafluorobenzyl bromide (PFBBr): Reacts with the deprotonated thiol (thiolate) via a nucleophilic substitution reaction to form a stable thioether derivative. This is often used for GC analysis.[2]

  • 4,4'-dithiodipyridine (DTDP): Reacts with thiols via a thiol-disulfide exchange reaction, which is effective even at acidic pH (≥3.4).[4] This is suitable for LC-MS analysis.

  • Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one): Reacts selectively with thiols through the cleavage of its Se-N bond and the formation of a new Se-S bond.[9] This is a highly efficient reaction for LC-MS analysis.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects can be a significant challenge in complex samples. To minimize them:

  • Use Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting for matrix effects as they behave chemically and physically similarly to the analyte of interest.[4]

  • Implement a Sample Cleanup Step: Techniques like Solid-Phase Extraction (SPE) after derivatization can effectively remove many interfering matrix components.[4]

  • Optimize Chromatographic Separation: Ensure baseline separation of your target analytes from any co-eluting matrix components.

  • Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q5: What are the typical limits of detection (LOD) and quantitation (LOQ) I can expect with these methods?

A5: LODs and LOQs are highly dependent on the specific thiol, the derivatizing reagent, the analytical instrument, and the sample matrix. However, with optimized methods, it is possible to achieve very low detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range. For example, a method using DTDP derivatization followed by HPLC-MS/MS has reported LODs for various thiols in wine ranging from 0.7 to 10.6 ng/L.[4] An HS-SPME-GC-MS method with PFBBr derivatization has achieved an LOD of 0.19 ng/L for 4-mercapto-4-methyl-2-pentanone (B33688) in wine.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for common derivatization reagents.

Table 1: Performance Characteristics of Derivatization Reagents for Volatile Thiols

Derivatizing AgentAnalytical TechniqueTypical LOD Range (ng/L)Typical LOQ Range (ng/L)Recovery Range (%)Reference
PFBBr GC-MS0.19 (for 4-MSP)--[7]
DTDP HPLC-MS/MS0.7 - 10.61.2 - 20.085 - 107[4]
Ebselen LC-MS---[7]
o-methylhydroxylamine GC-MS0.19 (for 4-MSP)--[7]

Note: LOD and LOQ values are highly matrix and analyte dependent.

Table 2: Comparison of Reaction Conditions for Different Derivatization Reagents

Derivatizing AgentTypical Reaction pHTypical Reaction TimeTypical Reaction TemperatureKey ConsiderationsReference
PFBBr Basic30 minutes60°CRequires a non-nucleophilic base for optimal performance.[1][3]
DTDP ≥ 3.4 (acidic to neutral)30 minutesRoom TemperatureEffective in acidic matrices like wine without pH adjustment.[4]
Ebselen AcidicRapid (seconds to minutes)Room TemperatureHighly selective for thiols.[9][10]

Experimental Protocols

Protocol 1: PFBBr Derivatization for GC-MS Analysis

This protocol is a general guideline for the derivatization of volatile thiols using Pentafluorobenzyl bromide (PFBBr) for subsequent GC-MS analysis.

Materials:

Procedure:

  • Sample Preparation: To a 2 mL reaction vial, add 100 µL of the sample or standard solution.

  • Add 1 mL of dichloromethane.[2]

  • Add 1 mL of 0.1 M tetrabutylammonium hydrogen sulfate.[2]

  • Add 1 mL of 0.2 M sodium hydroxide (B78521) to create basic conditions.[2]

  • Add 25 µL of PFBBr solution.[2]

  • Derivatization Reaction: Cap the vial tightly and vortex for 1 minute. Incubate at 60°C for 30 minutes.[3]

  • Extraction of the Derivative: After incubation, allow the vial to cool to room temperature. Centrifuge to separate the aqueous and organic layers. Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

  • Drying and Concentration: Dry the collected organic phase by passing it through a small column containing anhydrous sodium sulfate. Evaporate the solvent to near dryness under a gentle stream of nitrogen. Note: Avoid complete dryness to prevent loss of the derivative.[2]

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for GC-MS analysis, such as hexane or ethyl acetate, to a final volume of 100 µL.[2]

  • Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system.

Protocol 2: DTDP Derivatization for HPLC-MS/MS Analysis

This protocol provides a method for the derivatization of volatile thiols using 4,4'-dithiodipyridine (DTDP) for HPLC-MS/MS analysis, adapted from a method for wine analysis.[4]

Materials:

  • Sample containing volatile thiols (e.g., 20 mL of wine)

  • Deuterated internal standards in ethanol

  • EDTA disodium (B8443419) salt

  • 50% Acetaldehyde solution

  • 10 mM DTDP reagent (freshly thawed)

  • Methanol

  • Water (HPLC grade)

  • C18 Solid-Phase Extraction (SPE) cartridges (e.g., 6-mL, 500-mg)

Procedure:

  • Sample Preparation: To 20 mL of the sample, add an aliquot of the internal standard solution.

  • Add 20 mg of EDTA 2Na.[4]

  • Add 80 µL of 50% acetaldehyde solution (to bind interfering bisulfite if present).[4]

  • Add 200 µL of 10 mM DTDP reagent.[4]

  • Derivatization Reaction: Allow the reaction to proceed for 30 minutes at room temperature.[4]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 6 mL of methanol, followed by 6 mL of water.[4]

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with 12 mL of 50% methanol.[4]

    • Dry the cartridge under air for 5 minutes.[4]

    • Elute the derivatized thiols with 3 mL of methanol.[4]

  • Analysis: The eluate can be directly injected into the HPLC-MS/MS system or further concentrated if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup & Concentration cluster_analysis Analysis sample Sample Collection add_is Addition of Internal Standard sample->add_is add_reagent Addition of Derivatizing Reagent add_is->add_reagent reaction Incubation/ Reaction add_reagent->reaction spe Solid-Phase Extraction (SPE) reaction->spe evap Evaporation & Reconstitution spe->evap analysis GC-MS or LC-MS/MS Analysis evap->analysis

Caption: General experimental workflow for volatile thiol derivatization.

derivatization_logic start Start: Need to Analyze Volatile Thiols analytical_method Choose Analytical Method start->analytical_method gc Gas Chromatography (GC) analytical_method->gc Goal: Increase Volatility lc Liquid Chromatography (LC) analytical_method->lc Goal: Increase MW/ Ionization gc_reagent Select GC Derivatizing Reagent (e.g., PFBBr, Ethyl Propiolate) gc->gc_reagent lc_reagent Select LC Derivatizing Reagent (e.g., DTDP, Ebselen) lc->lc_reagent protocol Follow Specific Experimental Protocol gc_reagent->protocol lc_reagent->protocol

Caption: Logic for selecting a volatile thiol derivatization strategy.

reaction_mechanisms cluster_pfbbr PFBBr Derivatization (for GC) cluster_dtdp DTDP Derivatization (for LC) thiol_pfbbr R-SH (Thiol) thiolate R-S- (Thiolate) thiol_pfbbr->thiolate + Base thioether R-S-PFB (Thioether) thiolate->thioether pfbbr PFB-Br pfbbr->thioether thiol_dtdp R-SH (Thiol) disulfide R-S-S-Py thiol_dtdp->disulfide dtdp Py-S-S-Py dtdp->disulfide

Caption: Simplified reaction pathways for PFBBr and DTDP derivatization.

References

Technical Support Center: Purity Analysis of Synthetic 3-MERCAPTO-3-METHYL-1-HEXANOL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to assist with the purity analysis of synthetic 3-mercapto-3-methyl-1-hexanol. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for analyzing the purity of this compound?

A1: The most common and effective method for analyzing the purity of the volatile thiol this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Sulfur-Specific Detector like a Sulfur Chemiluminescence Detector (SCD).[1][2] GC-MS provides excellent separation of volatile compounds and allows for the identification of impurities through their mass spectra.

Q2: What are the main challenges when analyzing this compound by GC?

A2: The primary challenges in the GC analysis of this compound stem from its reactive thiol group.[1] These challenges include:

  • Oxidation: The thiol group is highly susceptible to oxidation, which can lead to the formation of the corresponding disulfide, bis(3-methyl-1-hydroxyhexan-3-yl) disulfide.[1]

  • Adsorption: Thiols can adsorb to active sites in the GC system, such as metal surfaces in the injector or column, leading to poor peak shape (tailing) and inaccurate quantification.[3]

  • Thermal Instability: Some sulfur compounds can be thermolabile, potentially degrading in a hot GC injector.

Q3: What are the expected impurities in synthetic this compound?

A3: Potential impurities can originate from the synthetic route and subsequent degradation. Common impurities may include:

  • Bis(3-methyl-1-hydroxyhexan-3-yl) disulfide: The primary oxidation product.

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 3-methyl-1-hexen-3-ol.[1]

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • By-products: Other minor products from side reactions during synthesis.

Q4: How can I prevent the oxidation of this compound during storage and analysis?

A4: To minimize oxidation, the following precautions are recommended:

  • Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature, typically refrigerated.[4]

  • Sample Preparation: Use degassed solvents for sample dilution.[3] Prepare samples immediately before analysis to minimize exposure to air.

  • GC System: Ensure a leak-free GC system to prevent oxygen from entering. Use high-purity carrier gas with oxygen traps.

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of this compound.

Issue Potential Cause Recommended Solution
Peak Tailing Active sites in the GC flow path (liner, column, detector) are adsorbing the thiol.- Use a deactivated inlet liner (e.g., Siltek®-treated).- Employ a GC column specifically designed for sulfur analysis with high inertness.[5][6]- Trim the first few centimeters of the column, as active sites can develop at the inlet.- Ensure all ferrules and connections are inert.
Poor Reproducibility - Sample degradation (oxidation).- Inconsistent injection volume.- Leaks in the injection port.- Prepare fresh samples for each run and use an autosampler for consistent injections.- Check for leaks using an electronic leak detector, especially around the septum and column connections.- Replace the injection port septum regularly.
Ghost Peaks - Carryover from a previous injection.- Septum bleed.- Run a solvent blank after a concentrated sample to check for carryover. If present, bake out the column and clean the injector.- Use a high-quality, low-bleed septum.
No Peaks or Very Small Peaks - The compound is not reaching the detector (severe adsorption).- Incorrect GC parameters.- Sample is too dilute.- Verify the inertness of the entire GC flow path.- Double-check all GC method parameters (temperatures, flow rates, split ratio).- Analyze a more concentrated sample or a known standard to confirm system suitability.
Appearance of a Later Eluting Peak This may be the disulfide oxidation product.- Confirm the identity by examining the mass spectrum (if using GC-MS).- Re-prepare the sample using degassed solvents and analyze immediately to see if the peak area decreases.

Data Presentation

Table 1: Typical Purity and Impurity Profile of this compound

Compound Typical Purity (%) Common Impurity Typical Impurity Level (%)
This compound> 97%[7]Bis(3-methyl-1-hydroxyhexan-3-yl) disulfide< 1.0%
Unreacted Starting Materials< 0.5%
Other unidentified impurities< 1.5%

Note: These values are illustrative and can vary between batches and manufacturers.

Experimental Protocols

Recommended GC-MS Protocol for Purity Analysis

This protocol provides a starting point for method development. Optimization may be required for your specific instrument and application.

  • Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).

  • Column: A capillary column with high inertness towards sulfur compounds is recommended, such as an Agilent J&W Select Low Sulfur or a similar phase (e.g., DB-5ms Inert).[2][5]

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.

    • Temperature: 250 °C.

    • Liner: Deactivated, low-volume split liner.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) that has been previously degassed by sparging with nitrogen for 15 minutes.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a 2 mL autosampler vial and cap immediately.

  • Analyze the sample as soon as possible.

Visualizations

Purity_Analysis_Workflow Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start: Receive Sample dissolve Dissolve in Degassed Solvent prep_start->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to Vial vortex->transfer inject Inject into GC-MS transfer->inject Immediate Analysis separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (MS Library) integrate->identify quantify Quantify Purity and Impurities identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for the purity analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Peak Shape (Tailing) action action result result end end start Poor Peak Shape (Tailing) Observed? check_liner Is the Inlet Liner Deactivated and Clean? start->check_liner check_column Is the Column Inert and Properly Installed? check_liner->check_column Yes replace_liner Action: Replace/Clean Inlet Liner check_liner->replace_liner No check_system Are there Leaks in the System? check_column->check_system Yes trim_column Action: Trim Column Inlet (10-20 cm) check_column->trim_column No replace_column Action: Install New Inert Column check_system->replace_column No leak_check Action: Perform Leak Check check_system->leak_check Yes resolved Problem Resolved replace_liner->resolved trim_column->resolved not_resolved Issue Persists trim_column->not_resolved replace_column->resolved leak_check->resolved not_resolved->replace_column

Caption: A logical workflow for troubleshooting poor peak shape in thiol analysis.

References

Storage conditions for long-term stability of 3-MERCAPTO-3-METHYL-1-HEXANOL standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage conditions for ensuring the long-term stability of 3-mercapto-3-methyl-1-hexanol standards. Please find troubleshooting advice and frequently asked questions below to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for neat this compound standards?

A1: For long-term stability, neat (undiluted) this compound standards should be stored in a tightly sealed, amber glass vial with minimal headspace to prevent oxidation and degradation from light exposure. The recommended storage temperature is 2-8°C. Storing under an inert gas atmosphere (e.g., argon or nitrogen) is also advisable to further minimize oxidation.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared in a deoxygenated solvent and stored at -20°C in tightly sealed vials with PTFE-lined caps (B75204).[1] To minimize the impact of freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. As with the neat standard, flushing the headspace of the vial with an inert gas before sealing can enhance stability.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound, like other thiols, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) and other oxidized species.[2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q4: Can I store this compound standards in plastic containers?

A4: It is not recommended to store this compound standards in plastic containers. Volatile compounds can be adsorbed by or react with plastic, potentially leading to a decrease in the standard's concentration and contamination of the solution.[3] Glass containers, particularly amber glass, are preferred for their inertness and ability to protect from light.[3]

Q5: For how long can I expect my this compound standard to be stable under recommended storage conditions?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent analytical results or loss of signal intensity over time. Degradation of the standard due to oxidation.- Ensure the standard is stored under an inert atmosphere (argon or nitrogen). - Prepare fresh stock solutions more frequently. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Verify the purity of the standard using an appropriate analytical method (e.g., GC-MS) before use.
Evaporation of the standard or solvent from the stock solution.- Use vials with high-quality, PTFE-lined screw caps or crimp seals to ensure a tight seal.[3] - Minimize the headspace in the storage vial to reduce evaporative loss.[1] - Store solutions at the recommended low temperatures.
Precipitation observed in the stock solution upon thawing. The chosen solvent has poor solvating power at low temperatures.- Consider using a different solvent that is known to be suitable for low-temperature storage. - Gently warm and vortex the solution to ensure complete dissolution before use. Ensure the solution returns to room temperature before opening to prevent condensation.
Unexpected peaks in the chromatogram. Contamination of the standard or solvent.- Use high-purity solvents for preparing solutions. - Avoid introducing contaminants by using clean laboratory equipment and proper handling techniques. - Filter the stock solution through a compatible syringe filter if particulate matter is suspected.
Degradation products of the standard.- This indicates significant instability. Review storage conditions and handling procedures. - If possible, identify the degradation products to understand the degradation pathway.

Summary of Recommended Storage Conditions

Parameter Neat Standard Stock Solution
Temperature 2-8°C-20°C
Container Tightly sealed, amber glass vialTightly sealed, amber glass vial with PTFE-lined cap
Atmosphere Inert gas (Argon or Nitrogen) recommendedInert gas (Argon or Nitrogen) recommended
Light Exposure Protect from lightProtect from light
Handling Minimize exposure to air. Seal container promptly after use.Aliquot into single-use volumes to avoid freeze-thaw cycles and minimize contamination.

Disclaimer: The information in this table is based on general best practices for the storage of volatile thiol compounds and is not derived from specific, published long-term stability studies on this compound. Users should independently validate the stability of their standards for critical applications.

Experimental Protocols

Protocol for Preparation of a Standard Stock Solution

  • Materials:

    • This compound neat standard

    • High-purity, deoxygenated solvent (e.g., ethanol, methanol, or other suitable organic solvent)

    • Amber glass volumetric flasks and vials with PTFE-lined caps

    • Inert gas (argon or nitrogen) supply

    • Calibrated micropipettes

  • Procedure:

    • Allow the neat standard vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Work in a well-ventilated fume hood.

    • Purge the volumetric flask with a gentle stream of inert gas for 1-2 minutes.

    • Accurately weigh the required amount of the neat standard and transfer it to the volumetric flask.

    • Add a small amount of the deoxygenated solvent to dissolve the standard.

    • Once dissolved, dilute to the final volume with the deoxygenated solvent.

    • Cap the flask and mix thoroughly by inversion.

    • Immediately transfer the stock solution to smaller, amber glass vials.

    • Flush the headspace of each vial with inert gas before tightly sealing the cap.

    • Label the vials clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.

    • Store the vials at -20°C.

Factors Affecting Stability of this compound

cluster_storage Storage Conditions cluster_properties Chemical Properties cluster_degradation Degradation Pathways Temperature Temperature Oxidation Oxidation (Disulfide Formation) Temperature->Oxidation Increases rate Light Light Exposure Light->Oxidation Promotes Atmosphere Atmosphere Atmosphere->Oxidation Oxygen promotes Container Container Type Evaporation Evaporation Container->Evaporation Improper seal increases Thiol_Group Thiol (-SH) Group Thiol_Group->Oxidation Susceptible to Volatility Volatility Volatility->Evaporation Prone to Stability Long-Term Stability Oxidation->Stability Reduces Evaporation->Stability Reduces

Caption: Factors influencing the long-term stability of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Mercapto-3-Methyl-1-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-mercapto-3-methyl-1-hexanol, a volatile thiol with significant sensory impact in various matrices, presents a considerable analytical challenge. Its low concentration, high reactivity, and volatility necessitate robust and validated analytical methods. This guide provides an objective comparison of the two primary analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct comparative studies for this specific analyte are limited, this guide synthesizes available data for closely related volatile thiols to provide a comprehensive overview of method performance, supported by detailed experimental protocols.

Methodology Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both techniques typically require a derivatization step to enhance the stability and detectability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For thiols like this compound, derivatization is essential to improve volatility and thermal stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for analytes in complex matrices. Derivatization for LC-MS/MS aims to improve ionization efficiency and chromatographic retention.

The following tables summarize the typical performance characteristics of validated GC-MS and LC-MS/MS methods for the analysis of volatile thiols, which can be considered indicative for this compound.

Table 1: Performance Comparison of GC-MS and LC-MS/MS Methods for Volatile Thiol Analysis

ParameterGC-MS with DerivatizationLC-MS/MS with Derivatization
Limit of Detection (LOD) 1 - 10 ng/L0.1 - 5 ng/L
Limit of Quantification (LOQ) 5 - 30 ng/L0.5 - 15 ng/L
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Accuracy/Recovery (%) 80 - 120%85 - 115%

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for volatile thiol analysis and should be validated for the specific application of quantifying this compound.

Protocol 1: GC-MS Analysis with Pentafluorobenzyl Bromide (PFBBr) Derivatization

This method involves the derivatization of the thiol group with PFBBr, followed by extraction and analysis by GC-MS.

1. Sample Preparation and Derivatization:

  • To 10 mL of sample (e.g., wine, biological fluid), add an appropriate internal standard (e.g., deuterated this compound).

  • Add 1 mL of a 100 mM solution of PFBBr in acetone.

  • Add 1 mL of a 1 M sodium carbonate buffer (pH 10).

  • Vortex the mixture for 1 minute and incubate at 60°C for 30 minutes.

2. Extraction:

  • After cooling to room temperature, add 2 mL of hexane (B92381) and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

3. GC-MS Instrumental Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C (splitless mode).

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PFBBr derivative of this compound.

Protocol 2: LC-MS/MS Analysis with 4,4'-dithiodipyridine (DTDP) Derivatization

This method utilizes the reaction of the thiol with DTDP to form a stable derivative suitable for LC-MS/MS analysis.

1. Sample Preparation and Derivatization:

  • To 1 mL of sample, add an internal standard.

  • Add 100 µL of a 10 mM solution of DTDP in acetonitrile.

  • Vortex and let the reaction proceed for 15 minutes at room temperature.

2. Sample Clean-up (Optional, if required):

  • Perform Solid-Phase Extraction (SPE) using a C18 cartridge to remove matrix interferences.

  • Condition the cartridge with methanol (B129727) and water.

  • Load the sample, wash with water, and elute the derivative with methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

3. LC-MS/MS Instrumental Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the DTDP derivative of this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis GC-MS Analysis Sample Sample (10 mL) + Internal Standard Reagents PFBBr + Buffer Incubation Vortex & Incubate (60°C, 30 min) Reagents->Incubation Hexane Add Hexane & Vortex Incubation->Hexane Centrifuge Centrifuge Hexane->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Injection Inject into GC-MS Collect->Injection Data Data Acquisition (SIM) Injection->Data

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_cleanup Optional Clean-up cluster_analysis LC-MS/MS Analysis Sample Sample (1 mL) + Internal Standard Reagent Add DTDP Reaction Vortex & React (15 min, RT) Reagent->Reaction SPE Solid-Phase Extraction (C18) Reaction->SPE If needed Injection Inject into LC-MS/MS Reaction->Injection Direct Evap Evaporate & Reconstitute SPE->Evap Evap->Injection Data Data Acquisition (MRM) Injection->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

A Comparative Analysis of 3-Mercapto-3-methyl-1-hexanol and Other Potent Volatile Thiols

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, volatile thiols are a class of organic compounds renowned for their potent aroma profiles, often detectable by the human nose at exceptionally low concentrations. This guide provides a detailed comparison of 3-Mercapto-3-methyl-1-hexanol with other significant volatile thiols, namely 3-mercaptohexan-1-ol, 4-mercapto-4-methylpentan-2-one, and 2-furfurylthiol. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive overview of their chemical properties, sensory characteristics, and analytical methodologies.

Comparative Overview of Volatile Thiols

Volatile thiols are characterized by a sulfhydryl (-SH) group attached to a carbon atom. Their high volatility and extremely low odor thresholds make them key contributors to the aroma of a wide variety of foods and beverages, including wine, coffee, and tropical fruits.[1][2][3] The subtle differences in their chemical structures can lead to vastly different scent perceptions.

This compound is a primary alcohol and a tertiary thiol.[4] It is recognized as a key odor component in human axillary sweat.[4] While its specific odor detection threshold is not widely published, it is consistently described as a potent odorant with a very low detection threshold.[1] Its aroma is often characterized by passion fruit and black currant notes.

3-Mercaptohexan-1-ol (3MH) is a well-studied volatile thiol, particularly for its contribution to the characteristic aromas of Sauvignon blanc wines, imparting notes of grapefruit and passion fruit.[5]

4-Mercapto-4-methylpentan-2-one (4MMP) , often referred to as "cat ketone," is another crucial aroma compound in Sauvignon blanc wines and is also found in blackcurrants.[5][6] It is known for its boxwood, blackcurrant, and, at higher concentrations, cat urine-like aroma.[5][6]

2-Furfurylthiol (FFT) is a primary component of the aroma of roasted coffee, possessing a characteristic coffee-like and caramellic-burnt scent at low concentrations.[7]

The following table summarizes the key quantitative data for these selected volatile thiols for easy comparison.

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor Detection Threshold (ng/L in water, unless specified)Aroma Description
This compound C₇H₁₆OS148.27[8]~220.55 (est.)[9]Very Low[1]Passion fruit, black currant, green fruity
3-Mercaptohexan-1-ol (3MH) C₆H₁₄OS134.24[10]198 (est.), 25060[3]Grapefruit, passion fruit, tropical fruit
4-Mercapto-4-methylpentan-2-one (4MMP) C₆H₁₂OS132.221740.8[5]Boxwood, blackcurrant, catty[5][6]
2-Furfurylthiol (FFT) C₅H₆OS114.17[7]155[7]0.4 (in coffee)[3]Roasted coffee, caramellic-burnt, sweet[7]

Experimental Protocols

Accurate analysis of volatile thiols is challenging due to their low concentrations and high reactivity. The following sections detail established methodologies for their quantification and the assessment of their antioxidant properties.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Thiols in Wine

This protocol outlines a common method for the analysis of volatile thiols in a wine matrix, involving derivatization to enhance stability and detectability.

1. Sample Preparation and Derivatization:

  • To 10 mL of wine in a glass vial, add an internal standard solution (e.g., deuterated analogues of the target thiols).

  • Add 20 mg of EDTA disodium (B8443419) salt to chelate metal ions that can catalyze thiol oxidation.

  • To capture free thiols, add 200 µL of a 10 mM solution of 4,4'-dithiodipyridine (DTDP) and allow the reaction to proceed for 30 minutes at room temperature. This forms stable disulfide derivatives.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 6 mL of methanol (B129727) followed by 6 mL of deionized water.

  • Load the derivatized wine sample onto the cartridge.

  • Wash the cartridge with 12 mL of 50% methanol to remove interfering compounds.

  • Dry the cartridge under a stream of nitrogen for 5 minutes.

  • Elute the thiol derivatives with 3 mL of methanol.

3. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C.

  • Reconstitute the dried residue in 200 µL of 10% ethanol (B145695) for GC-MS analysis.

4. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector.

  • Column: A polar capillary column such as a Zebron ZB-FFAP (30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL of the reconstituted sample in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 100°C at 25°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 250°C at 12°C/min, hold for 5 minutes.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification of target thiol derivatives.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay for Thiols

The CUPRAC assay measures the antioxidant capacity of a sample by observing the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex, which has a strong absorbance at 450 nm.[2][7] This method is effective for measuring thiol-containing antioxidants.[7]

1. Reagent Preparation:

  • CUPRAC Reagent A (Copper(II) chloride solution): Prepare a 1.0 x 10⁻² M solution of CuCl₂·2H₂O in water.

  • CUPRAC Reagent B (Neocuproine solution): Prepare a 7.5 x 10⁻³ M solution of neocuproine (B1678164) in 96% ethanol.

  • CUPRAC Reagent C (Ammonium acetate (B1210297) buffer): Prepare a 1.0 M ammonium (B1175870) acetate buffer and adjust the pH to 7.0.

  • Standard: Prepare a stock solution of a reference antioxidant such as Trolox or glutathione.

2. Assay Procedure:

  • In a test tube, mix 1 mL of CUPRAC Reagent A, 1 mL of CUPRAC Reagent B, and 1 mL of CUPRAC Reagent C.

  • Add x mL of the thiol-containing sample and (1.1 - x) mL of deionized water to bring the total volume to 4.1 mL.

  • Incubate the mixture at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 450 nm against a reagent blank.

  • Construct a calibration curve using the standard antioxidant to determine the antioxidant capacity of the sample, expressed as Trolox equivalents.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key antioxidant pathway and a typical experimental workflow.

Glutathione_Antioxidant_Cycle cluster_ROS_Generation Oxidative Stress cluster_GSH_System Glutathione System ROS Reactive Oxygen Species (ROS) GSH Reduced Glutathione (GSH) ROS->GSH Oxidation GPx Glutathione Peroxidase (GPx) ROS->GPx GSSG Oxidized Glutathione (GSSG) GSH->GSSG 2 GSH GSSG->GSH Reduction GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG Catalyzes oxidation GR->GSH Catalyzes reduction NADP NADP+ GR->NADP NADPH NADPH NADPH->GR e- donor

Caption: The Glutathione Antioxidant Cycle.

GCMS_Workflow start Wine Sample derivatization Derivatization with DTDP start->derivatization spe Solid-Phase Extraction (SPE) (C18 Cartridge) derivatization->spe concentration Evaporation & Reconstitution spe->concentration injection GC-MS Injection concentration->injection separation Gas Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis & Quantification detection->analysis

Caption: GC-MS Analysis Workflow for Volatile Thiols.

References

A Tale of Two Scents: The Dichotomy of 3-Mercapto-3-methyl-1-hexanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive sensory comparison of the (R)- and (S)-enantiomers of 3-mercapto-3-methyl-1-hexanol reveals a stark contrast in their olfactory profiles, highlighting the profound impact of stereochemistry on odor perception. While the (R)-enantiomer is characterized by a pleasant fruity and grapefruit-like aroma, its (S)-counterpart presents a much different, pungent onion and sweat-like scent.

This guide provides a detailed examination of the sensory properties of these two enantiomers, supported by available data and standardized experimental methodologies. This information is particularly valuable for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, as well as drug development, where understanding the relationship between molecular structure and sensory perception is paramount.

Quantitative Sensory Data

The following table summarizes the qualitative sensory descriptors that have been consistently reported for each enantiomer.

EnantiomerOdor Descriptors
(R)-3-mercapto-3-methyl-1-hexanol Fruity, Grapefruit-like[1]
(S)-3-mercapto-3-methyl-1-hexanol Onion-like, Sweaty[1]

It is important to note that the (S)-enantiomer has been identified as a significant contributor to human axillary sweat odor.

Experimental Protocols

The sensory analysis of chiral compounds like this compound is primarily conducted using Gas Chromatography-Olfactometry (GC-O). This technique separates the volatile compounds in a sample, and as they exit the gas chromatograph, they are assessed by a trained sensory panel.

Detailed Methodology: Gas Chromatography-Olfactometry (GC-O)

1. Sample Preparation:

  • Pure enantiomers of (R)- and (S)-3-mercapto-3-methyl-1-hexanol are diluted to appropriate concentrations in a suitable solvent, such as ethanol (B145695) or propylene (B89431) glycol. A series of dilutions is prepared to determine the odor threshold.

2. Gas Chromatography (GC) Conditions:

  • Injector: A split/splitless injector is typically used. For high-concentration samples, a split injection is employed to prevent column overload. For trace analysis, a splitless injection is used to maximize the transfer of the analyte to the column.

  • Column: A chiral capillary column is essential for the separation of the enantiomers. A common choice is a column coated with a cyclodextrin-based stationary phase.

  • Oven Temperature Program: A temperature program is developed to ensure the effective separation of the enantiomers from each other and from any impurities. This typically involves an initial low temperature, followed by a gradual ramp to a higher final temperature.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.

3. Olfactometry (O) Port:

  • The effluent from the GC column is split between a chemical detector (such as a Flame Ionization Detector or a Mass Spectrometer) and an olfactometry port.

  • The olfactometry port is a heated transfer line that delivers the GC effluent to a sniffing cone, where a trained panelist can assess the odor.

  • Humidified air is mixed with the effluent at the sniffing port to prevent the drying of the panelist's nasal passages.

4. Sensory Evaluation:

  • Panelist Training: A panel of trained assessors is selected based on their olfactory acuity and their ability to describe and rate odors consistently.

  • Odor Assessment: As each enantiomer elutes from the GC, the panelist records the time of elution, the perceived odor quality (descriptors), and the odor intensity.

  • Threshold Determination: The odor threshold is determined using methods such as the triangle odor bag method or by presenting a series of decreasing concentrations until the panelist can no longer detect the odor.

5. Data Analysis:

  • The retention times of the odor events are matched with the peaks on the chromatogram from the chemical detector to confirm the identity of the odor-active compound.

  • The odor descriptors and intensity ratings are compiled and analyzed to create a sensory profile for each enantiomer.

Experimental Workflow

The following diagram illustrates the typical workflow for the sensory comparison of the (R)- and (S)-enantiomers of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_o Gas Chromatography-Olfactometry (GC-O) cluster_data_analysis Data Analysis cluster_output Output start Start: Obtain pure (R)- and (S)-enantiomers dilution Prepare serial dilutions in a suitable solvent start->dilution injection Inject sample onto chiral GC column dilution->injection separation Separation of enantiomers injection->separation splitting Effluent splitting separation->splitting detection Chemical Detection (FID/MS) splitting->detection olfactometry Olfactory Detection (Sniffing Port) splitting->olfactometry correlation Correlate retention times with odor events detection->correlation olfactometry->correlation profiling Develop sensory profiles for each enantiomer correlation->profiling threshold Determine odor thresholds profiling->threshold guide Publish Comparison Guide threshold->guide signaling_pathway cluster_reception Odorant Reception cluster_transduction Signal Transduction Cascade cluster_transmission Signal Transmission odorant Odorant Molecule ((R)- or (S)-enantiomer) or_node Olfactory Receptor (OR) on Olfactory Sensory Neuron odorant->or_node Binding g_protein G-protein Activation or_node->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp cAMP Production ac->camp cng Opening of Cyclic Nucleotide-Gated (CNG) Channels camp->cng influx Influx of Na+ and Ca2+ cng->influx depolarization Depolarization of Neuron influx->depolarization action_potential Action Potential Generation depolarization->action_potential olfactory_bulb Signal to Olfactory Bulb in Brain action_potential->olfactory_bulb perception Odor Perception olfactory_bulb->perception

References

Cross-validation of different quantification techniques for 3-MERCAPTO-3-METHYL-1-HEXANOL

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 3-Mercapto-3-methyl-1-hexanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound (3M3MH1H), a potent volatile thiol. The accurate measurement of this compound is critical in various fields, including food and beverage science, where it acts as a key aroma contributor, and in biomedical research, due to its role in human metabolic processes.[1] The primary challenges in its quantification stem from its high reactivity, low molecular weight, and typically trace concentrations in complex matrices.[2]

This document outlines the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting experimental protocols and comparative performance data to aid researchers in selecting the most suitable technique for their specific application.

Overview of Quantification Techniques

The two predominant methods for the sensitive and selective quantification of 3M3MH1H are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for analyzing volatile compounds. For thiols like 3M3MH1H, a derivatization step is typically required to increase volatility and improve chromatographic performance.[3][4] This method offers high sensitivity and selectivity, particularly when coupled with specific detectors or advanced MS techniques.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In recent years, LC-based methods have emerged as powerful alternatives.[2] These methods can often analyze thiols directly or with derivatization aimed at enhancing ionization efficiency rather than volatility.[3] LC-MS/MS is particularly advantageous for analyzing less volatile thiol precursors and can offer high throughput and sensitivity.[6][7]

Experimental Methodologies

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the conversion of the thiol into a less polar, more volatile derivative, making it amenable to GC analysis. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for this purpose.[3][5]

Experimental Protocol:

  • Sample Preparation (Extractive Alkylation):

    • To a 40 mL sample (e.g., wine, buffered solution), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform an extractive alkylation by adding a solution of PFBBr in a suitable organic solvent (e.g., dichloromethane). This reaction converts the thiol to a PFB derivative.[5]

    • The presence of a phase-transfer catalyst, such as 18-crown-6-ether, can accelerate the derivatization process.[5]

    • After reaction, the organic layer containing the derivatized analyte is separated.

  • Concentration & Reconstitution:

    • The organic extract is carefully evaporated to dryness under a gentle stream of nitrogen.

    • The dried residue is reconstituted in a small volume of a suitable solvent prior to analysis.

  • GC-MS Analysis:

    • Injection: Introduce the sample into the GC system via a splitless injection at a high temperature (e.g., 250 °C).[5]

    • Separation: Utilize a low-polarity capillary column (e.g., DB-5, 30 m × 0.25 mm × 0.5 μm) for chromatographic separation.[5]

    • Detection: Employ a mass spectrometer, often in Negative Ion Chemical Ionization (NICI-MS) mode for PFB derivatives, which provides excellent sensitivity.[5] Alternatively, standard Electron Impact (EI-MS) can be used.[5]

    • Quantification: Monitor specific ions for the derivatized 3M3MH1H and the internal standard to construct a calibration curve and determine the concentration in the original sample.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly effective for quantifying both the free thiol and its non-volatile precursors, often with minimal sample preparation. Stable Isotope Dilution Analysis (SIDA) is frequently employed for maximum accuracy.[1][6]

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Add a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled 3M3MH1H) to the sample.[1]

    • Condition an SPE cartridge (e.g., reversed-phase) appropriate for the matrix.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Chromatography: Perform separation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6]

    • Ionization: Utilize an Electrospray Ionization (ESI) source, which is effective for ionizing thiols.[3] Derivatization can be used to boost the ESI response, but is not always necessary.

    • Detection: Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and monitoring for a characteristic product ion after fragmentation, providing very high selectivity and sensitivity.

    • Quantification: The ratio of the analyte peak area to the internal standard peak area is used for quantification, correcting for matrix effects and procedural losses.[1]

Performance Comparison

The choice of method depends on the specific requirements of the analysis, such as the need to measure precursors, desired sensitivity, and available instrumentation.

ParameterGC-MS with DerivatizationLC-MS/MS with SIDA
Target Analytes Primarily volatile free thiolsFree thiols and non-volatile precursors (e.g., cysteine or glutathione (B108866) conjugates)[6][7]
Sample Prep More complex (derivatization, extraction, evaporation)[5]Often simpler (e.g., SPE)[1]
Sensitivity (LOD/LOQ) Very high (sub-ng/L to low ng/L)[3][5]Exceptionally high (can reach sub-ng/L levels)[1]
Selectivity High, especially with NICI-MS[5]Very high due to MRM transitions
Accuracy/Precision Good, but can be affected by derivatization efficiencyExcellent, especially with Stable Isotope Dilution Analysis (SIDA)[1]
Throughput Lower, due to longer run times and sample prepPotentially higher
Matrix Effects Can be significant, managed by cleanup and internal standardsCan be significant, effectively corrected by co-eluting isotopic internal standards[1]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are typical and can vary based on the specific instrument and matrix.

Visualized Workflows and Comparisons

To better illustrate the processes and choices involved, the following diagrams have been generated.

Gworkflow General Experimental Workflow for Thiol Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (e.g., Wine, Biofluid) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Extraction / Cleanup (e.g., SPE, LLE) IS_Addition->Extraction Deriv Derivatization (Optional, Method-Dependent) Extraction->Deriv Analysis Chromatographic Separation (GC or LC) Deriv->Analysis Detection Mass Spectrometric Detection (MS or MS/MS) Analysis->Detection Quant Data Processing & Quantification Detection->Quant

Caption: A generalized workflow for the quantification of 3M3MH1H.

Gcomparison Side-by-Side Technique Comparison Topic Quantification of 3M3MH1H GCMS GC-MS with Derivatization Pros: • Excellent for volatile compounds • High sensitivity (sub-ng/L) • High selectivity with NICI-MS Cons: • Derivatization step required • Can be time-consuming • Less suitable for non-volatile precursors Topic->GCMS LCMS LC-MS/MS Pros: • Analyzes free thiols & precursors • High accuracy with SIDA • Potentially higher throughput Cons: • Potential for matrix effects • Requires advanced MS/MS instrumentation • Mobile phase compatibility Topic->LCMS

Caption: Key pros and cons of GC-MS vs. LC-MS/MS for 3M3MH1H analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques capable of achieving the low detection limits required for the quantification of this compound.

  • GC-MS with derivatization is a robust and highly sensitive method, particularly well-suited for dedicated analysis of the volatile free thiol. Its main drawback is the need for a potentially time-consuming derivatization step.[5]

  • LC-MS/MS, especially when paired with Stable Isotope Dilution Analysis, offers exceptional accuracy and the significant advantage of being able to simultaneously quantify 3M3MH1H and its non-volatile precursors.[6][7] This makes it the method of choice for comprehensive studies of thiol biogenesis and metabolism.

The selection of the optimal technique should be guided by the specific research question, the nature of the analytes of interest (free thiol vs. precursors), and the analytical instrumentation available.

References

A Comparative Guide to the Measurement of 3-Mercapto-3-methyl-1-hexanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of analytical methodologies for the quantification of the potent aroma compound 3-mercapto-3-methyl-1-hexanol is presented. This guide provides a comparative overview of common analytical techniques, their performance metrics, and detailed experimental protocols relevant to its measurement in complex matrices.

This guide synthesizes performance data from various studies on analogous thiols to provide a comparative perspective on the expected efficacy of different analytical approaches for this compound. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by sample preparation steps like Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) and chemical derivatization.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for the quantification of this compound is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of various methods reported for the analysis of the related compound 3-mercaptohexan-1-ol (3MH), which can be considered indicative for this compound.

Analytical TechniqueSample PreparationDerivatization ReagentLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Reference
GC-MSPurge and Trap (PT)None---[1]
GC-MSHeadspace Solid-Phase Microextraction (HS-SPME)None---[1]
GC-MSSolid-Phase Extraction (SPE)None---[1]
GC-MSExtractive Alkylation, HS-SPMEPentafluorobenzyl bromide (PFBBr)1-90-109[2]
GC-MSSPEEthyl propiolate (ETP)---[3]
LC-MS/MSSPE-<0.5 µg/L (for precursors)--[4]
LC-MS/MS-4,4'-dithiodipyridine (DTDP)---[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the key analytical methods cited.

Protocol 1: GC-MS Analysis following Derivatization with Pentafluorobenzyl Bromide (PFBBr) and HS-SPME

This method involves the conversion of the thiol to a less volatile and more easily detectable derivative.[2]

  • Sample Preparation:

    • To a 40 mL wine sample, add an appropriate internal standard.

    • Adjust the pH of the sample to 12.

    • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to the sample.

    • Simultaneously extract the formed derivatives into an organic solvent (e.g., pentane-diethyl ether).

    • Evaporate the organic layer to dryness.

  • HS-SPME:

    • Reconstitute the dried extract in a suitable solvent.

    • Transfer the solution to a headspace vial.

    • Expose a SPME fiber to the headspace of the vial under controlled temperature and time to adsorb the volatile derivatives.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.

    • Separate the compounds on a suitable capillary column.

    • Detect and quantify the target derivative using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Protocol 2: LC-MS/MS Analysis of Thiol Precursors

This approach is used for the indirect quantification of thiols by measuring their non-volatile precursors.[4]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge with appropriate solvents.

    • Load the sample (e.g., grape juice or wine) onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the thiol precursors with a suitable solvent.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a high-performance liquid chromatography system.

    • Separate the precursors on a reversed-phase column using a gradient elution.

    • Detect and quantify the precursor molecules using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Analytical Workflow

A generalized workflow for the analysis of this compound, encompassing the key steps from sample collection to data analysis, is depicted below.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Wine, Beverage) InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Extraction (SPE, SPME, LLE) InternalStandard->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration Derivatization->Concentration GCMS GC-MS Concentration->GCMS Volatile Analytes LCMS LC-MS/MS Concentration->LCMS Non-Volatile Analytes Quantification Quantification GCMS->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

General workflow for this compound analysis.

References

A Comparative Analysis of 3-Mercapto-3-methyl-1-hexanol and 3-Mercaptohexan-1-ol in Wine Aroma

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of wine aroma, volatile thiols play a pivotal role in defining the characteristic bouquet of many varietals. Among these, 3-mercapto-3-methyl-1-hexanol (M3MH) and 3-mercaptohexan-1-ol (3MH) are significant contributors, imparting a range of fruity and complex notes. This guide provides a detailed comparison of these two compounds, offering insights into their chemical properties, aroma profiles, formation pathways, and analytical methodologies for researchers, scientists, and professionals in the field of drug development with an interest in flavor chemistry.

Chemical and Sensory Properties

Both M3MH and 3MH are chiral molecules, and their individual enantiomers exhibit distinct aroma characteristics. The sensory perception of these compounds is highly dependent on their concentration and the wine matrix.

Table 1: Comparison of Chemical and Sensory Properties

PropertyThis compound (M3MH)3-Mercaptohexan-1-ol (3MH)
Chemical Structure C₇H₁₆OSC₆H₁₄OS
Molar Mass 148.27 g/mol 134.24 g/mol
Aroma Profile (R)-enantiomer: Described as having grapefruit, passion fruit, and black currant notes with an onion-like nuance[1]. It is considered to enhance the natural, fruity character of exotic fruit flavors[1]. (S)-enantiomer: Exhibits herbaceous, agrestic, and green notes, and can also be perceived as sweaty or onion-like[1].(R)-enantiomer: Fruitier, with a zesty aroma reminiscent of grapefruit.[2] (S)-enantiomer: Smells more of passion fruit.[2] At higher concentrations, it can be described as having a "sweaty" aroma.
Sensory Threshold Data in a wine matrix is not readily available in published literature.(R)-enantiomer: 50 ng/L in a 12% alcohol/water solution.[2] (S)-enantiomer: 60 ng/L in a 12% alcohol/water solution.[2]
Typical Concentration in Wine Specific quantitative data across different wine varieties is not extensively documented in current literature.Can range from a few ng/L to over 18,000 ng/L in wines like Sauvignon Blanc.[3]

Formation Pathways in Grapes and Wine

The formation of these volatile thiols in wine is a complex process that begins with the presence of non-volatile precursors in the grape must. These precursors are then transformed by yeast during alcoholic fermentation.

3-Mercaptohexan-1-ol (3MH) Formation

The primary precursors of 3MH in grapes are S-cysteine and S-glutathione conjugates.[4] The biochemical pathway involves the cleavage of these non-volatile precursors by yeast enzymes, specifically β-lyases, to release the free, aromatic 3MH.

G cluster_grape In the Grape cluster_fermentation During Fermentation Hexenal Hexenal Glutathione_Conjugate S-Glutathionyl-hexan-1-ol (Glut-3MH) Hexenal->Glutathione_Conjugate Conjugation Glutathione Glutathione Glutathione->Glutathione_Conjugate Cysteine Cysteine Cysteine_Conjugate S-Cysteinyl-hexan-1-ol (Cys-3MH) Cysteine->Cysteine_Conjugate Glutathione_Conjugate->Cysteine_Conjugate Breakdown Yeast_Enzymes Yeast β-lyase Cysteine_Conjugate->Yeast_Enzymes 3MH 3-Mercaptohexan-1-ol (3MH) Yeast_Enzymes->3MH Cleavage

Formation pathway of 3-mercaptohexan-1-ol (3MH) in wine.
This compound (M3MH) Formation

The specific precursors and detailed biosynthetic pathway for M3MH in grapes and wine are not as well-elucidated as those for 3MH. However, it is understood that its formation also begins from odorless, non-volatile S-cysteine and S-glutathione conjugates present in the must, which are then cleaved by yeast enzymes during fermentation to release the volatile M3MH.[5]

G cluster_grape In the Grape cluster_fermentation During Fermentation Unknown_Precursor Precursor Molecule (e.g., from Mesityl Oxide) Conjugates Non-volatile S-conjugates Unknown_Precursor->Conjugates Conjugation Glutathione_Cysteine Glutathione / Cysteine Glutathione_Cysteine->Conjugates Yeast_Enzymes Yeast Enzymes (e.g., β-lyase) Conjugates->Yeast_Enzymes M3MH This compound (M3MH) Yeast_Enzymes->M3MH Cleavage G Wine_Sample Wine Sample Extraction Solid Phase Extraction (SPE) Wine_Sample->Extraction Derivatization Derivatization (e.g., with PFBBr) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

References

Efficacy of 3-MERCAPTO-3-METHYL-1-HEXANOL as a deodorant active ingredient

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Axillary malodor, commonly known as body odor, is primarily the result of the bacterial breakdown of odorless sweat components into volatile odorous compounds. A key contributor to this malodor is 3-mercapto-3-methyl-1-hexanol (3M3SH) , a potent thioalcohol characterized by a sulfury, onion-like scent.[1][2] It is crucial to understand that 3M3SH is not a deodorant active ingredient but rather a primary target for such ingredients. Deodorant and antiperspirant formulations are designed to prevent the formation of 3M3SH and other malodorous molecules through various mechanisms, including antimicrobial action, odor absorption, and sweat reduction.

This guide provides an objective comparison of the performance of common deodorant and antiperspirant active ingredients, supported by experimental data. It details the methodologies of key efficacy evaluation techniques and visualizes the underlying biochemical pathways and experimental workflows.

Comparison of Deodorant and Antiperspirant Active Ingredients

The efficacy of deodorant and antiperspirant active ingredients can be assessed through various methods, including sensory evaluation (olfactory assessment), microbiological assays (antimicrobial activity), and analytical techniques (quantification of volatile compounds). The following tables summarize the performance of several common active ingredients based on available data.

Table 1: Efficacy Based on Sensory Evaluation (Odor Reduction)

Sensory evaluation, or the "sniff test," is a common method to assess the in-vivo efficacy of deodorant products. Trained panelists evaluate and score the intensity of axillary malodor at different time points after product application.

Active IngredientConcentrationFormulationOdor Reduction DataStudy Reference
2-Methyl 5-cyclohexylpentanol Not specifiedRoll-on51.2% reduction at 6 hours; 47.9% at 24 hours; 45.8% at 48 hours[3]
Triclosan Not specifiedRoll-onSignificant reduction in body odor at 6 and 24 hours post-application[3]
Polyquaternium-16 (PQ-16) Not specifiedRoll-onSignificantly lower malodor scores compared to a commercial deodorant at 24 and 48 hours[4]
Sage (Salvia officinalis) Extract 600 µg/mLStickSignificant reduction in odor score compared to placebo at 2, 4, and 8 hours[5]
Hop (Humulus lupulus) Extract with Zinc Ricinoleate Not specifiedStickMean malodor score dropped from 6.28 to 1.8 after 8 hours[1]
Table 2: Antimicrobial Efficacy of Deodorant Ingredients

The antimicrobial activity of deodorant ingredients is a key factor in preventing the bacterial metabolism of sweat precursors into malodorous compounds. This is often quantified by the Zone of Inhibition (ZOI) and the Minimum Inhibitory Concentration (MIC).

Active IngredientTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)Study Reference
Triclosan Various skin flora-Not specified, but shown to have a significant impact on microbiome composition[3]
Quaternary Ammonium Salt & Lavender Extract Staphylococcus aureus, Corynebacterium spp.-MIC decreased with increasing lavender extract concentration[6]
Hop (Humulus lupulus) Extract Staphylococcus epidermidis9 mm (at 1.5 and 2 mg/mL)-[1]
Corynebacterium xerosis12-15 mm (at 1.5 and 2 mg/mL)-[1]
Salvia lanigera Poir Essential Oil Staphylococcus aureus-50 ± 0.4 µg/mL[1]
Staphylococcus epidermidis-12.5 µg/mL[1]
Tamarind Seed Coat Extract Staphylococcus aureusStrong inhibition, zone size increased with concentration-[7]
Table 3: Efficacy Based on Reduction of Volatile Malodorous Compounds (GC-MS Analysis)

Gas Chromatography-Mass Spectrometry (GC-MS) allows for the identification and quantification of specific volatile compounds responsible for malodor, providing an objective measure of a deodorant's efficacy in reducing their concentration.

Active IngredientFormulationReduction of Volatile CompoundsStudy Reference
Acetic Acid Bacterial (AAB) Extract Not specifiedSignificant reduction in aldehyde compounds[1]
Deodorant Cream (unspecified active) Cream26.6% to 77.0% reduction in malodorous acid content[1]

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Axillary Malodor Formation

The formation of 3M3SH and other volatile fatty acids (VFAs) in the axilla is a multi-step process involving the secretion of odorless precursors from apocrine glands and their subsequent biotransformation by the resident skin microbiota, particularly Staphylococcus and Corynebacterium species.[8][9]

cluster_0 Apocrine Gland cluster_1 Skin Surface precursors Odorless Precursors (e.g., Cys-Gly-3M3SH conjugate) bacteria Skin Microbiota (e.g., Staphylococcus spp.) precursors->bacteria Secretion enzyme Bacterial Enzymes (e.g., C-S Lyase) bacteria->enzyme Metabolism malodor Volatile Malodorous Compounds (e.g., this compound) enzyme->malodor Biotransformation

Caption: Formation of axillary malodor.

Experimental Workflow for Deodorant Efficacy Evaluation

The evaluation of deodorant efficacy typically involves a combination of sensory, microbiological, and analytical methods. The following diagram illustrates a general workflow.

cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Evaluation subject_selection Subject Selection & Washout Period baseline Baseline Axillary Samples (Swabs, Sweat Collection) subject_selection->baseline product_application Application of Test Deodorant and Placebo baseline->product_application sensory Sensory Evaluation (Sniff Test) product_application->sensory microbiological Microbiological Analysis (ZOI, MIC) product_application->microbiological analytical Analytical Chemistry (GC-MS) product_application->analytical

Caption: Deodorant efficacy testing workflow.

Experimental Protocols

Sensory Evaluation of Axillary Deodorancy (Sniff Test)

Objective: To quantitatively assess the intensity of human axillary odor to substantiate deodorant efficacy.

Methodology:

  • Panelist Selection and Training: A panel of trained "sniffers" is selected based on their olfactory acuity and ability to discriminate and scale odor intensity. They undergo training to recognize and rate the specific characteristics of axillary malodor on a standardized scale (e.g., a 0-5 or 0-10 point scale where 0 represents no odor and the maximum value represents very strong odor).[1][10]

  • Subject Selection: Test subjects are selected based on their typical level of axillary odor and must undergo a "washout" period where they refrain from using any deodorant or antiperspirant products.

  • Procedure:

    • A baseline odor evaluation is performed on each subject.

    • The test deodorant is applied to one axilla, and a placebo or control product is applied to the other.

    • At specified time intervals (e.g., 2, 4, 8, 24, 48 hours) after application, the trained panelists evaluate the odor intensity of each axilla.[5]

    • The odor scores for the treated and control axillae are recorded and statistically analyzed to determine the percentage of odor reduction.

Microbiological Assays

Objective: To evaluate the antimicrobial activity of deodorant active ingredients against key axillary bacteria.

  • A. Zone of Inhibition (ZOI)

    • Principle: This method assesses the ability of an antimicrobial agent to inhibit the growth of a microorganism on an agar (B569324) plate.

    • Procedure:

      • A petri dish containing a suitable agar medium is uniformly inoculated with a suspension of a target bacterium (e.g., Staphylococcus epidermidis, Corynebacterium xerosis).[1]

      • A sterile paper disc impregnated with the test deodorant active ingredient is placed on the surface of the agar.

      • The plate is incubated under appropriate conditions to allow bacterial growth.

      • The diameter of the clear zone around the disc where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

  • B. Minimum Inhibitory Concentration (MIC)

    • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid culture.

    • Procedure:

      • A series of dilutions of the deodorant active ingredient are prepared in a liquid growth medium.

      • Each dilution is inoculated with a standardized suspension of the target bacterium.

      • The cultures are incubated, and the lowest concentration of the active ingredient that shows no visible turbidity (bacterial growth) is recorded as the MIC.[1][11]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Objective: To identify and quantify the volatile organic compounds (VOCs) responsible for axillary malodor and to measure the reduction in their concentration following deodorant application.

Methodology:

  • Sample Collection: Volatile compounds from the axilla are collected using methods such as solid-phase microextraction (SPME) fibers, absorbent pads, or by direct headspace analysis.[2]

  • GC-MS Analysis:

    • The collected volatile compounds are introduced into the gas chromatograph, where they are separated based on their boiling points and affinity for the chromatographic column.

    • As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

    • By comparing the mass spectra to a library of known compounds, the individual volatile compounds contributing to the malodor can be identified.

    • The peak area of each compound on the chromatogram is proportional to its concentration, allowing for the quantification of the reduction in specific malodorous molecules like 3M3SH after deodorant treatment.[1]

References

The Scent and the Signal: Correlating Instrumental Analysis and Sensory Perception of 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and flavor scientists on bridging the gap between analytical measurements and human perception of a potent aroma compound.

3-Mercapto-3-methyl-1-hexanol (3M3MH1H) is a potent, sulfur-containing organic compound that significantly influences the aroma profile of various foods and beverages, even at trace concentrations.[1] Its complex aroma is often described with a range of savory and fruity notes, including "meaty," "brothy," "roasted," and even "catty" characteristics, sometimes accompanied by subtle "cooked leek" and "grapefruit" undertones.[2] For researchers, scientists, and professionals in product development, understanding the relationship between the quantifiable presence of 3M3MH1H and its perception by the human senses is critical for quality control, product formulation, and flavor chemistry research.

This guide provides a comparative overview of the instrumental analysis and sensory perception of 3M3MH1H and related varietal thiols, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the correlation between the concentration of 3SH, as determined by Gas Chromatography-Mass Spectrometry (GC-MS), and the intensity of various aroma descriptors as rated by a trained sensory panel using the Rate-All-That-Apply (RATA) method in South African Colombard wines.

Sensory DescriptorConcentration of 3-sulfanylhexan-1-ol (ng/L)Pearson's Correlation Coefficient (r)p-value
Guava Range observed in 12 wines0.58 p < 0.05
Passion Fruit Range observed in 12 wines0.62 p < 0.05
Gooseberry Range observed in 12 wines0.45n.s.
Sweat Range observed in 12 wines0.51n.s.
Overall Tropical Range observed in 12 wines0.65 p < 0.05

n.s. = not significant

Sensory Thresholds of Key Varietal Thiols:

CompoundSensory Threshold (ng/L) in model wine
3-sulfanylhexan-1-ol (3SH)60
3-sulfanylhexyl acetate (B1210297) (3SHA)4.2
4-methyl-4-sulfanylpentan-2-one (4MSP)0.8

Experimental Protocols

Instrumental Analysis: Quantification of Varietal Thiols by GC-MS

This protocol is based on the method for analyzing varietal thiols in wine, which involves derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Derivatization:

  • To 10 mL of wine, add a known concentration of an internal standard (e.g., deuterated 3-sulfanylhexan-1-ol).

  • Add a derivatizing agent, such as ethyl propiolate (ETP), to convert the thiols into more stable and less volatile derivatives.

  • The reaction is allowed to proceed for a specific time under controlled temperature and pH conditions.

2. Solid Phase Microextraction (SPME):

  • A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace of the derivatized sample.

  • The fiber adsorbs the volatile thiol derivatives.

  • The extraction is carried out for a defined period at a constant temperature with agitation to ensure equilibrium is reached.

3. GC-MS Analysis:

  • The SPME fiber is thermally desorbed in the heated injector of the gas chromatograph.

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for separating volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 5°C/min to 150°C, and a second ramp of 20°C/min to 250°C, held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

    • Quantification: Based on the peak areas of the target thiol derivatives relative to the internal standard.

Sensory Perception Analysis: Rate-All-That-Apply (RATA)

This method allows a trained panel to evaluate the intensity of multiple sensory attributes of a product.

1. Panelist Training:

  • A panel of 8-12 individuals is trained to recognize and rate the intensity of specific aroma descriptors relevant to the product being tested (e.g., "guava," "passion fruit," "sweaty").

  • Reference standards for each attribute are provided to calibrate the panelists.

2. Sample Evaluation:

  • Wine samples are presented to the panelists in a controlled environment (odor-free, individual booths).

  • Samples are served at a standardized temperature in coded glasses.

  • Panelists are instructed to rate the intensity of all applicable descriptors on a continuous scale (e.g., a 10-cm line scale anchored from "not perceived" to "very intense").

3. Data Analysis:

  • The intensity ratings for each descriptor are collected from all panelists.

  • Statistical analysis, such as Analysis of Variance (ANOVA) and Pearson's correlation, is used to determine significant differences between samples and to correlate the sensory data with the instrumental measurements.

Visualizing the Correlation Workflow

The following diagrams illustrate the key workflows in correlating instrumental analysis with sensory perception.

experimental_workflow Experimental Workflow for Instrumental and Sensory Analysis cluster_instrumental Instrumental Analysis (GC-MS) cluster_sensory Sensory Perception (RATA) sample_prep Sample Preparation & Derivatization spme SPME sample_prep->spme gcms GC-MS Analysis spme->gcms quant Quantification of Thiol Concentration gcms->quant correlation Correlation Analysis quant->correlation panel_training Panelist Training sample_eval Sample Evaluation panel_training->sample_eval data_collection Intensity Rating Collection sample_eval->data_collection data_collection->correlation caption Figure 1. Workflow from sample analysis to correlation.

Figure 1. Workflow from sample analysis to correlation.

signaling_pathway Logical Pathway of Aroma Perception and Analysis cluster_instrumental_path Instrumental Detection cluster_sensory_path Sensory Perception compound This compound in Product Matrix extraction Extraction & Derivatization compound->extraction volatilization Volatilization from Matrix compound->volatilization separation Chromatographic Separation (GC) extraction->separation detection Mass Spectrometric Detection (MS) separation->detection instrumental_data Quantitative Data (ng/L) detection->instrumental_data correlation_node Correlation instrumental_data->correlation_node olfactory_reception Olfactory Receptor Binding volatilization->olfactory_reception neural_signal Neural Signal Transduction olfactory_reception->neural_signal sensory_data Perceived Aroma Intensity neural_signal->sensory_data sensory_data->correlation_node caption_pathway Figure 2. Parallel pathways of instrumental and sensory analysis.

References

A Comparative Guide to the Extraction of Polyfunctional Mercaptans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polyfunctional mercaptans is critical. These highly reactive and often odorous compounds play significant roles in various fields, from the aroma profiles of food and beverages to their impact on the stability and efficacy of pharmaceuticals. The choice of extraction method is a pivotal step in the analytical workflow, directly influencing the accuracy, sensitivity, and reproducibility of results.

This guide provides a comparative overview of the most common extraction techniques for polyfunctional mercaptans: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Headspace Solid-Phase Microextraction (HS-SPME). We present a summary of their quantitative performance, detailed experimental protocols, and a discussion of their respective advantages and limitations to assist in selecting the optimal method for your research needs.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance indicators for the different extraction methods based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in matrices, specific polyfunctional mercaptans analyzed, and analytical instrumentation used.

Extraction MethodAnalyte(s)MatrixRecovery (%)RSD (%)Limit of Detection (LOD) (ng/L)Reference
Solid-Phase Extraction (SPE) 4-mercapto-4-methyl-2-pentanone (4-MMP), 3-mercaptohexanol (3-MH), 3-mercaptohexyl acetate (B1210297) (3-MHA)Wine90-1095-110.9 (4-MMP), 1 (3-MH), 17 (3-MHA)[1][2]
2-methyl-3-furanthiol (MF), 2-furfurylthiol (FFT), 4-MMP, 3-MHA, 3-MHWine-1-200.2 (MF), 0.1 (FFT), 0.1 (MP), 0.3 (MHA), 2 (MH)[3]
Six polyfunctional thiols including 4MSP, 3S4MP, 3SHHops & Beer74-100 (Hops), 79-113 (Beer)2.8-8.4Below odor thresholds[4][5]
Four non-furan thiols and two furan (B31954) thiolsRed Wine87-101 (non-furan), 35-49 (furan)--[6]
Liquid-Liquid Extraction (LLE) General mercaptansHydrocarbon streams---[7][8]
Polycyclic Aromatic Hydrocarbons (PAHs)Water60-105<150.6-21[9]
Headspace Solid-Phase Microextraction (HS-SPME) Volatile sulfur compoundsWineAcceptableAcceptable0.05-10 µg/L[10]
19 sulfur compoundsFruit Brandy---[11][12]
4-MMP, 3-MH, 3-MHA (after extractive alkylation)Wine90-1095-110.9 (4-MMP), 1 (3-MH), 17 (3-MHA)[1][2]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. It is crucial to optimize these protocols for specific applications and matrices.

Solid-Phase Extraction (SPE) with Derivatization

This method is widely used for the analysis of polyfunctional mercaptans in complex matrices like wine and beer. Derivatization is often essential to stabilize the reactive thiol group.

Materials:

  • SPE cartridges (e.g., Ag+ SPE cartridge or divinylbenzene-based)

  • Sample (e.g., 20 mL of beer)

  • Internal standard solution

  • Sodium chloride (NaCl)

  • Dichloromethane (B109758)

  • Acetonitrile

  • Elution solvent (e.g., 10 g/L thioglycerol in dichloromethane)

  • Derivatizing agent (e.g., PFBBr)

Procedure:

  • Sample Preparation: To a 50 mL glass centrifuge tube, add 6 g of NaCl, 20 mL of beer, 20 mL of dichloromethane, and 20 µL of the internal standard solution. Shake the mixture for 15 minutes. After centrifugation at 1800 x g for 15 minutes, collect the organic phase.[13]

  • SPE Cartridge Conditioning: Condition a silver ion SPE cartridge with 6 mL of dichloromethane.[13]

  • Sample Loading: Load the beer extract onto the conditioned SPE cartridge at a flow rate of 2 mL/min.[13]

  • Washing: Rinse the cartridge sequentially with 10 mL of dichloromethane and 20 mL of acetonitrile.[13]

  • Elution: Reverse the cartridge and elute the polyfunctional thiols with 6 mL of 10 g/L thioglycerol in dichloromethane at a flow rate of 0.66 mL/min.[13]

  • Derivatization (In-Cartridge): For in-cartridge derivatization, after sample loading and washing, pass a solution of pentafluorobenzyl bromide (PFBBr) and a strong base through the cartridge. Allow the reaction to proceed for a set time (e.g., 20 minutes at room temperature).[3]

  • Final Elution: Elute the derivatized thiols with an appropriate solvent.

  • Analysis: The eluate is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid-Liquid Extraction (LLE)

LLE is a classical extraction technique based on the differential solubility of analytes between two immiscible liquid phases. While extensively used in the petroleum industry for mercaptan removal, its application for trace-level quantification of polyfunctional mercaptans in complex aqueous matrices can be challenging due to emulsion formation and lower selectivity compared to SPE.[14][15]

Materials:

  • Sample containing mercaptans

  • Immiscible organic solvent (e.g., dichloromethane, hexane)

  • Aqueous phase (e.g., water, buffer solution)

  • Separatory funnel

Procedure:

  • Sample and Solvent Addition: Place the aqueous sample in a separatory funnel. Add a specific volume of an immiscible organic solvent.

  • Extraction: Stopper the funnel and shake vigorously for a set period to allow for the partitioning of the mercaptans into the organic phase.

  • Phase Separation: Allow the layers to separate.

  • Collection: Drain the organic layer containing the extracted mercaptans.

  • Drying and Concentration: The organic extract is typically dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated before analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds, including many polyfunctional mercaptans.

Materials:

  • SPME fiber assembly with an appropriate coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • Heating and agitation unit (optional but recommended)

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the sample into a headspace vial. For liquid samples, the addition of salt (e.g., NaCl) can improve the extraction efficiency of polar analytes.[16]

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Allow the sample to equilibrate at a specific temperature (e.g., 35°C) for a set time (e.g., 30 minutes) to allow the volatile mercaptans to partition into the headspace.[12]

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of the analytes onto the fiber coating.[12]

  • Desorption and Analysis: Retract the fiber and introduce it into the hot injector of a GC-MS system, where the trapped analytes are thermally desorbed and analyzed.

Mandatory Visualization

experimental_workflow cluster_spe Solid-Phase Extraction (SPE) cluster_hs_spme Headspace Solid-Phase Microextraction (HS-SPME) cluster_lle Liquid-Liquid Extraction (LLE) spe_sample_prep Sample Preparation (e.g., LLE pre-extraction) spe_conditioning Cartridge Conditioning spe_sample_prep->spe_conditioning spe_loading Sample Loading spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution spe_derivatization Derivatization (optional) spe_elution->spe_derivatization spe_analysis GC-MS/LC-MS Analysis spe_derivatization->spe_analysis hs_spme_sample_prep Sample Preparation (Vialing, Salting) hs_spme_equilibration Equilibration (Heating & Agitation) hs_spme_sample_prep->hs_spme_equilibration hs_spme_extraction Headspace Extraction hs_spme_equilibration->hs_spme_extraction hs_spme_desorption Thermal Desorption hs_spme_extraction->hs_spme_desorption hs_spme_analysis GC-MS Analysis hs_spme_desorption->hs_spme_analysis lle_mixing Mixing of Immiscible Phases lle_partitioning Analyte Partitioning lle_mixing->lle_partitioning lle_separation Phase Separation lle_partitioning->lle_separation lle_collection Organic Phase Collection lle_separation->lle_collection lle_concentration Drying & Concentration lle_collection->lle_concentration lle_analysis GC-MS/LC-MS Analysis lle_concentration->lle_analysis

Caption: Experimental workflows for the extraction of polyfunctional mercaptans.

logical_comparison SPE Solid-Phase Extraction (SPE) High_Selectivity High Selectivity SPE->High_Selectivity High_Recovery High Recovery SPE->High_Recovery Good_Reproducibility Good Reproducibility SPE->Good_Reproducibility Low_LOD Low Limits of Detection SPE->Low_LOD Automation_Friendly Automation Friendly SPE->Automation_Friendly LLE Liquid-Liquid Extraction (LLE) Prone_to_Emulsions Prone to Emulsions LLE->Prone_to_Emulsions HS_SPME Headspace SPME (HS-SPME) HS_SPME->Low_LOD Solvent_Free Solvent-Free HS_SPME->Solvent_Free HS_SPME->Automation_Friendly Volatile_Analytes Ideal for Volatile Analytes HS_SPME->Volatile_Analytes

Caption: Logical comparison of key attributes of extraction methods.

References

Unraveling Structure-Activity Relationships: A Comparative Guide to QSAR of Mercapto-Alcohols and Related Thiol-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the quantitative structure-activity relationship (QSAR) is pivotal for designing novel therapeutic agents. This guide provides a comparative analysis of QSAR studies on two distinct classes of thiol-containing compounds: C-21 mercapto hydrocortisone (B1673445) derivatives as anti-inflammatory agents and cysteine-containing peptides as antioxidants. By examining the molecular descriptors and experimental methodologies, we aim to provide a comprehensive overview to inform future drug design efforts.

The core principle of QSAR lies in the correlation of the physicochemical properties of a series of compounds with their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. In this guide, we delve into the specifics of QSAR models developed for mercapto-functionalized steroids and small peptides, highlighting the key structural features that govern their therapeutic potential.

Comparison of QSAR Models for Thiol-Containing Compounds

Two notable QSAR studies form the basis of our comparison. The first investigates C-21 mercapto hydrocortisone derivatives and their ability to inhibit interleukin-6 (IL-6) cytokine synthesis, a key process in inflammation. The second study explores the antioxidant capacity of cysteine-containing di- and tripeptides. The key parameters of these studies are summarized below.

FeatureStudy 1: C-21 Mercapto Hydrocortisone DerivativesStudy 2: Cysteine-Containing Di- and Tripeptides
Biological Activity Anti-inflammatory (IL-6 Cytokine Inhibition)Antioxidant Activity
Compound Series 19 C-21 mercapto hydrocortisone derivatives19 dipeptides and 19 tripeptides containing cysteine
Key Molecular Descriptors Spectral mean absolute deviation from reciprocal squared geometrical matrix (SpMAD_RG), H autocorrelation of lag 3 weighted by i state (H3s)1D and 2D molecular descriptors providing information on structure, shape, size, charge, polarity, and solubility
Statistical Model Multiple Linear Regression (MLR)Multiple Linear Regression (MLR)
Model Performance (Dipeptides) Not explicitly stated in abstractR² (training set) = 0.947, R² (test set) = 0.804[1][2]
Model Performance (Tripeptides) Not explicitly stated in abstractR² (training set) = 0.863, R² (test set) = 0.789[3]

Table 1: Comparison of two QSAR studies on thiol-containing compounds.

The QSAR model for the C-21 mercapto hydrocortisone derivatives suggests that the spatial arrangement and electronic properties of the molecules are crucial for their anti-inflammatory activity.[4][5][6] In contrast, the QSAR models for cysteine-containing peptides indicate that a combination of various structural and physicochemical properties influences their antioxidant potential.[1][2][3]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting and applying QSAR models. Below are outlines of the key experimental protocols relevant to the compared studies.

Measurement of IL-6 Cytokine Inhibition

The biological activity of the C-21 mercapto hydrocortisone derivatives was assessed by their ability to inhibit the production of the pro-inflammatory cytokine IL-6.[4][6] While the specific cell line and stimulation method are not detailed in the abstract, a general protocol for such an assay is as follows:

  • Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), is cultured under standard conditions.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and secretion of IL-6.

  • Treatment: The stimulated cells are treated with varying concentrations of the test compounds (mercapto-hydrocortisone derivatives).

  • Incubation: The cells are incubated for a specific period to allow for IL-6 production.

  • Quantification of IL-6: The concentration of IL-6 in the cell culture supernatant is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8] The results are then used to determine the inhibitory concentration (e.g., IC50) for each compound.

Determination of Antioxidant Activity

For the cysteine-containing peptides, the antioxidant activity was the measured biological endpoint.[1][2][3] A common method for determining antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The general steps are:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The test compounds (cysteine-containing peptides) are added to the DPPH solution at various concentrations.

  • Incubation: The reaction mixture is incubated in the dark for a set period.

  • Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance corresponds to the scavenging of the DPPH radical by the antioxidant.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical QSAR workflow and a simplified signaling pathway relevant to the anti-inflammatory action of the studied compounds.

G QSAR Workflow A Data Collection (Chemical Structures & Biological Activity) B Molecular Descriptor Calculation A->B C Data Splitting (Training & Test Sets) B->C D Model Building (e.g., MLR, PLS) C->D E Model Validation (Internal & External) D->E E->D Refinement F Prediction of New Compounds E->F

A typical workflow for a QSAR study.

G Simplified IL-6 Signaling Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Gene Inflammatory Gene Expression STAT3->Gene Inhibitor Mercapto-Steroid (Inhibits IL-6 Production) Inhibitor->IL6 Inhibition

Simplified IL-6 signaling pathway and the point of inhibition.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Mercapto-3-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and compliance is paramount. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 3-mercapto-3-methyl-1-hexanol, a thiol compound known for its potent odor and potential hazards. Adherence to these protocols is critical for protecting laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is crucial to take appropriate safety measures. Thiols are malodorous and can cause skin and eye irritation.[1][2] All work should be conducted in a certified chemical fume hood.[3][4]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound and related compounds.

PropertyValueSource
This compound
CAS Number307964-23-4[5]
Molecular Weight148.27 g/mol [5]
Boiling Point220.55 °C (estimated)[6]
Flash Point87.20 °C (estimated)[6]
3-Mercapto-1-hexanol
CAS Number51755-83-0
Molecular Weight134.24 g/mol
Hazard ClassificationsAcute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3

Step-by-Step Disposal and Decontamination Procedures

The primary disposal method for this compound and associated waste is through a licensed hazardous waste disposal service.[2] Do not pour this chemical down the drain. [2][7]

Experimental Protocol: Decontamination of Thiol-Containing Glassware
  • Initial Rinse : Immediately after use and within the fume hood, rinse all contaminated glassware with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the thiol residue.

  • Bleach Bath : Submerge the rinsed glassware in a freshly prepared 10% sodium hypochlorite (B82951) (bleach) solution.[2][3] The bleach bath should be in a labeled, secondary container and kept inside the fume hood.[3]

  • Soaking : Allow the glassware to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.[3][4]

  • Final Cleaning : After soaking, thoroughly rinse the glassware with water and then proceed with standard laboratory cleaning procedures.[3]

  • Bleach Bath Disposal : The used bleach solution should be collected and disposed of as hazardous waste.[4]

Waste Segregation and Collection

Liquid Waste:

  • Collect all unused this compound and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Store the container in a well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[1][2]

Solid Waste:

  • Place all contaminated solid materials, such as gloves, pipette tips, and absorbent pads, into a sealed plastic bag.[4]

  • This bag should then be placed in a separate, labeled container for solid hazardous waste.[2][4]

Odor Control:

  • To neutralize volatile thiols during reactions or evaporations, vent the exhaust through a bleach trap.[3][4] A bleach trap can be constructed by filling a gas bubbler with a bleach solution.[3]

Spill Management
  • Small Spills : For minor spills, cover the area with an inert absorbent material (e.g., sand, vermiculite).[1] Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for hazardous waste disposal.[4]

  • Large Spills : In the event of a larger spill, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department for assistance.[4]

Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound and associated waste.

G cluster_0 Initial Handling & Use cluster_1 Waste Segregation cluster_2 Decontamination & Collection cluster_3 Final Disposal A Work in Fume Hood with Full PPE B Conduct Experiment A->B C Liquid Waste (Unused chemical, rinses) B->C D Solid Waste (Gloves, tips, pads) B->D E Contaminated Glassware B->E F Collect in Labeled Hazardous Waste Container C->F G Seal in Bag & Place in Solid Hazardous Waste D->G H Submerge in 10% Bleach Bath (min. 14 hours) E->H I Licensed Hazardous Waste Disposal F->I G->I J Standard Glassware Cleaning H->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-MERCAPTO-3-METHYL-1-HEXANOL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3-MERCAPTO-3-METHYL-1-HEXANOL in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1]

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1]
Hand Protection Wear compatible chemical-resistant gloves.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Body Protection Wear appropriate protective clothing and chemical-resistant gloves to prevent skin exposure.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.

Handling:

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Prevent prolonged or repeated exposure.[1]

  • Ensure adequate ventilation, such as working in a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Emergency Procedures

In the event of an exposure or spill, follow these first-aid and emergency measures.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1][2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Consult an ophthalmologist.[1][2]

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]

Spill Management:

  • Ensure adequate ventilation and evacuate personnel to a safe area.[2]

  • Use personal protective equipment during cleanup.[2]

  • For small spills, absorb with an inert material such as sand or vermiculite.[4][5]

  • Collect the absorbed material into a suitable, closed container for disposal.[2][4]

  • Prevent the spill from entering drains or waterways.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Liquid Waste: Collect all unused or waste this compound in a designated, properly labeled, and sealed container.[5]

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and pipette tips must be collected in a separate, clearly labeled container for solid hazardous waste.[5]

Disposal Method:

  • The primary recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Alternatively, dispose of the waste through a licensed hazardous waste disposal company.[5]

  • Do not dispose of this chemical down the drain.[5]

Quantitative Data

The following table summarizes key quantitative information for this compound.

PropertyValue
Molecular Formula C7H16OS
Molecular Weight 148.27 g/mol [6]
Boiling Point 220.55 °C @ 760.00 mm Hg (estimated)[7]
Flash Point 189.00 °F / 87.20 °C (estimated)[7]
Vapor Pressure 0.023000 mmHg @ 25.00 °C (estimated)[7]
Water Solubility 1133 mg/L @ 25 °C (estimated)[7]

Safe Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Chemical Retrieval c->d Begin Work e Experimentation d->e f Segregate Waste (Liquid & Solid) e->f Complete Experiment i Spill Containment e->i If Spill Occurs j First Aid e->j If Exposure Occurs g Decontaminate Glassware f->g h Dispose of Hazardous Waste g->h l Return to Storage or Clean Area h->l End of Process k Report Incident i->k j->k

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.